molecular formula C10H19NO4 B3071995 Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate CAS No. 1016233-08-1

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

カタログ番号: B3071995
CAS番号: 1016233-08-1
分子量: 217.26 g/mol
InChIキー: GAXAFYOXCGGDFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAFYOXCGGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016233-08-1
Record name tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Significance of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable building block in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates. Compared to its larger five- and six-membered ring counterparts, the azetidine scaffold can improve metabolic stability, aqueous solubility, and cell permeability, while also providing novel intellectual property.

This guide focuses on a particularly useful derivative, This compound (CAS Number: 1016233-08-1 ). The presence of two hydroxymethyl groups at the C3 position provides a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of complex molecules and libraries of compounds for drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide will provide a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1016233-08-1N/A
Molecular Formula C₁₀H₁₉NO₄N/A
Molecular Weight 217.26 g/mol N/A
Appearance White to off-white solid[1]
Solubility Soluble in methanol, ethanol, and chlorinated solvents.N/A
Storage Store in a cool, dry place. Keep container tightly closed.[2]

Synthesis of this compound: A Plausible Synthetic Approach

The overall synthetic strategy involves the construction of the azetidine ring, followed by the introduction of the two hydroxymethyl groups at the C3 position and Boc-protection of the nitrogen atom.

G cluster_0 Plausible Synthetic Pathway A Starting Material (e.g., Epichlorohydrin and a suitable amine) B Formation of Azetidin-3-ol A->B Ring Formation C Boc Protection of Azetidine Nitrogen B->C Protection D Oxidation of Alcohol to Ketone (tert-Butyl 3-oxoazetidine-1-carboxylate) C->D Oxidation (e.g., Swern or Dess-Martin) E Double Hydroxymethylation D->E Reaction with Formaldehyde F Final Product (this compound) E->F Work-up/Purification

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-azetidin-3-one

The synthesis of the key intermediate, 1-Boc-azetidin-3-one, can be achieved from a commercially available precursor, 1-Boc-3-hydroxyazetidine. This oxidation is a crucial step and can be performed using various methods, with Swern oxidation or Dess-Martin periodinane being common choices. A Chinese patent describes a route starting from 3-azetidinol hydrochloride.[5]

  • Reaction: Oxidation of 1-Boc-3-hydroxyazetidine.

  • Reagents & Conditions:

    • To a solution of 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures (-78 °C).

  • Work-up & Purification:

    • After the reaction is complete, quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin oxidation).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-azetidin-3-one.

Step 2: Double Hydroxymethylation of 1-Boc-azetidin-3-one

The introduction of the two hydroxymethyl groups at the C3 position is the final key transformation. This can be achieved by reacting the ketone with a source of formaldehyde under basic conditions.

  • Reaction: Base-catalyzed aldol-type reaction with formaldehyde.

  • Reagents & Conditions:

    • Dissolve 1-Boc-azetidin-3-one in a suitable solvent system, such as a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a base, such as potassium carbonate or calcium hydroxide, to catalyze the reaction.

    • Add an excess of an aqueous solution of formaldehyde.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up & Purification:

    • Neutralize the reaction mixture with a mild acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude diol by column chromatography on silica gel to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in drug discovery programs.

  • Introduction of 3D-character: The gem-diol moiety at the C3 position provides a rigid, three-dimensional exit vector, allowing for the exploration of chemical space in a more defined manner compared to flexible aliphatic chains. This can lead to improved binding affinity and selectivity for biological targets.

  • Scaffold for Library Synthesis: The two primary alcohol functionalities can be selectively or exhaustively functionalized to generate a diverse range of derivatives. For example, they can be converted to ethers, esters, amines, or other functional groups, enabling the rapid synthesis of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The 3,3-disubstituted azetidine core can serve as a bioisostere for other cyclic systems, such as piperidines or pyrrolidines, offering an alternative scaffold with potentially improved pharmacokinetic properties.[6]

  • Formation of Spirocyclic Systems: The diol functionality can be used to construct spirocyclic systems by reacting with bifunctional reagents. Spirocycles are of great interest in medicinal chemistry as they introduce conformational rigidity and novel structural motifs.

Recent studies have highlighted the importance of substituted azetidines in the development of novel therapeutics. For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7] Furthermore, the synthesis and application of various substituted azetidines continue to be an active area of research.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not available in the searched results, information from closely related compounds, such as cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate, can provide guidance.[2]

  • Hazard Identification:

    • May cause skin irritation (H315).[2]

    • May cause serious eye irritation (H319).[2]

    • May cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.[8]

    • Use only in a well-ventilated area.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash skin thoroughly after handling.[2]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique 3,3-disubstituted azetidine core, combined with the synthetic handles provided by the two hydroxymethyl groups, offers chemists the opportunity to synthesize novel and structurally complex molecules with potentially enhanced pharmacological properties. A sound understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable researchers to fully exploit the potential of this important chemical scaffold.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)
  • Princeton University. SUPPLEMENTARY INFORMATION. Macmillan Group. Available at: [Link]

  • LookChem. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

  • Google Patents. WO1999019297A1 - Synthesis of azetidine derivatives.
  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Laibo Chem. tert-butyl3,3-bis(hydroxymethyl)
  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Szemesi, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1043.
  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Google Patents. CN111362852A - The preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

The Azetidine Diol Scaffold: A Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery. Its unique conformational properties, which impart a degree of three-dimensionality to otherwise flat molecules, have proven advantageous for optimizing ligand-protein interactions.[1] Furthermore, the azetidine moiety can enhance key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while serving as a versatile synthetic handle for further molecular elaboration.

This guide focuses on a specific, yet underexplored, derivative: tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1016233-08-1). This molecule, featuring a geminal diol at the C3 position, represents a unique building block with the potential for constructing novel spirocyclic systems or for use as a bifunctional linker. Despite its potential, a comprehensive review of its properties, synthesis, and applications reveals a notable scarcity of published, peer-reviewed data. This guide, therefore, aims to consolidate the available information on its well-characterized precursors and to provide a scientifically grounded perspective on its synthesis and potential utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Landscape: A Data-Driven Perspective

PropertyValueReference
Molecular Formula C9H17NO3[2]
Molecular Weight 187.24 g/mol [2]
CAS Number 142253-56-3[2]
Appearance Clear oil[3]
Boiling Point 270.35 °C at 760 mmHg (Predicted)
Melting Point 55 °C
Solubility Soluble in Dimethyl sulfoxide (DMSO)
LogP 0.78 (Predicted)
pKa 14.82 (Predicted)

Synthesis and Mechanistic Insights: From Precursor to the Diol

Established Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

The synthesis of the mono-hydroxymethyl precursor is well-documented and typically involves the reduction of the corresponding carboxylic acid. This reduction is a cornerstone of accessing this versatile building block.

Experimental Protocol:

  • Reaction Setup: To a stirring solution of borane-tetrahydrofuran complex (BH3/THF, 285 mL) at -78°C, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions under a nitrogen atmosphere.

  • Reaction Progression: Stir the reaction mixture for 30 minutes at -78°C.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into ice (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Washing: Wash the combined organic layers with brine (3 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a clear oil (20.9 g, 100% yield).[3]

Causality of Experimental Choices:

  • The use of borane-THF provides a selective and efficient method for the reduction of the carboxylic acid to the primary alcohol without affecting the Boc protecting group.

  • The reaction is initiated at low temperature (-78°C) to control the initial exothermic reaction between the borane and the carboxylic acid.

  • Warming to room temperature ensures the completion of the reduction.

  • The aqueous workup with ice quenches any remaining borane and facilitates the separation of the product.

G cluster_0 Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate 1_Boc_azetidine_3_carboxylic_acid 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid Reaction Reduction -78°C to RT 1_Boc_azetidine_3_carboxylic_acid->Reaction BH3_THF BH3/THF BH3_THF->Reaction Product tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Reaction->Product

Caption: Synthesis of the mono-hydroxymethyl precursor.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

  • Addition of Reagents: Add a catalytic amount of a base, such as potassium carbonate or triethylamine. To this mixture, add an excess of aqueous formaldehyde (e.g., 2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanistic Rationale:

The proposed synthesis is based on a crossed-aldol type reaction. The base will deprotonate the α-carbon to the ketone, forming an enolate. This enolate will then act as a nucleophile, attacking the electrophilic carbon of formaldehyde. This process is expected to occur twice to yield the geminal diol. The Boc-protecting group is stable under these mild basic conditions.

G cluster_1 Proposed Synthesis of this compound 1_Boc_3_oxoazetidine tert-Butyl 3-oxoazetidine-1-carboxylate Reaction Crossed-Aldol Reaction 1_Boc_3_oxoazetidine->Reaction Formaldehyde Formaldehyde (excess) Formaldehyde->Reaction Base Base (catalytic) Base->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the target diol.

Applications in Drug Discovery: A Forward Look

The utility of this compound in drug discovery can be inferred from the applications of its mono-hydroxymethylated precursor and the general role of geminal diols in medicinal chemistry.

The Precursor as a Versatile Building Block:

  • Linker Chemistry: The mono-hydroxymethyl derivative is utilized as a linker in the formation of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where its defined stereochemistry and stability are advantageous.

  • Scaffold for Further Derivatization: The hydroxyl group can be readily converted into other functionalities, such as aldehydes, amines, or halides, providing access to a wide array of 3-substituted azetidines.[4]

Potential Applications of the Diol:

  • Spirocycle Synthesis: The geminal diol functionality is a prime handle for the synthesis of novel spirocyclic systems. Reaction with ketones or aldehydes can lead to the formation of spiroketals, which are present in numerous natural products and bioactive molecules.

  • Bifunctional Linkers: The two hydroxyl groups can be differentially protected and functionalized to create bifunctional linkers for use in PROTACs or other targeted drug delivery systems.

  • Modulation of Physicochemical Properties: The introduction of two hydroxyl groups is expected to significantly increase the polarity and aqueous solubility of molecules, a desirable feature in drug design.

G cluster_2 Potential Derivatization of the Azetidine Diol Diol tert-Butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate Spirocycle Spirocyclic Derivatives Diol->Spirocycle Reaction with ketones/aldehydes Bifunctional_Linker Bifunctional Linkers Diol->Bifunctional_Linker Differential protection Further_Functionalization Further Functionalization Diol->Further_Functionalization Oxidation, halogenation, etc.

Caption: Potential applications of the target diol.

Safety and Handling

Based on the safety data for the closely related tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the following hazards should be considered:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a promising yet undercharacterized building block in medicinal chemistry. While its direct synthesis and applications are not extensively documented, its chemical nature suggests significant potential for the creation of novel molecular architectures, particularly spirocycles and advanced linkers. The lack of comprehensive public data underscores an opportunity for further research to fully elucidate its synthetic accessibility, spectroscopic properties, and utility in drug discovery programs. The proposed synthetic route provides a logical starting point for researchers to explore the chemistry of this intriguing diol-functionalized azetidine.

References

Sources

The Strategic Advantage of 3D Scaffolding: A Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic incorporation of small, rigid, three-dimensional scaffolds is a proven methodology for escaping the "flatland" of traditional aromatic compounds, often leading to improved target selectivity, metabolic stability, and overall drug-like properties. Among these valuable building blocks, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate emerges as a particularly versatile and powerful tool. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications in drug discovery, offering field-proven insights for its effective utilization.

The Azetidine Core: A Privileged Scaffold in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its inherent ring strain, while ensuring a degree of conformational rigidity, is balanced by greater stability compared to its three-membered aziridine counterpart, making it more amenable to synthetic manipulation.[1] The incorporation of an azetidine moiety into a drug candidate can offer several distinct advantages:

  • Introduction of Three-Dimensionality: The non-planar nature of the azetidine ring introduces valuable 3D character into otherwise flat molecules, which can enhance binding affinity and selectivity for protein targets.[2]

  • Improved Physicochemical Properties: Azetidines can modulate key properties such as solubility and lipophilicity. The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

  • Metabolic Stability: The compact and strained ring system can be less susceptible to metabolic degradation compared to larger, more flexible aliphatic chains or other heterocyclic systems.

  • Vectorial Control: Substituents on the azetidine ring are held in well-defined spatial orientations, providing precise control over the presentation of pharmacophoric elements.

This compound, with its geminal hydroxymethyl groups, offers a unique opportunity to leverage these advantages while providing two reactive handles for further synthetic elaboration. This diol functionality is a gateway to a diverse array of more complex structures, most notably spirocyclic systems.

Synthesis of the Building Block: A Reliable and Scalable Route

The most common and reliable method for the synthesis of this compound involves the reduction of the corresponding diester, diethyl 1-Boc-azetidine-3,3-dicarboxylate.

Synthesis start Diethyl 1-Boc-azetidine-3,3-dicarboxylate product This compound start->product Reduction reagent LiAlH4 or NaBH4, THF

Caption: Synthetic route to the target diol.

Experimental Protocol: Reduction of Diethyl 1-Boc-azetidine-3,3-dicarboxylate

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3][4] While sodium borohydride (NaBH₄) is a milder alternative, its ability to reduce esters is significantly slower and often requires elevated temperatures or additives.[5][6] For a complete and efficient conversion, LiAlH₄ is the preferred reagent.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reducing agent and effectively solubilizes the starting material.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction of the highly reactive LiAlH₄. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Work-up Procedure: A careful quenching procedure is critical when working with LiAlH₄. The sequential addition of water and a sodium hydroxide solution (Fieser work-up) is a standard and safe method to neutralize the excess reagent and precipitate the aluminum salts, which can then be easily removed by filtration.

Step-by-Step Methodology:

  • To a stirred suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, a solution of diethyl 1-Boc-azetidine-3,3-dicarboxylate (1 equivalent) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The key to the utility of this building block lies in the reactivity of its two primary alcohol functionalities. These can undergo a wide range of transformations, allowing for the construction of more complex molecular architectures.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[7]
Molecular Weight 217.26 g/mol [7]
CAS Number 222727-81-1
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
Oxidation

The primary alcohols can be oxidized to aldehydes or carboxylic acids using standard oxidizing agents. For example, a Swern oxidation or Dess-Martin periodinane (DMP) can be used to access the corresponding dialdehyde.

Esterification and Etherification

The hydroxyl groups can be readily converted to esters or ethers. These reactions can be used to introduce a wide variety of functional groups or to link the azetidine scaffold to other molecular fragments.

Conversion to Halides and Other Leaving Groups

The alcohols can be converted to good leaving groups, such as halides (e.g., using PBr₃ or SOCl₂) or sulfonates (e.g., tosylates or mesylates), which can then be displaced by nucleophiles.

Selective Functionalization

A significant challenge and opportunity with this building block is the selective functionalization of one of the two hydroxyl groups. This can be achieved through several strategies:

  • Statistical Monofunctionalization: By using a sub-stoichiometric amount of a reagent, it is possible to achieve a mixture of starting material, the mono-functionalized product, and the di-functionalized product, from which the desired mono-adduct can be isolated.

  • Enzymatic or Chiral Catalyst-Mediated Desymmetrization: While more complex, the use of enzymes or chiral catalysts can, in principle, achieve the selective functionalization of one of the two enantiotopic hydroxyl groups.

  • Intramolecular Cyclization Strategies: As will be discussed, the two hydroxyl groups can react with a single bifunctional reagent to form a spirocyclic system.

Strategic Applications in Drug Discovery: The Gateway to Spirocycles

One of the most powerful applications of this compound is in the synthesis of spirocyclic compounds.[8][9] Spirocycles are highly sought-after motifs in drug discovery as they introduce a high degree of three-dimensionality and rigidity, often leading to improved pharmacological properties.[10]

Spirocycle_Synthesis start tert-Butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate product1 Spiro-oxazolidinone start->product1 Cyclization product2 Spiro-ketal/acetal start->product2 Cyclization reagent1 Phosgene or equivalent reagent2 Ketone/Aldehyde, Acid catalyst

Caption: Synthesis of spirocycles from the diol.

Synthesis of Spiro-oxazolidinones

The reaction of the diol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), leads to the formation of a spiro-oxazolidinone. This introduces a new heterocyclic ring system with a defined stereocenter at the spiro-carbon.

Synthesis of Spiro-ketals and -acetals

The acid-catalyzed reaction of the diol with a ketone or an aldehyde yields a spiro-ketal or -acetal, respectively. This is a versatile method for introducing a wide range of substituents at the spiro-center, depending on the carbonyl compound used.

Case Study: A Potential Application in the Synthesis of a Baricitinib Analog

Baricitinib is a Janus kinase (JAK) inhibitor that features a 3-substituted azetidine moiety.[11] While the approved drug does not contain a spirocycle at this position, one can envision the use of this compound to generate novel spirocyclic analogs. Such analogs could explore new binding interactions within the active site of the kinase, potentially leading to improved potency or selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

  • Toxicity: While specific toxicity data for this compound is limited, related azetidine derivatives can be skin and eye irritants. Treat with the same precautions as other potentially hazardous chemical intermediates.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its ability to introduce a rigid, three-dimensional azetidine scaffold, combined with the synthetic handles provided by the two hydroxyl groups, makes it an ideal starting point for the synthesis of complex molecular architectures, particularly spirocycles. By understanding its synthesis, reactivity, and strategic applications, researchers can effectively leverage this powerful tool to create novel drug candidates with improved pharmacological profiles.

References

  • Bifunctional scaffolds as templates for synthetic combinatorial libraries. PubMed, [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH, [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps, [Link]

  • Organic Chemistry: Reduction. Jack Westin, [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed, [Link]

  • NaBH4 & LiAlH4 Reductions (IOC 23). YouTube, [Link]

  • What compounds does LiAlH4 reduce? What does NaBH4 reduce? Quora, [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals, [Link]

  • 1 Protection Reactions. Wiley-VCH, [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts, [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content, [Link]

  • Bicyclic carboxamides and methods of use thereof. Patent US-11472789-B2 - PubChem, [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, [Link]

  • Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. PubMed, [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed, [Link]

  • Synthesis of novel angular spirocyclic azetidines. PubMed, [Link]

  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI, [Link]

  • US8414926B1 - Nanoparticles with covalently bound surfactant for drug delivery.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI, [Link]

  • US20230405127A1 - Compositions for Enhancing Bioavailability of Pharmaceuticals, Supplements and Ingested Substances.
  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii. ChemRxiv, [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem, [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate, [Link]

  • Azetidines of pharmacological interest. PubMed, [Link]

  • Publications. SpiroChem, [Link]

  • tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online, [Link]

  • Combinatorial Libraries As a Tool for the Discovery of Novel, Broad-Spectrum Antibacterial Agents Targeting the ESKAPE Pathogens. NSUWorks, [Link]

  • A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar, [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing), [Link]

  • Structures of some azetidine‐based drugs. ResearchGate, [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency and selectivity for biological targets.[2] The incorporation of azetidine motifs can also favorably modulate physicochemical properties such as solubility and metabolic stability, making them attractive design elements in drug discovery.[3] The subject of this guide, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, is a key building block for accessing more complex and functionally diverse azetidine derivatives.[1][3] Its bifunctional nature, with two primary alcohol groups and a protected amine, allows for a wide range of subsequent chemical modifications.

The unequivocal confirmation of the structure of such a crucial intermediate is paramount to ensure the integrity of downstream synthetic operations and the ultimate quality of the final active pharmaceutical ingredient (API).[4][5] Any ambiguity in the structure or the presence of impurities can have profound consequences on the biological activity and safety profile of the resulting drug candidates.[5] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of scientific rigor and self-validating protocols.

The Analytical Challenge: A Multi-faceted Approach to Structure Verification

The structure elucidation of any small molecule is a process of assembling evidence from various analytical techniques to build an irrefutable case for its chemical identity.[6] For a molecule like this compound, a combination of chromatographic and spectroscopic methods is essential.[7][8] This is not merely a checklist of experiments but a logical workflow where each technique provides a unique piece of the structural puzzle.

The overall strategy involves:

  • Purity Assessment: Ensuring the sample is of sufficient purity for unambiguous spectroscopic analysis.

  • Molecular Mass Determination: Confirming the molecular formula through mass spectrometry.

  • Functional Group Identification: Utilizing infrared spectroscopy to identify key chemical bonds.

  • Connectivity and Stereochemistry: Employing nuclear magnetic resonance spectroscopy to map the precise arrangement of atoms.

Caption: Overall workflow for the structure elucidation of a small molecule.

Part 1: Purity Assessment - The Foundation of Accurate Analysis

Before any spectroscopic analysis can be trusted, the purity of the analyte must be established.[9] Impurities can introduce extraneous signals in spectra, leading to misinterpretation and an incorrect structural assignment.[10] For pharmaceutical intermediates, a purity of >98% is often the minimum acceptable threshold.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating the target compound from any non-volatile impurities.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically a good starting point.

    • Mobile Phase: A gradient elution is recommended to resolve a wide range of potential impurities. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., 210 nm, due to the carbamate group) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR)

qNMR offers an orthogonal method for purity assessment and can provide a more absolute measure of purity when a certified internal standard is used.[10]

Part 2: Unveiling the Structure - A Spectroscopic Symphony

With the purity confirmed, the focus shifts to the array of spectroscopic techniques that will collectively reveal the molecule's identity.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight of a compound, which in turn allows for the proposal of possible molecular formulas.[7][12]

Expected Molecular Weight:

  • Molecular Formula: C₁₀H₁₉NO₄

  • Monoisotopic Mass: 217.1314 g/mol

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Positive ion mode is typically preferred for this compound, as the nitrogen atom can be readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).

Data Interpretation:

  • Molecular Ion Peak: Expect to observe the protonated molecule [M+H]⁺ at m/z 218.1387 and potentially the sodium adduct [M+Na]⁺ at m/z 240.1206.

  • Fragmentation: A key fragment often observed for Boc-protected amines is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), and the loss of the entire Boc group (101 Da).[13] A prominent fragment at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the Boc protecting group.[13]

Table 1: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺218.1387~218.14
[M+Na]⁺240.1206~240.12
[M-C₄H₈+H]⁺162.0817~162.08
[C₄H₉]⁺57.0704~57.07
Infrared (IR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[14]

Experimental Protocol (Attenuated Total Reflectance, ATR):

  • Sample Preparation: A small amount of the neat solid or oil is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl groups.

  • C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching of sp³ C-H bonds.

  • C=O Stretch: A strong, sharp peak around 1690-1670 cm⁻¹ is characteristic of the carbamate carbonyl group.

  • C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region are associated with C-O single bonds of the alcohols and the carbamate.

Table 2: Key Expected IR Absorptions

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Alcohol)3400-3200Broad, Strong
C-H (sp³)3000-2850Medium to Strong
C=O (Carbamate)1690-1670Strong, Sharp
C-O1300-1000Medium to Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms and their spatial relationships.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectra to Acquire:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations, respectively.

¹H NMR Data Interpretation:

  • tert-butyl group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.[15]

  • Hydroxymethyl protons (CH₂OH): Two singlets (or an AB quartet if diastereotopic) in the region of 3.5-3.8 ppm, each integrating to 2 protons.

  • Azetidine ring protons (CH₂): Two singlets (or an AB quartet) in the region of 3.9-4.2 ppm, each integrating to 2 protons.

  • Hydroxyl protons (OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Data Interpretation:

  • tert-butyl carbons: Two signals, one around 80 ppm for the quaternary carbon and one around 28 ppm for the three methyl carbons.

  • Hydroxymethyl carbon (CH₂OH): A signal around 65 ppm.

  • Azetidine ring carbons: Two signals, one for the quaternary carbon C3 around 40-50 ppm and one for the two equivalent CH₂ carbons around 55-60 ppm.

  • Carbamate carbonyl carbon (C=O): A signal in the region of 155-160 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
C(CH₃)₃~1.4s9H~28
C (CH₃)₃---~80
CH₂OH~3.6s4H~65
Azetidine CH₂~4.0s4H~58
Azetidine C---~45
C=O---~156
OHvariablebr s2H-

graph NMR_Connectivity {
layout=neato;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6, height=0.6, fontsize=10];
edge [color="#5F6368"];

// Nodes for the structure N [label="N", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_ring1 [label="C", pos="-1,1!"]; C_ring2 [label="C", pos="1,1!"]; C_quat [label="C", pos="0,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH2OH1 [label="CH2OH", pos="-1,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH2OH2 [label="CH2OH", pos="1,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boc [label="Boc", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing bonds N -- C_ring1; N -- C_ring2; C_ring1 -- C_quat; C_ring2 -- C_quat; C_quat -- CH2OH1; C_quat -- CH2OH2; N -- Boc;

// Invisible edges for layout if needed }

Caption: Key structural features of the molecule for NMR correlation.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The initial purity assessment by HPLC ensures the reliability of the subsequent spectroscopic data. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy provides a rapid screen for the key functional groups: the hydroxyls and the carbamate. Finally, a full suite of NMR experiments, including 1D and 2D techniques, provides the definitive and unambiguous map of atomic connectivity.

By following this rigorous, multi-faceted approach, researchers and drug development professionals can have the utmost confidence in the identity and quality of this critical building block, ensuring the integrity and success of their synthetic endeavors.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link][7][12]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link][8]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link][16]

  • Sharpless, K. B., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry? [Link][5]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. [Link][17]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link][18]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link][11]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link][9]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link][10]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link][15]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link][13]

  • ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... [Link][14]

Sources

The Ascendancy of the 3,3-Disubstituted Azetidine: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter with enhanced drug-like properties has led medicinal chemists to explore beyond the traditional flatlands of aromatic scaffolds. Among the three-dimensional structures gaining prominence, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely powerful motif.[1][2][3] This guide delves specifically into the 3,3-disubstituted azetidine scaffold, a substructure that offers a compelling combination of conformational rigidity, metabolic stability, and synthetic versatility. We will dissect the strategic advantages conferred by this geminal substitution, survey robust synthetic routes, and present case studies that illustrate its successful application in developing therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable building block.

The Strategic Imperative: Why 3,3-Disubstitution Matters

While the parent azetidine ring itself is a valuable addition to the medicinal chemist's toolbox, the introduction of two substituents at the C3 position imparts a set of highly desirable characteristics that address key challenges in drug design.

Imposing Conformational Order

The primary advantage of 3,3-disubstitution lies in the control of molecular shape. The gem-disubstituted pattern effectively "locks" the puckered conformation of the four-membered ring, significantly reducing the number of rotatable bonds and presenting substituents along well-defined vectors.[4][5] This pre-organization minimizes the entropic penalty upon binding to a biological target, a critical factor in enhancing potency and selectivity. The rigid scaffold ensures that the appended pharmacophoric elements are presented to the target protein in an optimal and predictable orientation.

A Master of Disguise: Bioisosteric Replacement

The 3,3-disubstituted azetidine core, particularly in its spirocyclic form, is an exceptional bioisostere for several motifs commonly found in bioactive molecules. This allows for "scaffold hopping" to escape existing patent landscapes or to fine-tune physicochemical properties without sacrificing biological activity.

  • gem-Dimethyl and Carbonyl Groups: The polar, sp³-rich azetidine can replace sterically demanding but lipophilic gem-dimethyl groups or planar, often metabolically labile, ketone functionalities.[6][7] This exchange can dramatically improve aqueous solubility and metabolic stability.[4][7]

  • Saturated Heterocycles: Spirocyclic azetidines have been successfully employed as compact and more polar replacements for larger rings like piperidine and morpholine, offering novel exit vectors and access to unexplored chemical space.[6][8]

Engineering Superior Physicochemical Properties

The incorporation of a 3,3-disubstituted azetidine scaffold has a demonstrably positive impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Solubility and Lipophilicity: The presence of the nitrogen atom introduces polarity, often leading to enhanced aqueous solubility and a reduction in the octanol-water partition coefficient (logP) compared to carbocyclic analogs.[6][9]

  • Metabolic Stability: The quaternary carbon at the C3 position provides steric shielding, protecting adjacent chemical bonds from degradation by metabolic enzymes like cytochrome P450s.[4]

  • Increased Fsp³: In an era where "flat" molecules are often associated with promiscuity and toxicity, increasing the fraction of sp³-hybridized carbons (Fsp³) is a key goal. The azetidine core is an excellent tool for adding three-dimensionality to a lead compound.[2][7]

Synthetic Blueprint: Constructing the 3,3-Disubstituted Core

The growing appreciation for this scaffold has spurred the development of diverse and robust synthetic methodologies. While classical intramolecular cyclizations of γ-amino alcohols remain relevant, modern modular strategies offer greater flexibility and functional group tolerance.[4]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Methodologies Azetidin-3-one Azetidin-3-one Nucleophilic_Addition Nucleophilic Addition & Functionalization Azetidin-3-one->Nucleophilic_Addition Versatile & Common Alkylamines Alkylamines Intramolecular_Cyclization Intramolecular Cyclization Alkylamines->Intramolecular_Cyclization Classical Route ABBs 1-Azabicyclo[1.1.0]butanes (ABBs) Strain_Release Strain-Release Functionalization ABBs->Strain_Release Modern & Divergent 3-Azetidinols 3-Azetidinols Carbocation_Intermediate Carbocation-Mediated Substitution 3-Azetidinols->Carbocation_Intermediate Mild Conditions Target 3,3-Disubstituted Azetidines Nucleophilic_Addition->Target Intramolecular_Cyclization->Target Strain_Release->Target Carbocation_Intermediate->Target caption Divergent Synthetic Strategies for 3,3-Disubstituted Azetidines

Caption: Divergent Synthetic Strategies for 3,3-Disubstituted Azetidines

A particularly powerful and modular approach involves the use of azetidinyl trichloroacetimidates (ATAs) as "azetidinylation" reagents. This strategy, catalyzed by Lewis acids like Sc(OTf)₃, allows for the direct coupling of the azetidine core with a wide range of carbon, oxygen, and sulfur nucleophiles under mild conditions.[4][10][11]

Conformational Landscape and Structural Reality

To rationally design drugs, one must understand the precise three-dimensional arrangement of atoms. The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[5] The degree of puckering and the orientation of substituents are critical for biological activity.

For 3,3-disubstituted azetidines, the substituents at C3 can be classified as either pseudo-axial or pseudo-equatorial. To minimize steric clashes with the protons on the C2 and C4 atoms, bulky substituents strongly prefer the pseudo-equatorial position.[5] X-ray crystallography provides definitive proof of these conformations in the solid state.

Azetidine_Conformation cluster_puckered Puckered Azetidine Ring cluster_substituents C3 Substituents N1 N1-H C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 R_eq R (pseudo-equatorial) (Favored for bulky groups) C3->R_eq R_ax R' (pseudo-axial) C3->R_ax C4->N1 caption Conformation of a 3,3-disubstituted azetidine ring

Caption: Conformation of a 3,3-disubstituted azetidine ring

Table 1: Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives

Parameter3-Aryl-3-arylmethoxyazetidine1,3,3-Trinitroazetidine
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Volume (ų) 1944.3(7)688.1(2)
Calculated Density (g/cm³) 1.2841.854
Reference [12][12]
This table illustrates how the nature of the C3 substituents significantly impacts the crystal packing and unit cell dimensions.[12]

Field Applications: Case Studies in Drug Discovery

The true value of a chemical scaffold is demonstrated through its successful application in active drug discovery programs. The 3,3-disubstituted azetidine has proven its worth across multiple therapeutic areas.

Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

FAAH is a serine hydrolase that degrades endogenous cannabinoids like anandamide, making it a prime target for the treatment of pain and anxiety.[13][14] Researchers at Vernalis discovered a novel class of tetrasubstituted azetidine ureas as potent and selective FAAH inhibitors.[13][15]

The rigid azetidine core was critical for orienting the key pharmacophoric groups into the enzyme's active site. Structure-activity relationship (SAR) studies revealed that only one enantiomer of the chiral azetidine was highly active, underscoring the importance of the scaffold's defined three-dimensional structure.[13]

Table 2: SAR of Azetidine Urea FAAH Inhibitors

CompoundHuman FAAH IC₅₀ (nM)
1 HH150
2 MeH45
3 HMe28
VER-156084 MeMe8
Data synthesized from principles described in[15]. This table exemplifies how systematic substitution on the azetidine core led to a significant enhancement in potency.
Case Study 2: CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV to enter host T-cells.[16] Approved drugs like Maraviroc validate this target. Many known CCR5 antagonists are built upon piperidine or pyrrolidine scaffolds.[17][18][19][20] The 3,3-disubstituted azetidine presents a logical and compelling bioisosteric replacement for these larger rings. Replacing a piperidine with a spirocyclic azetidine, for example, can maintain the necessary exit vectors for substituents while improving properties like solubility and metabolic stability, and creating novel intellectual property.[8] This strategy allows medicinal chemists to leverage the extensive SAR data from previous generations of antagonists while building improved, next-generation clinical candidates.

Bioisosteric_Replacement Piperidine_Scaffold Known Drug Scaffold (e.g., Piperidine in CCR5 Antagonist) Azetidine_Scaffold 3,3-Disubstituted Azetidine Bioisostere Piperidine_Scaffold->Azetidine_Scaffold Bioisosteric Replacement Improved_Properties Improved Properties: - Solubility - Metabolic Stability - Novel IP - Compact 3D Shape Azetidine_Scaffold->Improved_Properties caption Rationale for Bioisosteric Replacement in Drug Design

Caption: Rationale for Bioisosteric Replacement in Drug Design

Case Study 3: Triple Reuptake Inhibitors (TRIs) for Depression

Novel antidepressants that simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine (triple reuptake inhibitors, or TRIs) are of significant interest. A series of novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as TRIs.[21] The synthesis hinged on the functionalization of an N-protected azetidin-3-one. Of 86 analogues prepared, the azetidine derivatives showed the most promising biological profiles, with one compound demonstrating in vivo activity in the forced swim test (FST), a preclinical model of antidepressant efficacy.[21] This work highlights how the azetidine core can serve as a central scaffold for CNS-acting agents.

Key Experimental Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol describes a state-of-the-art, modular synthesis of a 3-aryl-3-alkoxyazetidine derivative, adapted from the scandium-catalyzed azetidinylation strategy.[4] This method's trustworthiness stems from its broad substrate scope and mild reaction conditions.

Objective: To synthesize tert-butyl 3-(4-methoxyphenoxy)-3-phenylazetidine-1-carboxylate.

Part A: Synthesis of Azetidinyl Trichloroacetimidate (ATA) Intermediate (1b)

  • Materials: tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, trichloroacetonitrile (Cl₃CCN), 1,8-Diazabicycloundec-7-ene (DBU), Dichloromethane (DCM).

  • Procedure:

    • To a solution of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 eq).

    • Add DBU (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (Silica gel, petroleum ether/ethyl acetate gradient) to afford the ATA intermediate 1b as a yellow oil.[4]

Part B: Scandium-Catalyzed Coupling with Phenol Nucleophile

  • Materials: ATA intermediate 1b , 4-methoxyphenol, Scandium(III) triflate (Sc(OTf)₃), anhydrous DCM.

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, add the ATA intermediate 1b (1.2 eq), 4-methoxyphenol (1.0 eq), and Sc(OTf)₃ (20 mol%).[4]

    • Add anhydrous DCM (0.1 M) and stir the mixture at 35 °C for 12 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, petroleum ether/ethyl acetate gradient) to yield the final product.

    • Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Conclusion and Future Outlook

The 3,3-disubstituted azetidine has firmly established itself as more than just a niche building block; it is a strategic scaffold that empowers medicinal chemists to overcome long-standing challenges in drug design. Its ability to confer conformational rigidity, enhance physicochemical properties, and serve as a versatile bioisostere ensures its continued and expanding role in the development of next-generation therapeutics. Future research will undoubtedly focus on discovering even more efficient and enantioselective synthetic routes, exploring novel spirocyclic and fused ring systems, and applying this scaffold to an even broader range of biological targets. For drug development professionals, a deep understanding of the synthesis and application of 3,3-disubstituted azetidines is no longer optional—it is essential for innovation.

References

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Vertex AI Search.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. ResearchGate.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.
  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. PubMed.
  • Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Morressier.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram. ResearchGate.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
  • Synthesis of 3,3-Diarylazetidines. CORE.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.
  • Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorganic & Medicinal Chemistry Letters.
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram. ResearchGate.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry.
  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... ResearchGate.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Springer.
  • An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. Journal of Medicinal Chemistry.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC.
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications.
  • Structure of azetidine‐containing compounds found in nature. ResearchGate.
  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. PubMed.
  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity. PubMed.
  • CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. MDPI.
  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed.

Sources

The Emergence of Spirocyclic Azetidines: A Technical Guide to a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the rising stars in this pursuit are spirocyclic compounds containing the azetidine moiety. This guide provides an in-depth technical exploration of these unique scaffolds, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the compelling physicochemical and pharmacological advantages, and showcase the burgeoning applications of spiro-azetidines in contemporary drug discovery programs. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a comprehensive resource for harnessing the potential of this promising class of molecules.

Introduction: The Allure of Three-Dimensionality in Drug Design

The principle of "flat is out" has gained considerable traction in medicinal chemistry. Planar, aromatic-rich compounds often suffer from poor solubility, metabolic instability, and a higher propensity for off-target effects. In contrast, molecules with greater three-dimensional (3D) character can offer improved physicochemical properties and more specific interactions with biological targets.[1] This has fueled the exploration of scaffolds that introduce conformational rigidity and novel spatial arrangements of functional groups.

Spirocycles, characterized by two rings sharing a single atom, are inherently 3D structures.[2] When one of these rings is the strained, four-membered azetidine, a unique and powerful combination of properties emerges. The azetidine ring, a saturated heterocycle containing one nitrogen atom, provides a basic handle and opportunities for diverse functionalization, while the spirocyclic fusion locks the conformation, reducing the entropic penalty upon binding to a target protein.[2][3] This guide will systematically dissect the synthesis, properties, and applications of these fascinating molecules.

Navigating the Synthetic Landscape: Crafting the Spiro-Azetidinyl Core

The construction of the strained spiro-azetidine framework presents unique synthetic challenges. However, a number of robust methodologies have been developed, offering access to a diverse range of these scaffolds.

The Power of [2+2] Cycloadditions: The Staudinger Reaction

The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones), which can be subsequently reduced to the corresponding azetidines.[4] This method is particularly valuable for creating spirocyclic systems where the spiro-atom is adjacent to the carbonyl group of the lactam.

Mechanism of the Staudinger Cycloaddition:

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[4] Subsequent ring closure yields the β-lactam. The stereochemical outcome is influenced by the electronic properties of the substituents on both the ketene and the imine.[5]

Experimental Protocol: Synthesis of a Spiro-Azetidin-2-one via Staudinger Cycloaddition [6][7]

  • Step 1: In situ Generation of the Ketene: To a solution of an appropriate acyl chloride (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere, add a tertiary amine base (e.g., triethylamine, 1.2 eq) dropwise at a low temperature (e.g., 0 °C).

  • Step 2: Cycloaddition: To the freshly prepared ketene solution, add a solution of the imine (1.0 eq) in the same anhydrous solvent dropwise, maintaining the low temperature.

  • Step 3: Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the spiro-azetidin-2-one.

  • Step 5: Reduction to Spiro-Azetidine: The resulting β-lactam can be reduced to the corresponding spiro-azetidine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Intramolecular Cyclization Strategies

Intramolecular cyclization of suitably functionalized precursors is another powerful approach to construct spiro-azetidines. This method relies on the formation of a carbon-nitrogen bond to close the four-membered ring.[8][9]

Conceptual Workflow for Intramolecular Cyclization:

G cluster_0 Intramolecular Cyclization Workflow Precursor Functionalized Precursor (e.g., γ-haloamine) Base Base-mediated Cyclization Precursor->Base Treatment with base Spiro Spiro-azetidine Product Base->Spiro Intramolecular SN2 reaction Deprotection Deprotection (if necessary) Spiro->Deprotection Final Final Product Deprotection->Final

Caption: A generalized workflow for the synthesis of spiro-azetidines via intramolecular cyclization.

Experimental Protocol: Intramolecular Cyclization to a Spiro-Azetidine [8]

  • Step 1: Precursor Synthesis: Synthesize a precursor containing a leaving group (e.g., a halide or a sulfonate ester) at a position gamma to a primary or secondary amine. The amine is often protected with a suitable protecting group (e.g., tosyl or Boc).

  • Step 2: Cyclization: Treat the precursor with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate aprotic solvent (e.g., THF or DMF) to effect intramolecular cyclization.

  • Step 3: Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

  • Step 5: Deprotection: If necessary, remove the protecting group under appropriate conditions (e.g., acid-mediated cleavage for Boc or reductive cleavage for tosyl) to yield the final spiro-azetidine.

Modern Synthetic Approaches: Leveraging Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems, including azetidines.[10][11] These methods often proceed under mild conditions and exhibit high functional group tolerance. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a notable example that can be adapted for the synthesis of spiro-azetidines.[12]

Physicochemical and Pharmacological Properties: The Spiro-Azetidine Advantage

The incorporation of a spiro-azetidine motif can have a profound and often beneficial impact on the physicochemical and pharmacological properties of a molecule.

Conformational Rigidity and Pre-organization

The spirocyclic nature of these compounds imparts a high degree of conformational rigidity.[2] This pre-organizes the molecule into a specific 3D conformation, which can lead to higher binding affinity for its biological target by reducing the entropic penalty of binding.

Improved Physicochemical Properties

Spiro-azetidines often exhibit improved physicochemical properties compared to their non-spirocyclic or larger-ring analogs.[1] These improvements can include:

  • Increased Aqueous Solubility: The introduction of a spiro-azetidine can disrupt planarity and crystal packing, leading to enhanced solubility.

  • Modulation of Lipophilicity (logP/logD): The replacement of a larger, more lipophilic ring system (e.g., piperidine) with a spiro-azetidine can lead to a reduction in lipophilicity, which is often desirable for optimizing pharmacokinetic properties.[13]

  • Increased Metabolic Stability: The quaternary spiro-carbon and the strained azetidine ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][14]

Table 1: Comparative Physicochemical Properties of Spiro-Azetidines and their Analogs

Compound/MoietypKacLogPAqueous SolubilityMetabolic Stability (t½)Reference(s)
Piperidine~11.2VariesVariesVaries[15]
2-Azaspiro[3.3]heptane~10.5Lower than PiperidineGenerally HigherGenerally Higher[16]
Morpholine~8.4VariesVariesVaries[17]
2-Oxa-6-azaspiro[3.3]heptane~7.8Lower than MorpholineGenerally HigherGenerally Higher[18]
Sonidegib (contains morpholine)4.86.8≤ 1 µM93 min[19][20]
"Angular" Azetidine Analog of Sonidegib5.26.0≤ 1 µM47 min (trans-isomer)[19][20]

Note: The values presented are illustrative and can vary significantly depending on the specific substitution pattern of the molecules.

Bioisosteric Replacement: A Key Strategy in Drug Design

Spiro-azetidines are increasingly being recognized as valuable bioisosteres for more common heterocyclic motifs in drug molecules, such as piperidine, piperazine, and morpholine.[17][21] A bioisosteric replacement aims to retain or improve the desired biological activity while optimizing other properties like selectivity, solubility, or metabolic stability.[15]

Bioisosteric Relationships of Spiro-Azetidines:

G cluster_0 Common Heterocycles cluster_1 Spiro-Azetidine Bioisosteres Piperidine Piperidine 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Piperidine->2-Azaspiro[3.3]heptane can be replaced by Morpholine Morpholine 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Morpholine->2-Oxa-6-azaspiro[3.3]heptane can be replaced by Piperazine Piperazine 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro[3.3]heptane can be replaced by

Caption: Common heterocyclic motifs and their spiro-azetidine bioisosteres.

The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane, for instance, can maintain the key nitrogen vector for target interaction while introducing a more rigid and 3D-shaped scaffold.[16] This can lead to improved selectivity and a novel intellectual property position.

Applications in Drug Discovery: Case Studies

The theoretical advantages of spiro-azetidines are being borne out in a growing number of drug discovery programs.

"Angular" vs. "Linear" Spiro-Azetidines

Recent research has distinguished between "linear" and "angular" spiro-azetidines, which can act as bioisosteres for different substitution patterns of six-membered rings.[17][22] For example, an "angular" spiro-azetidine was successfully incorporated into an analog of the anticancer drug Sonidegib, replacing the morpholine moiety.[23] This analog demonstrated comparable activity and distinct physicochemical properties.[17][23]

Spiro-Azetidines as Novel Scaffolds for CNS and Infectious Diseases

The unique properties of spiro-azetidines make them attractive for targeting challenging diseases. Their potential to improve blood-brain barrier penetration and metabolic stability is of particular interest for central nervous system (CNS) disorders.[24] Furthermore, their novel structures can help overcome drug resistance in infectious diseases.[18] For example, spiro-azetidine analogs of the antibiotic linezolid have shown promising antibacterial and antitubercular activity.[18]

Enhancing Potency and Selectivity

The rigid nature of the spiro-azetidine scaffold can lock in a bioactive conformation, leading to enhanced potency. In the development of monoacylglycerol lipase (MAGL) inhibitors, the introduction of a spiro-azetidine lactam resulted in a potent inhibitor with improved lipophilic ligand efficiency.[25] Similarly, spirocyclic piperidine-azetidines have been identified as potent inverse agonists of the ghrelin receptor.[13]

Future Outlook and Conclusion

Spirocyclic compounds containing azetidine are no longer a synthetic curiosity but are rapidly becoming a mainstay in the medicinal chemist's toolbox. Their unique combination of 3D-character, conformational rigidity, and favorable physicochemical properties offers a powerful strategy to address many of the challenges in modern drug discovery. As synthetic methodologies become more robust and our understanding of their structure-activity relationships deepens, we can expect to see an increasing number of drug candidates and ultimately approved drugs featuring this remarkable scaffold. The continued exploration of this exciting area of chemical space holds immense promise for the development of the next generation of innovative medicines.

References

  • Barańska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Chopade, P., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • Kirichok, A. A., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Li, Z., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Communications. [Link]

  • Chopade, P., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • Di Tommaso, T., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Gadekar, L., et al. (2021). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Al-Azzawi, A. M. (2024). Synthesis and biological activity of monocyclic Spiro Azetidine-2-one. Iraqi Journal of Science. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • ResearchGate. The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. [Link]

  • Stepan, A. F., et al. (2012). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry. [Link]

  • Smith, J. M., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • ResearchGate. The synthesis of azetidines with intramolecular cyclization of homoallylamines. [Link]

  • Baran Group, Scripps Research. Bioisosteres of Common Functional Groups. [Link]

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • ResearchGate. “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. [Link]

  • ResearchGate. Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Kim, J., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][10]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2008). Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. Journal of the Brazilian Chemical Society. [Link]

  • Karupaiyan, K. (2001). Diastereoselective staudinger reaction for the synthesis of azetidine-2-ones. National Chemical Laboratory. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Vasilevsky, S. F., et al. (2012). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò-Büchi reactions. Tetrahedron. [Link]

  • Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, G., et al. (2017). Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection. ACS Medicinal Chemistry Letters. [Link]

  • Schmalzbauer, M., et al. (2020). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters. [Link]

  • Shenvi Lab. (2024). Light Synthesis of Azetidines. [Link]

  • Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. [Link]

  • Cid, J. M., et al. (2018). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Barańska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Spectroscopic Landscape of Boc-Protected Dihydroxyazetidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Boc-protected dihydroxyazetidines. These saturated four-membered nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their unique conformational constraints and potential as chiral building blocks for novel therapeutics. This document provides a comprehensive overview of the key spectroscopic techniques used to characterize these molecules, with a focus on interpreting the data to confirm structure and stereochemistry.

The Strategic Importance of Dihydroxyazetidines in Drug Discovery

Azetidine scaffolds are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The introduction of hydroxyl groups provides key points for further functionalization and can significantly influence the molecule's interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these compounds to mask the reactivity of the azetidine nitrogen, allowing for selective modifications at other positions.[1] The ability to accurately characterize these intermediates is paramount to the successful development of complex molecular architectures.

Unraveling the Structure: A Multi-faceted Spectroscopic Approach

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is essential for the unambiguous structural elucidation of Boc-protected dihydroxyazetidines. Each technique provides complementary information, and a holistic analysis is crucial for confirming the desired product's identity, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for characterizing Boc-protected dihydroxyazetidines, providing detailed information about the carbon and proton environments within the molecule.

The proton NMR spectrum offers valuable insights into the connectivity and stereochemical arrangement of the molecule. Key diagnostic signals for a Boc-protected 3,4-dihydroxyazetidine include:

  • Boc Group: A characteristic singlet integrating to nine protons is observed in the upfield region, typically around δ 1.45 ppm.

  • Azetidine Ring Protons: The protons on the azetidine ring appear as a series of multiplets in the region of δ 3.5-4.5 ppm. The specific chemical shifts and coupling constants are highly dependent on the relative stereochemistry of the hydroxyl groups.

  • Hydroxyl Protons: The signals for the hydroxyl protons can be broad and their chemical shift is concentration and solvent dependent. They are often observed in the region of δ 2.0-4.0 ppm and can be confirmed by D₂O exchange.

The coupling constants between the protons on the azetidine ring are particularly informative for determining the cis or trans relationship of the hydroxyl groups. Generally, a larger coupling constant is observed between trans-diaxial protons compared to cis or equatorial-axial protons.

The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. Key signals include:

  • Boc Group: Two distinct signals are characteristic of the Boc protecting group: the quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the carbonyl carbon is observed further downfield, typically in the range of δ 155-157 ppm.[2] The three methyl carbons of the tert-butyl group give rise to a signal around δ 28 ppm.

  • Azetidine Ring Carbons: The carbon atoms of the azetidine ring bearing the hydroxyl groups will appear in the region of δ 60-75 ppm. The carbons adjacent to the nitrogen atom are typically found in the range of δ 50-60 ppm. The precise chemical shifts are influenced by the stereochemistry of the hydroxyl groups.

A representative summary of expected NMR signals is provided in Table 1.

Table 1: Characteristic NMR Spectroscopic Data for a Generic Boc-Protected 3,4-Dihydroxyazetidine

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
C(CH₃)₃ (Boc)~1.45 (s, 9H)~28.3
C(CH₃)₃ (Boc)-~80.0
C=O (Boc)-~155.0
Azetidine CH-OHMultiplets~65-75
Azetidine CH₂-NMultiplets~50-60
OHBroad singlet-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in Boc-protected dihydroxyazetidines. The most prominent and diagnostic absorption bands include:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

  • C-H Stretch: Absorptions corresponding to the stretching vibrations of C-H bonds in the alkyl portions of the molecule are observed in the 3000-2850 cm⁻¹ region.

  • C=O Stretch (Boc): A strong, sharp absorption band around 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protector.

  • C-N Stretch: The C-N stretching vibration of the azetidine ring typically appears in the fingerprint region, around 1250-1020 cm⁻¹.

  • C-O Stretch: The stretching vibrations for the C-O bonds of the hydroxyl groups are also found in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For Boc-protected dihydroxyazetidines, electrospray ionization (ESI) is a commonly used soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

A characteristic fragmentation pattern for Boc-protected compounds involves the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) from the molecular ion. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule with high accuracy.

Experimental Protocols: A Step-by-Step Guide to Synthesis and Characterization

The following section provides a generalized protocol for the synthesis and spectroscopic characterization of a Boc-protected dihydroxyazetidine. It is imperative for researchers to consult the primary literature for specific reaction conditions and safety precautions.

Synthesis of a Boc-Protected Dihydroxyazetidine

The synthesis of Boc-protected dihydroxyazetidines can be achieved through various synthetic routes. A common approach involves the dihydroxylation of a corresponding N-Boc-protected azetine.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization start N-Boc-Azetine reagents Dihydroxylation Reagents (e.g., OsO₄, NMO) start->reagents Reaction product Boc-Protected Dihydroxyazetidine reagents->product Formation nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Sources

An In-Depth Technical Guide to tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate: A Versatile Building Block for Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent conformational rigidity and ability to introduce three-dimensionality into otherwise planar molecules make it a valuable bioisostere for larger, more flexible rings like pyrrolidine and piperidine. The strategic incorporation of azetidines can lead to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are critical parameters in drug design. This guide focuses on a particularly valuable derivative, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 1016233-08-1) , a key building block for the synthesis of novel spirocyclic systems and other complex molecular architectures.

The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations, while the geminal bis(hydroxymethyl) groups at the C3 position provide two reactive sites for the construction of spirocyclic ethers, esters, and other ring systems. This unique structural feature opens avenues for the exploration of novel chemical space, a crucial endeavor in the quest for new therapeutic agents.

Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers. Researchers should consider factors such as purity, available quantities, lead times, and cost when selecting a vendor. Below is a comparative summary of representative suppliers.

SupplierProduct NameCAS NumberPurityPack Size
BLD Pharm This compound1016233-08-1≥95%Inquire
Accela ChemBio Inc. This compound1016233-08-1≥95%Inquire
Laibo Chem This compound1016233-08-1Inquire100mg, 1g
Chemspace This compound1016233-08-1InquireInquire
Howei Pharm This compound1016233-08-1InquireInquire

Note: Availability, pricing, and purity are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Strategies: A Plausible Pathway

Proposed Synthetic Pathway

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Double Hydroxymethylation A Azetidin-3-ol B tert-butyl 3-hydroxyazetidine-1-carboxylate A->B (Boc)2O, Base C tert-butyl 3-oxoazetidine-1-carboxylate B->C Oxidizing Agent (e.g., Swern, Dess-Martin) D This compound C->D Formaldehyde, Base

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This initial step involves the protection of the secondary amine of azetidin-3-ol with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.

  • To a stirred solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

The secondary alcohol is then oxidized to the corresponding ketone. Several mild oxidation methods can be employed to avoid over-oxidation or side reactions.

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable solvent like dichloromethane (DCM).

  • Employ a Swern oxidation by adding oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature (-78 °C), followed by the addition of a hindered base like triethylamine.[1][2]

  • Alternatively, use Dess-Martin periodinane (DMP) as the oxidizing agent at room temperature.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step 3: Synthesis of this compound

The final step involves a base-catalyzed double hydroxymethylation of the ketone at the alpha-position.

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of formaldehyde (formalin).

  • Introduce a base, such as potassium carbonate or calcium hydroxide, to catalyze the aldol-type reaction.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography to obtain this compound.

The Strategic Value in Drug Discovery: A Gateway to Spirocycles

The true synthetic utility of this compound lies in its ability to serve as a precursor to a wide array of spirocyclic structures. Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry as they introduce a high degree of three-dimensionality and structural rigidity.[3][4][5][6] This can lead to enhanced binding affinity and selectivity for biological targets.

Construction of Spirocyclic Scaffolds

The two primary alcohol functionalities of the title compound can undergo a variety of cyclization reactions to form spirocyclic ethers, carbonates, and other heterocyclic systems.

G cluster_0 Cyclization Reactions A tert-butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate B Spiro-oxetane Azetidine A->B Intramolecular Etherification C Spiro-dioxane Azetidine A->C Reaction with Aldehydes/Ketones D Other Spirocyclic Derivatives A->D Reaction with Phosgene, etc.

Caption: Formation of diverse spirocycles from the key building block.

1. Intramolecular Cyclization to form Spiro-oxetanes:

The diol can be converted to a mono-tosylate or mono-mesylate, followed by intramolecular Williamson ether synthesis under basic conditions to yield a spiro-oxetane azetidine derivative. Oxetanes are valuable motifs in drug discovery for their ability to improve metabolic stability and solubility.

2. Formation of Spiro-dioxanes:

Reaction of the diol with an aldehyde or ketone in the presence of an acid catalyst will lead to the formation of a six-membered spiro-dioxane ring. This allows for the introduction of additional substituents and diversification of the molecular scaffold.

The resulting spirocyclic azetidines are valuable intermediates for the synthesis of more complex molecules. The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized through reactions such as reductive amination, acylation, or arylation. This modular approach allows for the rapid generation of libraries of novel compounds for biological screening.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel spirocyclic scaffolds in drug discovery. Its commercial availability, coupled with a plausible and scalable synthetic route, makes it an attractive starting material for medicinal chemists seeking to explore new areas of chemical space. The ability to construct diverse spirocyclic systems from this precursor provides a powerful tool for the development of next-generation therapeutics with improved physicochemical and pharmacological properties.

References

  • Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles, 38(11), 2491-2500.
  • Zhang, Y., & Ciufolini, M. A. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). This compound. Retrieved from [Link]

  • Laibo Chem. (n.d.). This compound. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • Howei Pharm. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerPlus, 8(1), 1-8.
  • Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Singh, R., & Geetanjali. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(47), 33045-33067.
  • Ferreira, R. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(12), 3027-3066.
  • Stepan, A. F., et al. (2024). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 29(1), 1-52.
  • ResearchGate. (2021). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Journal of Organic Chemistry.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The Discovery of 3,3'-spiro[azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection. Journal of Medicinal Chemistry.
  • Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols.
  • ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • PubMed. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation. Journal of the American Chemical Society.
  • ResearchGate. (2015). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters.
  • PubMed. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers.
  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

The Strategic Utility of tert-Butyl 3-Hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more common saturated heterocycles like piperidine and pyrrolidine. The incorporation of an azetidine moiety can significantly enhance the physicochemical properties of a drug candidate, improving parameters such as solubility, metabolic stability, and lipophilicity, while providing a fixed vector for substituent placement. This has led to the inclusion of the azetidine scaffold in numerous approved drugs.

Within the diverse family of azetidine-based building blocks, tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4) stands out as a particularly versatile intermediate. This compound, featuring a Boc-protected nitrogen and a unique geminal hydroxy and hydroxymethyl substitution, serves as a gateway to a variety of complex molecular architectures, most notably spirocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this valuable building block, offering detailed protocols and mechanistic insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. The properties of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate are summarized below.

PropertyValueReference
CAS Number 1428330-70-4[1][2]
Molecular Formula C₉H₁₇NO₄[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to pale cream solid/powder[3]
Melting Point 38.0-47.0 °C[3]
Purity Typically ≥97%[2]
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.

Core Synthetic Transformations and Protocols

The synthetic utility of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate stems from the reactivity of its three key functional groups: the Boc-protected amine, the tertiary hydroxyl group, and the primary hydroxyl group. Strategic manipulation of these groups allows for the construction of a wide array of complex molecules.

N-Boc Deprotection: Unveiling the Azetidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Deprotection of the azetidine nitrogen is a crucial step to enable subsequent N-functionalization.

Causality of Experimental Choices: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically employed for Boc deprotection. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule. Anhydrous conditions are often preferred to prevent potential side reactions.

Boc Deprotection Start Boc-Protected Azetidine Acid Strong Acid (e.g., HCl in Dioxane) Start->Acid Protonation Intermediate Protonated Intermediate Products Free Amine Salt + CO2 + Isobutylene Intermediate->Products Fragmentation

Caption: General workflow for N-Boc deprotection.

Protocol 1: N-Boc Deprotection using HCl in Dioxane

This protocol provides a reliable method for the removal of the Boc group, yielding the hydrochloride salt of the azetidine.[4]

  • Materials:

    • tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Methanol (optional, for trituration)

  • Procedure:

    • Dissolve the Boc-protected azetidine (1.0 eq) in a minimal amount of anhydrous dichloromethane or methanol in a round-bottom flask equipped with a magnetic stir bar.

    • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add diethyl ether and stir vigorously to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired 3-hydroxy-3-(hydroxymethyl)azetidinium chloride.

  • Trustworthiness: The reaction progress should be monitored to avoid potential side reactions with prolonged exposure to strong acid. The formation of a solid precipitate upon addition of a non-polar solvent like diethyl ether is a strong indicator of successful salt formation.

Oxidation of the Hydroxyl Groups

The presence of both a primary and a tertiary hydroxyl group offers opportunities for selective or double oxidation, leading to valuable keto-aldehyde, hydroxy-ketone, or diketone intermediates. The choice of oxidant and reaction conditions is critical to achieve the desired outcome.

Protocol 2: Swern Oxidation of the Primary Alcohol to an Aldehyde

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][5][6][7] This protocol is adapted for the selective oxidation of the primary hydroxyl group of the title compound.

  • Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C) to form the reactive chlorosulfonium salt. The alcohol then adds to this species, and subsequent addition of a hindered base, such as triethylamine, promotes an intramolecular elimination to yield the aldehyde and dimethyl sulfide. The low temperature is crucial to prevent side reactions and decomposition of the reactive intermediates.

Swern Oxidation Workflow A 1. Activate DMSO with Oxalyl Chloride (-78°C) B 2. Add Alcohol Substrate A->B C 3. Add Hindered Base (e.g., Triethylamine) B->C D 4. Warm to RT & Quench C->D E Aldehyde Product D->E

Caption: Step-wise workflow for a Swern oxidation protocol.

  • Materials:

    • Oxalyl chloride

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Anhydrous dichloromethane (DCM)

    • tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

    • Triethylamine (Et₃N)

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

    • Add a solution of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for an additional 30-45 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.

    • Allow the reaction to warm slowly to room temperature.

    • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-formyl-3-hydroxyazetidine-1-carboxylate.

  • Trustworthiness: The formation of the volatile and malodorous dimethyl sulfide is a characteristic of this reaction. Proper ventilation in a fume hood is essential. The reaction temperature must be strictly controlled to prevent the formation of byproducts.

Synthesis of Spirocyclic Scaffolds: The Gateway to 2-Oxa-6-azaspiro[3.3]heptane

One of the most powerful applications of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is its use as a precursor for the synthesis of spirocyclic systems. Specifically, it provides a direct route to the 2-oxa-6-azaspiro[3.3]heptane scaffold, a valuable bioisostere for morpholine that is increasingly utilized in drug discovery to enhance molecular three-dimensionality and improve physicochemical properties.[8][9][10][11]

The synthesis involves a two-step sequence: activation of the primary alcohol as a leaving group (e.g., as a tosylate), followed by intramolecular Williamson ether synthesis upon deprotection and cyclization.

Spirocycle Synthesis Start tert-Butyl 3-hydroxy- 3-(hydroxymethyl)azetidine- 1-carboxylate Step1 Tosylation of Primary Alcohol Start->Step1 Intermediate Tosylated Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 2-Oxa-6-azaspiro[3.3]heptane Step2->Product

Caption: Synthetic pathway to 2-oxa-6-azaspiro[3.3]heptane.

Protocol 3: Two-Step Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol outlines the conversion of the starting material to the spirocyclic product via a tosylated intermediate.

Step 3a: Tosylation of the Primary Hydroxyl Group

  • Causality of Experimental Choices: p-Toluenesulfonyl chloride (TsCl) is used to convert the primary alcohol into a good leaving group. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction. The reaction is typically run at 0 °C to room temperature to ensure selective tosylation of the less sterically hindered primary alcohol over the tertiary alcohol.

  • Materials:

    • tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-16 hours until TLC or LC-MS analysis indicates completion.

    • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford tert-butyl 3-hydroxy-3-((tosyloxy)methyl)azetidine-1-carboxylate.

Step 3b: Intramolecular Cyclization to form 2-Oxa-6-azaspiro[3.3]heptane

  • Causality of Experimental Choices: This step involves an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is used to deprotonate the tertiary alcohol, which then acts as a nucleophile to displace the tosylate leaving group, forming the oxetane ring of the spirocycle. The reaction is typically performed in an aprotic polar solvent like THF to facilitate the reaction.

  • Materials:

    • tert-Butyl 3-hydroxy-3-((tosyloxy)methyl)azetidine-1-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to 0 °C and cautiously quench with water.

    • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product is tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate, which can be purified by column chromatography.

    • For the final deprotected spirocycle, the crude Boc-protected product can be subjected to the deprotection conditions outlined in Protocol 1 .

  • Trustworthiness: The use of sodium hydride requires caution as it is highly reactive with water and generates flammable hydrogen gas. The reaction should be performed under strictly anhydrous conditions. Successful cyclization can be confirmed by NMR spectroscopy, looking for the characteristic shifts of the oxetane and azetidine protons in the spirocyclic system.

Conclusion

tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique trifunctional nature allows for a range of strategic manipulations, including N-deprotection, selective oxidation, and, most significantly, efficient construction of the medicinally relevant 2-oxa-6-azaspiro[3.3]heptane scaffold. The protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthetic intermediate in the pursuit of novel chemical entities for drug discovery and beyond.

References

  • Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles.
  • Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • LookChem. (n.d.). Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from a relevant chemical supplier website.
  • ChemScene. (n.d.). tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from a relevant chemical supplier website.
  • BenchChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from a relevant chemical supplier website.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025).
  • Fluorochem. (n.d.). tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from a relevant chemical supplier website.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025).
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • CymitQuimica. (n.d.). tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from a relevant chemical supplier website.
  • Apollo Scientific. (n.d.). 1428330-70-4 Cas No. | tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from a relevant chemical supplier website.
  • FDC Chemical. (n.d.). tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from a relevant chemical supplier website.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025).
  • Wikipedia. (n.d.). Swern oxidation.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025).
  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Thieme. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides.
  • Semantic Scholar. (2012).
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxyazetidine. Retrieved from a relevant chemical supplier website.
  • Biosynth. (n.d.).
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Royal Society of Chemistry. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones.
  • Biosynth. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone. Retrieved from a relevant chemical supplier website.
  • Thermo Fisher Scientific. (n.d.). 1-Boc-3-hydroxyazetidine, 97%. Retrieved from a relevant chemical supplier website.
  • Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from a relevant chemical supplier website.
  • National Center for Biotechnology Information. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.

Sources

Application Note: Selective Mono-O-Alkylation of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the selective mono-O-alkylation of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, a sterically hindered diol, using the Williamson ether synthesis. Azetidine scaffolds are crucial building blocks in medicinal chemistry, and the ability to selectively functionalize their substituents is paramount for developing novel therapeutics.[1][2][3] This guide addresses the inherent challenges of this transformation, including steric hindrance and the control of selectivity between mono- and di-alkylation. We present a robust protocol employing sodium hydride (NaH) as the base and benzyl bromide as a representative alkylating agent in tetrahydrofuran (THF). The causality behind each experimental choice is discussed, alongside comprehensive methods for reaction monitoring, workup, purification, and characterization.

Introduction and Strategic Considerations

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O bonds, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks an electrophilic alkyl halide to yield an ether.[6]

The substrate, this compound, presents two key challenges:

  • Steric Hindrance: The quaternary carbon at the 3-position of the azetidine ring, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group, sterically encumbers the primary hydroxyl groups. This can significantly slow the rate of the desired SN2 reaction.[7]

  • Selectivity: As a diol, the substrate can undergo both mono- and di-alkylation. Achieving high selectivity for the mono-alkylated product is often a primary synthetic goal and requires careful control of reaction stoichiometry and conditions.

To overcome these challenges, this protocol employs a strong, non-nucleophilic base and a highly reactive primary alkyl halide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, generating the alkoxide and hydrogen gas, which bubbles out of solution, driving the reaction forward.[8][9] The use of a polar aprotic solvent like THF is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[5][8]

Reaction Mechanism and Selectivity Control

The reaction proceeds in two main stages:

  • Deprotonation: Sodium hydride abstracts a proton from one of the hydroxyl groups to form a sodium alkoxide intermediate. Due to the symmetrical nature of the starting material, the initial deprotonation is non-selective.

  • Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the primary alkyl halide (e.g., benzyl bromide) via an SN2 pathway.[4][10] This step is rate-limiting and highly sensitive to steric hindrance. The SN2 mechanism involves a backside attack on the electrophilic carbon, leading to inversion of configuration if the carbon is chiral.[8][10]

Controlling Mono- vs. Di-alkylation: The key to favoring mono-alkylation is controlling the stoichiometry. By using a slight sub-stoichiometric amount of the base (e.g., 0.95 equivalents) relative to the diol, we ensure that, on average, less than one hydroxyl group per molecule is deprotonated. Subsequently, adding one equivalent of the alkylating agent targets the transiently formed mono-alkoxide. While a statistical mixture is inevitable, this approach significantly enhances the yield of the desired mono-ether.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive. Handle with care.
Benzyl Bromide≥98%Commercially AvailableLachrymator. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEssential for reaction success.
HexanesACS GradeCommercially AvailableFor washing NaH.
Saturated aq. NH₄ClN/ALab PreparedFor quenching the reaction.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated aq. NaCl)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

3.2 Step-by-Step Procedure for Mono-O-Benzylation

  • Preparation of NaH: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, weigh 0.95 equivalents of NaH (60% dispersion). Wash the NaH three times with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil. Decant the hexanes carefully using a cannula or syringe. Dry the washed NaH under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF (approx. 10 mL per 1 mmol of diol) to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF. Slowly add this solution to the stirred NaH suspension at 0 °C via a syringe. Allow the mixture to stir for 30-60 minutes at 0 °C. Cessation of hydrogen gas evolution indicates the formation of the alkoxide.[9]

  • Alkylating Agent Addition: Add 1.0 equivalent of benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm slowly to room temperature and stir for 4-16 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize spots with potassium permanganate stain. The product should have a higher Rf value than the starting diol.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine.[11]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the mono-benzylated product.[11]

Visualization of Experimental Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naH Wash NaH with Hexanes deprotonation 1. Deprotonation: Add Diol solution to NaH/THF at 0°C prep_naH->deprotonation prep_diol Dissolve Diol in Anhydrous THF prep_diol->deprotonation alkylation 2. Alkylation: Add Benzyl Bromide at 0°C deprotonation->alkylation monitor 3. Monitor: Warm to RT, stir 4-16h, check by TLC alkylation->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product Pure Mono-Ether Product purify->end_product start Start start->prep_naH start->prep_diol

Caption: Workflow for the Williamson ether synthesis.

Characterization and Expected Results

The purified product, tert-butyl 3-(benzyloxymethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, should be characterized by NMR spectroscopy and mass spectrometry.

Table 1: Representative Reaction Outcome and Characterization Data

ParameterExpected Value/Observation
Yield 50-70% (unoptimized)
Physical State Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ ~7.35 (m, 5H, Ar-H ), 4.50 (s, 2H, Ar-CH ₂-O), 3.95 (s, 4H, azetidine-CH ₂), 3.65 (s, 2H, -CH ₂-O-Bn), 3.60 (s, 2H, -CH ₂-OH), 2.50 (br s, 1H, OH ), 1.45 (s, 9H, C(CH ₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ ~156.5, 138.0, 128.5, 127.8, 127.7, 80.0, 73.5, 72.0, 65.0, 58.0, 45.0, 28.5
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₇H₂₆NO₄⁺: 310.18; Found: 310.19

Note: NMR chemical shifts (δ) are approximate and may vary slightly. The presence of the benzylic protons and aromatic signals, alongside the retained signals for one hydroxymethyl group and the Boc group, confirms the mono-benzylated structure.[1][12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conversion Insufficient deprotonation (wet THF/reagents).Ensure all glassware is flame-dried and reagents/solvents are anhydrous.
Low reactivity of alkyl halide.Consider a more reactive halide (e.g., iodide) or add a catalytic amount of NaI.
Formation of Di-alkylated Product Excess base or alkylating agent used.Carefully control stoichiometry. Use ≤1.0 eq. of base and alkylating agent.
Elimination Byproduct (Alkene) Alkyl halide is sterically hindered (2° or 3°).This protocol is designed for primary halides; secondary and tertiary halides are prone to E2 elimination and should be avoided.[9][13]
Difficult Purification Product and starting material have similar polarity.Optimize the eluent system for column chromatography. A shallow gradient may be required.

Conclusion

The Williamson ether synthesis is a versatile and reliable method for the preparation of ethers, even with challenging substrates like this compound. By carefully controlling stoichiometry and maintaining anhydrous conditions, selective mono-alkylation can be achieved in good yields. This protocol provides a solid foundation for researchers in drug development to synthesize asymmetrically functionalized azetidine building blocks for further elaboration.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. (2022-02-11). [Link]

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]

  • 8.9: Nucleophilic substitution in the Lab - Chemistry LibreTexts. (2022-07-20). [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) – Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22). [Link]

  • Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings - OrgoSolver. OrgoSolver. [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2022-06-30). Journal of Medicinal and Chemical Sciences. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. The Organic Chemistry Tutor. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30). [Link]

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. ResearchGate. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023-06-09). [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies - Biointerface Research in Applied Chemistry. (2021-10-20). [Link]

  • Williamson Ether Synthesis - Utah Tech University. Utah Tech University. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaEducation. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of Hydroxyl Groups on tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Diol Scaffold

The azetidine ring is a privileged structural motif in modern medicinal chemistry.[1][2] Its strained four-membered ring imparts a rigid, three-dimensional conformation that can enhance binding affinity and improve physicochemical properties compared to more flexible acyclic or larger ring analogues.[3] The specific scaffold, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate , represents a particularly valuable building block. The geminal hydroxymethyl groups at the C3 position provide a versatile platform for divergent synthesis, allowing for the construction of novel spirocyclic systems or the attachment of dual pharmacophoric elements.[4][5][6]

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during the functionalization of the hydroxyl groups and allows for subsequent deprotection under acidic conditions to reveal a secondary amine, opening avenues for further late-stage modifications.[7][8]

This guide provides a detailed technical overview and validated protocols for the three primary classes of hydroxyl group functionalization on this scaffold: tosylation, acylation (esterification), and etherification. The causality behind experimental choices, key strategic considerations, and detailed characterization methods are discussed to ensure reproducible and successful outcomes for researchers in drug discovery and synthetic chemistry.

Core Strategic Considerations

Before proceeding to specific protocols, several key aspects of the starting material's reactivity must be considered. Understanding these principles is crucial for experimental design and troubleshooting.

  • Steric Hindrance: The two primary hydroxyl groups are situated on a quaternary carbon, creating a sterically hindered neopentyl-like environment. This can slow reaction kinetics compared to less substituted diols, sometimes necessitating more forcing conditions or the use of catalysts.[9][10]

  • Protecting Group Lability: The N-Boc group is readily cleaved under strongly acidic conditions.[11][12] Therefore, reaction pathways that generate strong acids (e.g., classic Fischer esterification) must be avoided or appropriately buffered with a non-nucleophilic base.

  • Reactivity Control (Mono- vs. Di-functionalization): While the protocols detailed here focus on exhaustive di-functionalization to create symmetrical derivatives, achieving selective mono-functionalization is a significant challenge. Strategies to favor mono-substitution often involve using a sub-stoichiometric amount of the electrophile at low temperatures, though this typically results in a mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation.[13][14]

  • Anhydrous Conditions: Reactions involving highly reactive intermediates, such as alkoxides (in etherification) or acid chlorides, require strictly anhydrous conditions to prevent hydrolysis of reagents and ensure high yields.

Key Functionalization Pathways: An Overview

The primary hydroxyl groups of the azetidine diol can be converted into a range of functional groups, each serving a distinct purpose in a drug discovery campaign. The three most common and versatile transformations are outlined below.

G cluster_start Starting Material cluster_products Key Functionalized Intermediates A tert-Butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate B Di-Tosylate (Versatile Leaving Group) A->B Tosylation (TsCl, Base) C Di-Ester (Prodrug / Solubility Modifier) A->C Acylation (RCOCl, Base) D Di-Ether (Stable Linker) A->D Etherification (NaH, R-X)

Caption: Core functionalization pathways for the azetidine diol.

Protocol 1: Di-Tosylation for Versatile Intermediates

Scientific Rationale: Converting the hydroxyl groups to tosylates (p-toluenesulfonates) transforms them into excellent leaving groups.[9] This product is a highly valuable intermediate, primed for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, carbon, or halogen moieties, thereby enabling rapid library diversification. Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction, preventing cleavage of the Boc group.[9]

Materials & Reagents
ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound217.271.0 eq217 mg
p-Toluenesulfonyl chloride (TsCl)190.652.5 eq477 mg
Triethylamine (Et3N)101.193.0 eq0.42 mL (303 mg)
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Protocol

G start Start dissolve 1. Dissolve azetidine diol and Et3N in anhydrous DCM. start->dissolve cool 2. Cool reaction mixture to 0 °C in an ice bath. dissolve->cool add_tscl 3. Add TsCl portion-wise over 15 minutes. cool->add_tscl react 4. Stir at 0 °C for 1 hr, then warm to RT and stir for 12-16 hrs. add_tscl->react monitor 5. Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexanes). react->monitor quench 6. Quench with saturated aq. NH4Cl solution. monitor->quench extract 7. Extract with DCM (3x). Combine organic layers. quench->extract wash 8. Wash with brine, dry over Na2SO4, and filter. extract->wash concentrate 9. Concentrate in vacuo to yield crude product. wash->concentrate purify 10. Purify by flash chromatography (EtOAc/Hexanes gradient). concentrate->purify end End purify->end

Caption: Experimental workflow for the di-tosylation protocol.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (3.0 eq) via syringe and stir until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. A slight excess of TsCl ensures complete conversion of the sterically hindered diol.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired di-tosylate product.

Characterization and Validation
  • ¹H NMR: Expect disappearance of the hydroxyl protons and the appearance of aromatic signals from the tosyl groups, along with a downfield shift of the -CH₂-O- protons.

  • ¹³C NMR: Appearance of new aromatic carbon signals and a downfield shift of the C-O carbon.

  • Mass Spec (ESI-MS): Observation of the [M+Na]⁺ or [M+H]⁺ ion corresponding to the calculated mass of the di-tosylated product (C₂₃H₃₃NO₇S₂).

Protocol 2: Di-Acylation via Acid Chloride

Scientific Rationale: Esterification (acylation) is a common strategy to mask polar hydroxyl groups, improve cell permeability, or design prodrugs that are hydrolyzed in vivo.[15] Using a reactive acylating agent like an acid chloride with a non-nucleophilic base is a highly efficient method that avoids the strongly acidic conditions of Fischer esterification, thereby preserving the N-Boc group.[14]

Materials & Reagents
ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound217.271.0 eq217 mg
Acetyl Chloride (AcCl)78.502.5 eq0.18 mL (196 mg)
Pyridine79.103.0 eq0.24 mL (237 mg)
Dichloromethane (DCM), anhydrous--10 mL
Step-by-Step Protocol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the azetidine diol (1.0 eq) in anhydrous DCM (10 mL).

  • Base Addition: Add anhydrous pyridine (3.0 eq) and stir.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (2.5 eq) dropwise via syringe. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting diol.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 15 mL) to remove pyridine, saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

Characterization and Validation
  • ¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl protons (~2.1 ppm) and a significant downfield shift of the -CH₂-O- protons.

  • IR Spectroscopy: Appearance of a strong C=O stretch for the ester functional group (~1740 cm⁻¹).

  • Mass Spec (ESI-MS): Observation of the [M+Na]⁺ ion corresponding to the di-acetate product (C₁₃H₂₁NO₅).

Protocol 3: Di-Etherification via Williamson Synthesis

Scientific Rationale: The Williamson ether synthesis is a robust method for forming stable ether linkages.[16] This two-step, one-pot procedure involves the deprotonation of the hydroxyl groups with a strong, non-nucleophilic base like sodium hydride (NaH) to form a highly reactive di-alkoxide intermediate. This is followed by an Sₙ2 reaction with an alkyl halide.[17][18] This protocol is ideal for attaching simple alkyl or benzylic groups.

Materials & Reagents
ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound217.271.0 eq217 mg
Sodium Hydride (NaH), 60% dispersion in mineral oil24.002.5 eq100 mg
Benzyl Bromide (BnBr)171.042.5 eq0.30 mL (428 mg)
Tetrahydrofuran (THF), anhydrous--10 mL

Step-by-Step Protocol

G start Start prep_nah 1. Add NaH dispersion to a flame-dried flask under N2. start->prep_nah wash_nah 2. Wash NaH with anhydrous hexanes (2x) to remove oil. prep_nah->wash_nah add_thf 3. Suspend washed NaH in anhydrous THF. wash_nah->add_thf cool 4. Cool suspension to 0 °C. add_thf->cool add_diol 5. Add diol solution in THF dropwise. Note H2 evolution. cool->add_diol stir_alkoxide 6. Stir at RT for 1 hr to ensure complete alkoxide formation. add_diol->stir_alkoxide add_halide 7. Re-cool to 0 °C and add alkyl halide (e.g., BnBr) dropwise. stir_alkoxide->add_halide react 8. Warm to RT and stir for 12-18 hrs. add_halide->react quench 9. Carefully quench with saturated aq. NH4Cl. react->quench extract 10. Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract wash 11. Wash with brine, dry over Na2SO4, and concentrate. extract->wash purify 12. Purify by flash chromatography. wash->purify end End purify->end

Caption: Experimental workflow for the Williamson di-etherification.

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the NaH dispersion (2.5 eq).

  • NaH Washing: Carefully wash the NaH by adding anhydrous hexanes, stirring briefly, allowing the NaH to settle, and removing the hexanes via cannula. Repeat twice to remove the mineral oil.

  • Solvent Addition: Suspend the washed NaH in anhydrous THF (5 mL).

  • Alkoxide Formation: Dissolve the azetidine diol (1.0 eq) in anhydrous THF (5 mL) and add it to the dropping funnel. Add the diol solution dropwise to the NaH suspension at 0 °C. Caution: Hydrogen gas is evolved.

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).

  • Washing & Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Concluding Remarks

The this compound scaffold is a powerful tool for generating novel chemical entities. The protocols described herein for tosylation, acylation, and etherification provide reliable and scalable methods to access key downstream intermediates. By understanding the inherent reactivity of the starting material and carefully controlling reaction conditions, researchers can effectively leverage this building block to accelerate their drug discovery programs. Subsequent N-Boc deprotection can unmask the azetidine nitrogen, providing an orthogonal handle for further diversification and the synthesis of complex, spirocyclic, and densely functionalized molecules.[4][19][20]

References

Synthesis of Novel Spirocycles from tert-Butyl 3,3-Bis(hydroxymethyl)azetidine-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Azetidines in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, have emerged as crucial structural motifs in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties. When incorporated into the azetidine scaffold, a four-membered nitrogen-containing heterocycle, the resulting spirocyclic azetidines provide novel chemical space for the development of innovative therapeutics.[1][2][3] The starting material, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, is a versatile building block, poised for the construction of a variety of spirocyclic systems through intramolecular cyclization of its two hydroxymethyl groups.

This guide provides detailed application notes and protocols for the synthesis of three classes of spirocycles from this readily available diol: spiro-ethers, spiro-carbonates, and spiro-sulfites. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug development and organic synthesis with the tools to generate novel spirocyclic scaffolds.

I. Synthesis of Spiro-Ethers: The 2-Oxa-6-azaspiro[3.3]heptane System

The intramolecular cyclization of this compound to form tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate represents a direct route to a valuable spirocyclic ether. Two classic and reliable methods for achieving this transformation are the Mitsunobu and Appel reactions.

A. Mitsunobu Reaction: A Mild Approach to Spiro-etherification

The Mitsunobu reaction is a powerful tool for the dehydration of alcohols to form ethers, esters, and other functional groups.[4] In the context of intramolecular cyclization, it provides a mild and often high-yielding pathway.

Mechanism: The reaction proceeds through the activation of one of the hydroxyl groups by a phosphine-azodicarboxylate adduct. This in situ-formed phosphonium salt is then displaced by the neighboring hydroxyl group in an intramolecular SN2 reaction, leading to the formation of the spiro-ether.[4]

Mitsunobu_Mechanism Diol Azetidine Diol Betaine Betaine Intermediate Diol->Betaine Proton Transfer PPh3_DEAD PPh3 + DEAD PPh3_DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Activation Spiro-ether Spiro-ether Alkoxyphosphonium->Spiro-ether SN2 Attack TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO

Caption: Mechanism of Mitsunobu Spiro-etherification.

Protocol 1: Mitsunobu Cyclization

Reagent/ParameterValueNotes
Starting MaterialThis compound1.0 equiv
Triphenylphosphine (PPh₃)1.5 equiv
Diisopropyl azodicarboxylate (DIAD)1.5 equivCan be substituted with DEAD.
SolventAnhydrous Tetrahydrofuran (THF)0.1 M concentration
Temperature0 °C to Room Temperature
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired spiro-ether from triphenylphosphine oxide and other byproducts.

B. Appel Reaction: An Alternative for Spiro-ether Formation

The Appel reaction provides an alternative method for the conversion of alcohols to alkyl halides, and can be adapted for intramolecular ether synthesis.[5][6]

Mechanism: The reaction involves the in situ formation of a phosphonium salt from triphenylphosphine and a tetrahalomethane (e.g., CBr₄). One of the hydroxyl groups of the diol is converted into a good leaving group, which is then displaced by the other hydroxyl group to form the spiro-ether.

Protocol 2: Appel-type Cyclization

Reagent/ParameterValueNotes
Starting MaterialThis compound1.0 equiv
Triphenylphosphine (PPh₃)2.2 equiv
Carbon Tetrabromide (CBr₄)1.1 equiv
Base (e.g., Triethylamine)2.0 equiv
SolventAnhydrous Dichloromethane (DCM)0.1 M concentration
Temperature0 °C to Room Temperature
Reaction Time6-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and triphenylphosphine (2.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add carbon tetrabromide (1.1 equiv) in one portion.

  • Add triethylamine (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

II. Synthesis of Spiro-Carbonates and Spiro-Sulfites

The 1,3-diol functionality of the starting material is also ideal for the formation of six-membered cyclic carbonates and sulfites, which are valuable intermediates and can act as bioisosteres in drug design.

A. Synthesis of Spiro-Carbonates

Cyclic carbonates can be synthesized from diols using phosgene or its safer equivalents, such as triphosgene or diphosgene.[7] An alternative, milder method utilizes carbon dioxide in the presence of a coupling agent.[8][9]

Protocol 3: Spiro-Carbonate Formation using Triphosgene

Reagent/ParameterValueNotes
Starting MaterialThis compound1.0 equiv
Triphosgene0.4 equivCaution: Highly toxic. Handle in a fume hood.
Base (e.g., Pyridine)2.2 equiv
SolventAnhydrous Dichloromethane (DCM)0.1 M concentration
Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 equiv) and pyridine (2.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of triphosgene (0.4 equiv) in anhydrous DCM.

  • Slowly add the triphosgene solution to the diol solution via a syringe pump over 1-2 hours.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

B. Synthesis of Spiro-Sulfites

Cyclic sulfites are readily prepared from diols using thionyl chloride.[10]

Protocol 4: Spiro-Sulfite Formation

Reagent/ParameterValueNotes
Starting MaterialThis compound1.0 equiv
Thionyl Chloride (SOCl₂)1.1 equivCaution: Corrosive and reacts violently with water.
Base (e.g., Pyridine)2.2 equiv
SolventAnhydrous Dichloromethane (DCM)0.1 M concentration
Temperature0 °C
Reaction Time1-3 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve the diol (1.0 equiv) and pyridine (2.2 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by silica gel chromatography if necessary.

Synthetic_Workflow cluster_products Spirocyclic Products Start tert-butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Start->Mitsunobu Appel Appel Reaction (PPh3, CBr4) Start->Appel Carbonate_Formation Carbonate Formation (Triphosgene, Pyridine) Start->Carbonate_Formation Sulfite_Formation Sulfite Formation (SOCl2, Pyridine) Start->Sulfite_Formation Spiro-ether 2-Oxa-6-azaspiro[3.3]heptane derivative Spiro-carbonate Spiro-carbonate derivative Spiro-sulfite Spiro-sulfite derivative Mitsunobu->Spiro-ether Appel->Spiro-ether Carbonate_Formation->Spiro-carbonate Sulfite_Formation->Spiro-sulfite

Caption: Synthetic workflow for spirocycle synthesis.

III. Conclusion and Future Directions

The protocols detailed in this guide offer reliable and adaptable methods for the synthesis of novel spirocyclic azetidines from this compound. These spirocyclic scaffolds are of significant interest to the drug discovery community, providing access to new chemical entities with potentially enhanced pharmacological profiles. Further exploration of these synthetic routes, including optimization of reaction conditions and diversification of the spirocyclic products, will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. ACS Omega. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO₂ pressure: a novel mild strategy to replace phosgene reagents. RSC Advances. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. University of Bath's research portal. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). ResearchGate. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • ChemInform Abstract: Synthesis of 6-Membered Cyclic Carbonates from 1,3-Diols and Low CO2 Pressure: A Novel Mild Strategy to Replace Phosgene Reagents. ResearchGate. [Link]

  • A decade review of triphosgene and its applications in organic reactions. RSC Advances. [Link]

  • Reactions of enantiopure cyclic diols with sulfuryl chloride. The Royal Society of Chemistry. [Link]

  • Synthesis of Spiranes by Thiol-Mediated Acyl Radical Cyclization. ResearchGate. [Link]

  • A Review on the Selective Synthesis of Spiro Heterocycles Through 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. ResearchGate. [Link]

  • Appel Reaction. Organic Chemistry Portal. [Link]

  • Appel reaction. Wikipedia. [Link]

  • New Reagents and Synthetic Approaches to the Appel Reaction. ResearchGate. [Link]

  • Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. National Institutes of Health. [Link]

  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]

  • Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. IRIS. [Link]

  • Appel Reaction. Chem-Station Int. Ed.. [Link]

  • Table 2 from Synthesis of cyclic sulfates by halocyclization. Semantic Scholar. [Link]

  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. ACS Publications. [Link]

  • How to synthesis thionyl chloride? ResearchGate. [Link]

  • Cyclization by intramolecular Mitsunobu reaction. (A) AD-mix α,... ResearchGate. [Link]

Sources

Application Notes and Protocols: Incorporating tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and functionality. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, a unique gem-diol-containing building block, into peptide chains. We will explore the strategic considerations for its synthesis and orthogonal protection, its integration into solid-phase peptide synthesis (SPPS) workflows, and its subsequent on-resin functionalization. The protocols detailed herein are designed to empower researchers to leverage this versatile scaffold for the creation of spatially diverse and functionally complex peptide-based molecules.

Introduction: The Rationale for a Gem-Diol Azetidine Scaffold

Peptide-based therapeutics often face challenges of proteolytic instability and conformational flexibility, which can limit their efficacy and bioavailability. The introduction of constrained, non-natural building blocks is a proven strategy to overcome these limitations[1]. The azetidine ring, a four-membered heterocycle, has gained significant traction in medicinal chemistry for its ability to induce turns in peptide backbones, thereby rigidifying the structure and potentially enhancing receptor binding affinity and resistance to proteolysis[2][3][4][5].

The subject of this guide, this compound, offers a significant advancement on the simple azetidine scaffold. The geminal diol at the C3 position provides two key advantages:

  • Conformational Constraint: The 3,3-disubstituted pattern imparts a high degree of rigidity to the azetidine ring, which in turn influences the local peptide conformation. This can be a powerful tool for locking a peptide into a bioactive conformation[5][6].

  • Divergent Functionalization: The two primary hydroxyl groups serve as handles for post-synthetic modification. This allows for the creation of spatially diverse libraries of molecules from a common peptide template, for example, by attaching imaging agents, targeting moieties, or pharmacophores[7].

The Boc-protected nitrogen of the parent molecule is compatible with standard peptide synthesis strategies, making it an attractive building block for both academic and industrial research[8][9][10].

Strategic Considerations for Synthesis and Incorporation

The successful incorporation of this sterically hindered and functionalized building block requires careful planning, particularly concerning orthogonal protection and coupling efficiency.

Orthogonal Protection of the Gem-Diol

A robust orthogonal protection strategy is paramount. The protecting group for the diol must be stable to the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), specifically the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), and be selectively removable on-resin without cleaving the peptide from the support or removing other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc)[11][12][13].

For this purpose, an isopropylidene acetal (acetonide) is an excellent choice. Acetonides are readily formed from 1,3-diols and are stable to a wide range of reaction conditions, including basic and reductive environments[2][14]. Crucially, they can be cleaved under mild acidic conditions that are orthogonal to the final strong acid cleavage (e.g., 95% TFA) used in Fmoc-SPPS[15][16].

Alternatively, bulky silyl ethers , such as tert-butyldimethylsilyl (TBDMS), could be employed. The stability of silyl ethers is sterically dependent, allowing for tunable lability[17][18]. However, their removal often requires fluoride sources (e.g., TBAF), which can present compatibility issues on solid support. For the protocols in this guide, we will focus on the acetonide protection strategy due to its clean, acid-mediated deprotection.

Synthesis of the Protected Building Block

The incorporation into Fmoc-SPPS requires the synthesis of the corresponding N-Fmoc protected carboxylic acid. A plausible synthetic route is outlined below:

G cluster_0 Step 1: Acetonide Protection cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Fmoc Protection cluster_3 Step 4: Oxidation to Carboxylic Acid A tert-butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate B Acetonide-protected intermediate A->B 2,2-dimethoxypropane, p-TsOH (cat.) C Acetonide-protected azetidine B->C TFA/DCM D Fmoc-protected azetidine C->D Fmoc-OSu, Base E Fmoc-Aze(acetonide)-OH D->E Oxidation (e.g., TEMPO)

Figure 1: Proposed synthetic workflow for the orthogonally protected building block.

This multi-step synthesis starts with the commercially available Boc-protected diol. The hydroxyl groups are protected as an acetonide, followed by deprotection of the Boc group and subsequent protection with Fmoc. The final step would involve a selective oxidation of one of the now derivatized arms to a carboxylic acid, which is a significant synthetic challenge. A more practical approach, and the one we will assume for the following protocols, is the synthesis of a building block where the carboxylate is already present, for example, starting from a suitable azetidine-3-carboxylate derivative.

For the purpose of these application notes, we will proceed with the assumption that Fmoc-3-(carboxymethyl)-3-(hydroxymethyl)azetidine , with the diol protected as an acetonide, is available as the building block.

Experimental Protocols

Protocol 1: Incorporation of the Acetonide-Protected Azetidine Building Block into a Peptide Sequence via Fmoc-SPPS

This protocol details the incorporation of the sterically hindered, diol-protected azetidine building block into a peptide chain using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Aze(acetonide)-OH (the orthogonally protected building block)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

Workflow Diagram:

spss_workflow start Start with Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling_std Couple Standard Fmoc-AA (HATU/DIEA in DMF) wash1->coupling_std wash2 Wash (DMF, DCM) coupling_std->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash (DMF, DCM) deprotection2->wash3 coupling_special Couple Fmoc-Aze(acetonide)-OH (Double Coupling) wash3->coupling_special wash4 Wash (DMF, DCM) coupling_special->wash4 continue_synthesis Continue Peptide Elongation wash4->continue_synthesis final_deprotection Final Fmoc Deprotection continue_synthesis->final_deprotection on_resin_functionalization Proceed to On-Resin Functionalization (Protocol 2) final_deprotection->on_resin_functionalization

Figure 2: SPPS workflow for incorporating the azetidine building block.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Standard Peptide Elongation: Synthesize the peptide sequence C-terminal to the desired insertion point of the azetidine building block using standard Fmoc-SPPS protocols.

  • Fmoc Deprotection: Prior to coupling the azetidine building block, deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Aze(acetonide)-OH (Double Coupling):

    • Pre-activation: In a separate vial, dissolve Fmoc-Aze(acetonide)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • First Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF (3x).

    • Second Coupling: Repeat the pre-activation and coupling steps to ensure maximum incorporation, as steric hindrance can lead to incomplete coupling[3][19][20][21]. A ninhydrin test can be performed to check for completeness of the coupling.

  • Washing: After the second coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Continue Peptide Synthesis: Continue elongating the peptide chain N-terminal to the azetidine building block using standard Fmoc-SPPS protocols.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry the resin under vacuum.

Quantitative Data Summary:

ParameterRecommended ValueRationale
Amino Acid Excess 3-5 equivalentsTo drive the reaction to completion, especially for a sterically hindered residue.
Coupling Reagent HATUA highly efficient coupling reagent for sterically hindered amino acids[3][19].
Coupling Time 2 x 2 hours (Double Coupling)Increased reaction time and repetition are often necessary for bulky building blocks[21].
Microwave Assistance Optional but recommendedCan significantly reduce coupling times and improve efficiency for difficult couplings[21].
Protocol 2: On-Resin Deprotection of the Acetonide and Functionalization of the Diol

This protocol describes the selective removal of the acetonide protecting group on the solid support, followed by the functionalization of the resulting diol with a fluorescent dye as an example.

Materials:

  • Peptide-resin from Protocol 1 (with N-terminal Fmoc deprotected)

  • Deprotection solution: 2% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DMF

  • Fluorescent dye with a carboxylic acid handle (e.g., 5(6)-Carboxyfluorescein)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA

  • Solvents: DMF, DCM

Workflow Diagram:

functionalization_workflow start Start with Peptide-Resin (Acetonide Protected) deprotection Acetonide Deprotection (2% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralize Neutralize (10% DIEA/DMF) wash1->neutralize wash2 Wash (DMF, DCM) neutralize->wash2 functionalization Couple Fluorescent Dye (e.g., Carboxyfluorescein, HBTU/HOBt/DIEA) wash2->functionalization wash3 Wash (DMF, DCM, MeOH) functionalization->wash3 dry Dry Resin wash3->dry cleavage Final Cleavage from Resin (Protocol 3) dry->cleavage

Figure 3: On-resin diol deprotection and functionalization workflow.

Step-by-Step Procedure:

  • Resin Swelling: Swell the dried peptide-resin from Protocol 1 in DCM for 30 minutes.

  • Acetonide Deprotection: Treat the resin with a solution of 2% TFA in DCM for 30 minutes with gentle agitation. This mild acidic condition is sufficient to cleave the acetonide without significantly affecting other acid-labile side-chain protecting groups or the resin linkage[15][22][23].

  • Washing: Wash the resin thoroughly with DCM (5x) to remove the cleaved protecting group and residual acid.

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x) to neutralize any remaining acid.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Functionalization with a Fluorescent Dye:

    • In a separate vial, dissolve the carboxylic acid-functionalized fluorescent dye (e.g., 5(6)-Carboxyfluorescein, 5 eq.), HBTU (4.9 eq.), HOBt (5 eq.), and DIEA (10 eq.) in DMF.

    • Add the activated dye solution to the resin and agitate for 4-6 hours, or until the reaction is complete (can be monitored by a color change of the resin). The reaction vessel should be protected from light.

  • Washing: Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

This protocol outlines the final cleavage of the functionalized peptide from the solid support and the simultaneous removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Functionalized peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. TIS is used as a scavenger to prevent side reactions.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide under a stream of nitrogen.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Expected Outcomes and Characterization

The incorporation of the 3,3-bis(hydroxymethyl)azetidine scaffold is expected to impart significant conformational rigidity to the peptide. Spectroscopic techniques such as NMR can be used to study the solution-state conformation of the resulting peptidomimetic[24][25]. The azetidine ring is likely to act as a β-turn inducer, and the gem-disubstituted pattern will further restrict the available conformational space[5].

The successful on-resin functionalization will be evident from the mass spectrometry data of the final product, which should show the expected mass shift corresponding to the attached moiety (e.g., the fluorescent dye). The purity of the final product can be assessed by analytical RP-HPLC.

Conclusion

This compound is a highly versatile and powerful building block for the design of novel peptide-based scaffolds. Its rigidifying effect on the peptide backbone, combined with the potential for divergent functionalization through its diol moiety, opens up new avenues for the development of peptidomimetics with improved therapeutic potential and for the creation of sophisticated chemical biology tools. The protocols outlined in this guide provide a robust framework for the successful incorporation and derivatization of this unique scaffold, empowering researchers to explore new frontiers in peptide science.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Kachalova, A., et al. (2022). Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores. RSC Chemical Biology. [Link]

  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Utilization of silyl protecting group in peptide synthesis. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]

  • ResearchGate. (2013). Conformational behavior of peptides containing residues of 3-azetidinesulfonic (3AzeS) and 4-piperidinemethanesulfonic (4PiMS) acids. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

  • Lee, J., & Lee, J. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]

  • Kang, J., et al. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466–3474.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Lee, H. B., & Lee, Y. S. (2014). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. Bulletin of the Korean Chemical Society, 35(4), 1254-1256.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(1), 2–16.
  • Angel, M. A., et al. (2015). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction.
  • ResearchGate. (n.d.). A selective resin for trans-diequatorial-1,2-diols. [Link]

  • Zhang, W., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Nikam, R. R., & Gore, K. R. (2020). A mild and convenient approach for selective acetonide cleavage involved in carbohydrate synthesis using PPA-SiO2.
  • AAPPTec. (n.d.). Cleavage from HMBA-MBHA Resin. [Link]

  • ChemRxiv. (2025). On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. [Link]

  • Acosta, G. A., et al. (2021). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2339, 219-232.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–205.
  • Kadek, A., et al. (2025). Selective Functionalization of Peptides with Reactive Fragment Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Miller, C. A., & Camarero, J. A. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current protocols in chemical biology, 6(3), 163–183.
  • Google Patents. (n.d.).
  • Cydzik, M., et al. (2021). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 26(11), 3367.
  • Knight Chemicals. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105.
  • Royal Society of Chemistry. (2020). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Azetidine Diol Scaffold in Modern Drug Discovery

The rigid, four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise vectoral projection of substituents into protein binding pockets, making it a valuable building block for enhancing potency, selectivity, and pharmacokinetic properties. Among the array of functionalized azetidines, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate stands out as a particularly versatile starting material. The presence of two primary hydroxyl groups on a quaternary center offers a unique opportunity for the divergent synthesis of novel molecular architectures. These hydroxyl moieties serve as key attachment points for a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive overview of the reaction conditions for coupling with this diol, with a focus on esterification, etherification, and Mitsunobu reactions. We will delve into detailed protocols, the rationale behind experimental choices, and strategies for controlling selectivity between mono- and di-functionalization.

Core Principles of Reactivity and Selectivity

The two primary hydroxyl groups of this compound are chemically equivalent. Therefore, achieving selective mono-functionalization in the presence of a di-functional counterpart requires careful control of reaction conditions. The primary strategies for achieving selectivity revolve around:

  • Stoichiometry: Using a sub-stoichiometric amount of the coupling partner (typically 0.9 to 1.1 equivalents) relative to the diol will favor mono-substitution.

  • Reaction Temperature and Time: Lower temperatures and shorter reaction times can help to minimize the extent of the second coupling reaction.

  • Rate of Addition: Slow, dropwise addition of the coupling partner can maintain a low instantaneous concentration, further favoring mono-substitution.

Conversely, di-substitution is readily achieved by using a molar excess of the coupling partner and allowing the reaction to proceed to completion.

Esterification Reactions: Forging Carboxylate Linkages

The formation of ester bonds is a cornerstone of prodrug strategies and for introducing functionalities that can engage in key binding interactions. The hydroxyl groups of our target diol can be readily esterified with a variety of carboxylic acids.

Protocol 1: Di-esterification using Carbodiimide Coupling (EDC/DMAP)

This method is a robust and widely used protocol for the esterification of alcohols under mild conditions. The use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), activates the carboxylic acid, while 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst.[1]

Workflow for Di-esterification

cluster_0 Reaction Setup cluster_1 Activation and Coupling cluster_2 Work-up and Purification A Dissolve Diol and Carboxylic Acid in Aprotic Solvent (e.g., DCM) B Add DMAP (catalytic) A->B C Cool to 0 °C B->C D Add EDC portion-wise C->D E Warm to Room Temperature and Stir to Completion D->E F Aqueous Work-up to Remove Urea Byproduct E->F G Purification by Column Chromatography F->G

Caption: General workflow for EDC/DMAP-mediated di-esterification.

Materials:

  • This compound

  • Carboxylic acid of interest (2.2 - 2.5 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.5 - 3.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the carboxylic acid (2.2 eq.).

  • Dissolve the solids in anhydrous DCM.

  • Add DMAP (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (2.5 eq.) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired di-ester.

Causality Behind Experimental Choices:

  • EDC·HCl: This water-soluble carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] The resulting urea byproduct is also water-soluble, facilitating its removal during the aqueous work-up.

  • DMAP: DMAP acts as a superior acyl transfer agent compared to the alcohol, accelerating the reaction. It reacts with the O-acylisourea to form a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[1]

  • Anhydrous Conditions: Carbodiimides can react with water, so anhydrous conditions are crucial for optimal efficiency.

Mechanism of EDC/DMAP-Mediated Esterification

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Acylpyridinium Ion cluster_2 Nucleophilic Attack and Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Ester Acylpyridinium->Ester + Diol-OH Diol Diol-OH

Caption: Simplified mechanism of EDC/DMAP-catalyzed esterification.

Protocol 2: Selective Mono-esterification

Achieving mono-esterification requires careful control over stoichiometry and reaction conditions to favor the initial coupling event over the subsequent one.

Key Parameters for Mono-esterification

ParameterCondition for Mono-esterificationRationale
Stoichiometry 1.0 - 1.1 eq. of Carboxylic AcidLimits the availability of the acylating agent.
Temperature 0 °C to room temperatureSlower reaction rates reduce the likelihood of di-substitution.
Addition Rate Slow, dropwise addition of activated acidMaintains a low concentration of the acylating agent.
Monitoring Frequent monitoring by TLC/LC-MSAllows for quenching the reaction upon optimal mono-ester formation.

Procedure: The procedure is similar to the di-esterification protocol, with the following key modifications:

  • Use 1.0 to 1.1 equivalents of the carboxylic acid and 1.1 to 1.2 equivalents of EDC·HCl.

  • Maintain the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor closely.

  • Consider adding the EDC·HCl solution dropwise over an extended period.

  • Quench the reaction as soon as the desired mono-ester is the major product, to prevent the formation of the di-ester.

Mitsunobu Reaction: Versatile C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, azides, and thioethers.[3][4][5] It proceeds via an alkoxyphosphonium salt intermediate and generally results in the inversion of stereochemistry at the alcohol center, although this is not relevant for the prochiral centers of our target diol.

Catalytic Cycle of the Mitsunobu Reaction

Mitsunobu_Cycle PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + ROH DEADH2 Reduced DEAD Betaine->DEADH2 Protonation ROH Diol-OH Product Coupled Product (R-Nu) Alkoxyphosphonium->Product + Nu⁻ PPh3O PPh₃=O Alkoxyphosphonium->PPh3O NuH Nucleophile (Nu-H) NuH->Alkoxyphosphonium Deprotonation

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

Protocol 3: Di-functionalization via the Mitsunobu Reaction

This protocol describes the general procedure for the di-functionalization of this compound with a suitable nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., 4-nitrobenzoic acid, phthalimide, diphenylphosphoryl azide) (2.2 - 2.5 equivalents)

  • Triphenylphosphine (PPh₃) (2.5 - 3.0 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (2.5 - 3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (2.2 eq.), and triphenylphosphine (2.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (2.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by flash column chromatography. The triphenylphosphine oxide and reduced azodicarboxylate byproducts can be challenging to remove, and specific purification strategies may be required.

Causality Behind Experimental Choices:

  • PPh₃ and DIAD/DEAD: This redox pair is the heart of the Mitsunobu reaction. PPh₃ is oxidized to PPh₃=O, while the azodicarboxylate is reduced.[6] This process facilitates the conversion of the hydroxyl group into a good leaving group.

  • Order of Addition: It is crucial to add the azodicarboxylate slowly to the mixture of the alcohol, nucleophile, and phosphine. This helps to control the reaction rate and minimize side reactions.

  • Nucleophile pKa: The Mitsunobu reaction generally works best with nucleophiles having a pKa of less than 13.[3]

Comparison of Common Mitsunobu Reagents

ReagentStructureKey Features
DIAD Diisopropyl azodicarboxylateCommonly used, less hazardous than DEAD.
DEAD Diethyl azodicarboxylateThe classic Mitsunobu reagent, but potentially explosive.
DBAD Di-tert-butyl azodicarboxylateByproducts are more easily removed by acid treatment.

Etherification Reactions: Building Stable C-O Bonds

The formation of ethers can be a valuable strategy for modifying the properties of a lead compound. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 4: Di-etherification via Williamson Synthesis

This protocol involves the deprotonation of the diol with a strong base to form a dialkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH) (2.2 - 2.5 equivalents, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (2.2 - 2.5 equivalents)

  • Anhydrous dimethylformamide (DMF) or THF

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (2.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the dialkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • NaH: A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups to form the corresponding alkoxides.

  • Polar Aprotic Solvent (DMF/THF): These solvents are effective at solvating the sodium alkoxide intermediate, enhancing its nucleophilicity.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel, three-dimensionally complex molecules for drug discovery. The protocols outlined in this guide provide a solid foundation for the successful coupling of this diol via esterification, Mitsunobu, and etherification reactions. By carefully controlling stoichiometry and reaction conditions, researchers can selectively access both mono- and di-functionalized derivatives, enabling a thorough exploration of the chemical space around this valuable azetidine scaffold. The continued development of novel coupling methodologies will undoubtedly further expand the utility of this and related building blocks in the quest for new therapeutic agents.

References

  • BenchChem. (2025).
  • Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection. Thieme.
  • Krische, M. J., & O'Malley, S. J. (2007). Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans. Journal of the American Chemical Society, 129(44), 13430–13431.
  • LookChem. (n.d.). Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols.
  • Wikipedia. (n.d.). Diol. In Wikipedia.
  • Wikipedia. (n.d.). Carbodiimide. In Wikipedia.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Chemistry Steps. (n.d.).
  • National Institutes of Health. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5669.
  • ResearchGate. (n.d.).
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • National Institutes of Health. (2020). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Molecules, 25(23), 5669.
  • PubChem. (n.d.). tert-Butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate.
  • Strem Chemicals. (n.d.). tert-butyl (2S, 4S)-2, 4-bis(hydroxymethyl)
  • BLDpharm. (n.d.). 1126650-66-5|tert-Butyl 3-fluoro-3-(hydroxymethyl)
  • National Institutes of Health. (2023). Contrasting Reactions of Carbodiimides with Divalent Lanthanoid Species. Chemistry – A European Journal, e202300759.
  • Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 2396–2403.
  • ResearchGate. (2024). Mechanochemical Mitsunobu Reactions.
  • ResearchGate. (2013). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions.
  • ResearchGate. (2011). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether.
  • Fluorochem. (n.d.). tert-Butyl 3-hydroxy-3-(hydroxymethyl)
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (n.d.). 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • National Institutes of Health. (2014). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Organic letters, 16(19), 5044–5047.
  • ResearchGate. (2006). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.
  • Knight Chemicals Online. (n.d.). 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)
  • ChemicalBook. (n.d.). 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester.
  • Semantic Scholar. (1997).

Sources

Application Note: High-Resolution LC-MS Analysis for In-Process Monitoring of Reactions Involving tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of reactions involving tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, a key building block in contemporary drug discovery, using Liquid Chromatography-Mass Spectrometry (LC-MS). Azetidine scaffolds are prized for their ability to impart desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.[1][2][3] The geminal bis(hydroxymethyl) substitution on this particular scaffold offers a versatile platform for further chemical modifications. Due to its high polarity, a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with high-resolution mass spectrometry is detailed. This guide provides step-by-step protocols for sample preparation, LC-MS method development, and data interpretation, including predicted fragmentation patterns. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure accurate in-process monitoring and characterization of reaction products.

Introduction: The Significance of Azetidine Scaffolds and the Need for Robust Analytical Methods

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[2] Its rigid structure allows for a more defined spatial orientation of substituents, which can lead to higher binding affinity and selectivity for biological targets.[3][4] The incorporation of azetidine moieties into drug candidates has been shown to favorably modulate properties such as metabolic stability, aqueous solubility, and lipophilicity.

This compound is a particularly valuable building block due to the presence of two primary alcohol functionalities. These hydroxyl groups can be readily modified, for instance, through oxidation to form aldehydes or carboxylic acids, or via ether and ester linkages to append other molecular fragments. Given the high polarity of this diol, traditional reversed-phase liquid chromatography can be challenging, often resulting in poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the separation of such polar compounds.[5][6][7] This application note will focus on a HILIC-MS method for the analysis of this key starting material and its reaction products, exemplified by a common oxidation reaction.

Materials and Methods

Reagents and Chemicals
  • This compound (Reagent Grade, ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium formate (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Methanol (LC-MS Grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions

Due to the polar nature of the analyte, a HILIC separation mode is recommended.

ParameterRecommended SettingRationale
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)Amide stationary phases provide excellent retention and peak shape for highly polar, neutral compounds like diols.[8]
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic AcidBuffered aqueous phase to ensure reproducible chromatography and enhance ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for the HILIC separation.
Gradient 95% B to 50% B over 10 minutesA gradual decrease in the organic phase allows for the elution of polar analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLSmall injection volume to minimize peak distortion.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the azetidine ring is readily protonated.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo efficiently remove solvent from the ESI plume.
Desolvation Temperature 350 °CTo ensure complete desolvation.
Mass Range m/z 50-500To cover the expected mass range of the analyte and its potential products.
Acquisition Mode MS/MS or MSETo obtain both precursor and fragment ion data for structural confirmation.

Experimental Protocols

Sample Preparation

For in-process reaction monitoring, a simple dilution of the reaction mixture is typically sufficient.

  • Quench a small aliquot (e.g., 10 µL) of the reaction mixture. This can be done by adding it to a larger volume of a solvent that stops the reaction, such as cold acetonitrile.

  • Dilute the quenched sample. A 1:1000 dilution in a mixture of 90% acetonitrile and 10% water is a good starting point. This high organic content is compatible with the initial HILIC mobile phase conditions.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm for 5 minutes) to pellet any particulate matter.

  • Transfer the supernatant to an LC-MS vial for analysis.

Analysis of a Representative Reaction: Oxidation

The oxidation of one or both hydroxymethyl groups is a common transformation. This protocol will outline the analysis of a reaction mixture where this compound is oxidized to the corresponding mono- and di-aldehyde derivatives.

G cluster_workflow LC-MS Analysis Workflow start Reaction Aliquot quench Quench Reaction start->quench dilute Dilute Sample quench->dilute centrifuge Centrifuge dilute->centrifuge inject Inject into LC-MS centrifuge->inject separate HILIC Separation inject->separate detect MS Detection (ESI+) separate->detect analyze Data Analysis detect->analyze

Figure 1. General workflow for the LC-MS analysis of a reaction mixture.

Data Analysis and Interpretation

Expected Analytes and their Properties

In an oxidation reaction of the starting material, one can expect to see the starting material itself, the mono-oxidized product (aldehyde), and the di-oxidized product (dialdehyde).

CompoundStructureMolecular FormulaExact MassExpected Adduct [M+H]+
This compoundDiol StructureC10H19NO4217.1314218.1387
tert-butyl 3-formyl-3-(hydroxymethyl)azetidine-1-carboxylateMono-aldehydeC10H17NO4215.1158216.1231
tert-butyl 3,3-diformylazetidine-1-carboxylateDi-aldehydeC10H15NO4213.0991214.1074
Predicted Mass Spectrometry Fragmentation

The fragmentation of the Boc-protected azetidine core is expected to follow characteristic pathways. The tert-butoxycarbonyl (Boc) group is notoriously labile in the gas phase and can undergo several neutral losses.

  • Loss of isobutylene (56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C4H8) to form a carbamic acid intermediate, which can then readily decarboxylate.

  • Loss of the entire Boc group (100 Da): This involves the loss of C5H8O2.

  • Loss of tert-butanol (74 Da): This can also be observed.

The hydroxymethyl and formyl groups will also influence fragmentation. For instance, the loss of water (18 Da) or formaldehyde (30 Da) from the parent molecule or its fragments can be expected.

G M [M+H]+ (m/z 218.14) M_minus_56 [M+H - C4H8]+ (m/z 162.08) M->M_minus_56 - 56 Da M_minus_100 [M+H - C5H8O2]+ (m/z 118.09) M->M_minus_100 - 100 Da M_minus_18 [M+H - H2O]+ (m/z 200.13) M->M_minus_18 - 18 Da M_minus_56->M_minus_100 - CO2 (44 Da)

Figure 2. Predicted fragmentation of this compound.

Troubleshooting and Advanced Techniques

  • Poor Peak Shape: If peak tailing or splitting is observed, ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase. Adjusting the pH or the buffer concentration of the mobile phase can also improve peak shape.

  • Low Sensitivity: For analytes with poor ionization efficiency, derivatization can be employed. Diols can be derivatized with reagents such as boronic acids to form cyclic esters, which often exhibit enhanced ionization.[1][3] However, this adds a step to the sample preparation and may not be ideal for rapid in-process monitoring.

  • Isomer Separation: In cases where stereoisomers are present, chiral chromatography may be necessary. This would require a different column and method development.

Conclusion

This application note provides a robust HILIC-MS method for the analysis of reactions involving the highly polar building block, this compound. The detailed protocols for sample preparation, LC-MS analysis, and data interpretation offer a solid foundation for researchers in the pharmaceutical industry. By understanding the chromatographic behavior and fragmentation patterns of this key intermediate and its derivatives, scientists can ensure accurate and reliable in-process monitoring, leading to more efficient and successful drug development campaigns.

References

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. [Link]

  • On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. PubMed. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International Ltd. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. LookChem. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

  • Mass spectrometric analysis of long-chain esters of diols. PubMed. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation. [Link]

Sources

Application Notes and Protocols for the Purification of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Privileged Scaffold

tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core, coupled with two versatile primary hydroxyl groups and a readily cleavable Boc protecting group, offers a rich platform for the synthesis of novel spirocyclic and substituted heterocyclic compounds. These derivatives have found applications in the development of therapeutics targeting a range of diseases. However, the inherent polarity of this diol and its derivatives presents unique and often complex challenges during product purification.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and implementing effective purification strategies for products derived from this compound reactions. Moving beyond a simple recitation of steps, this document elucidates the causal relationships between the physicochemical properties of the target molecules and the optimal purification techniques, empowering the reader to make informed, efficient, and successful experimental choices.

Physicochemical Landscape: Understanding the Purification Challenge

The purification strategy for any reaction product is fundamentally dictated by the differences in the physicochemical properties of the desired compound, unreacted starting materials, reagents, and byproducts. The parent compound, this compound, is a highly polar molecule due to the two primary hydroxyl groups capable of extensive hydrogen bonding. The Boc-protecting group imparts some lipophilicity, rendering the molecule soluble in a range of organic solvents.

Subsequent chemical transformations of the hydroxyl groups or the Boc-protected amine drastically alter the polarity, hydrogen bonding capacity, and overall solubility of the resulting derivatives. This dynamic physicochemical landscape is the primary determinant for the selection of an appropriate purification methodology.

A Decision-Making Framework for Purification Strategy Selection

The selection of an appropriate purification strategy is a critical step that can significantly impact yield, purity, and scalability. The following decision-making framework, illustrated in the flowchart below, provides a systematic approach to navigating the purification of derivatives of this compound.

Purification_Strategy start Crude Reaction Mixture aqueous_workup Aqueous Work-up / Liquid-Liquid Extraction start->aqueous_workup Initial Purification & Removal of Water-Soluble Impurities chromatography Column Chromatography aqueous_workup->chromatography Complex Mixture or Minor Polarity Differences crystallization Crystallization aqueous_workup->crystallization Crystalline Solid & Significant Purity chromatography->crystallization Final Polishing Step final_product Purified Product chromatography->final_product crystallization->final_product

Figure 1. A generalized workflow for the purification of products from reactions involving this compound.

Part 1: Initial Purification - Aqueous Work-up and Liquid-Liquid Extraction

An aqueous work-up followed by liquid-liquid extraction (LLE) is almost invariably the first step in the purification process. This technique is highly effective for removing water-soluble reagents (e.g., acids, bases, salts) and polar byproducts.

Causality Behind Experimental Choices in LLE

The choice of organic solvent for extraction is paramount and is dictated by the polarity of the target molecule.

  • For products with moderate to low polarity (e.g., di-ethers, di-esters): Ethyl acetate is a common and effective choice. It is immiscible with water and has a good solvating power for a wide range of organic compounds.

  • For more polar products (e.g., mono-ethers, mono-esters, or the diol itself): A more polar solvent system, such as a mixture of dichloromethane and isopropanol or butanol, may be necessary to achieve efficient extraction from the aqueous phase.

The pH of the aqueous phase can be manipulated to selectively extract acidic or basic impurities. For instance, a wash with a dilute aqueous solution of sodium bicarbonate will remove acidic byproducts, while a wash with dilute hydrochloric acid will remove basic impurities.[1]

Protocol 1: General Liquid-Liquid Extraction
  • Quenching the Reaction: Carefully quench the reaction mixture, often by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add a sufficient volume of a water-immiscible organic solvent (e.g., ethyl acetate) and water or brine to induce phase separation.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the lower (denser) layer. If the organic layer is the upper phase, it can be poured out from the top of the funnel to avoid contamination with any residual aqueous layer in the stopcock.

  • Back-Extraction: To maximize recovery, the aqueous layer can be re-extracted with fresh organic solvent one or two more times.

  • Washing the Combined Organic Phases: The combined organic extracts should be washed sequentially with:

    • Dilute acid (e.g., 1 M HCl) to remove basic impurities.

    • Saturated aqueous sodium bicarbonate to remove acidic impurities.

    • Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

Part 2: High-Resolution Purification - Flash Column Chromatography

Flash column chromatography is the most frequently employed technique for the purification of derivatives of this compound, especially for complex mixtures or when isomers need to be separated.

Causality Behind Choosing the Right Chromatography Mode

The choice between normal-phase, reversed-phase, and HILIC depends on the polarity of the target compound and its impurities.

Chromatography_Selection product_polarity Assess Product Polarity low_mod_polarity Low to Moderate Polarity (e.g., di-ethers, di-esters) product_polarity->low_mod_polarity high_polarity High Polarity (e.g., mono-ethers, diol) product_polarity->high_polarity very_high_polarity Very High Polarity (e.g., deprotected diol, amino-alcohols) product_polarity->very_high_polarity normal_phase Normal-Phase Chromatography (Silica Gel) low_mod_polarity->normal_phase reversed_phase Reversed-Phase Chromatography (C18) high_polarity->reversed_phase hilic HILIC (Amine or Diol-functionalized Silica) very_high_polarity->hilic

Figure 2. Decision tree for selecting the appropriate chromatography mode based on product polarity.

  • Normal-Phase Chromatography (NPC): This is the most common mode for compounds of low to moderate polarity. A polar stationary phase (typically silica gel) is used with a non-polar mobile phase. For derivatives of this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. For more polar compounds, adding a small amount of methanol to the mobile phase can improve elution.

  • Reversed-Phase Chromatography (RPC): For highly polar compounds that are soluble in aqueous-organic mixtures, RPC is a powerful alternative. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water and acetonitrile or methanol).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar, water-soluble compounds that show poor retention in reversed-phase chromatography. It utilizes a polar stationary phase (like silica, or more commonly, polar bonded phases such as amine or diol) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of water. In HILIC, water acts as the strong, eluting solvent.

Protocol 2: Normal-Phase Flash Column Chromatography
  • Column Packing: Dry-pack a glass column with silica gel and then wet the column with the initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography

Product TypePolarityRecommended Starting Eluent (Hexanes/Ethyl Acetate)
Di-ethers/Di-estersLow9:1 to 4:1
Mono-ethers/Mono-estersModerate4:1 to 1:1
Diol Starting MaterialHigh1:1 to 1:4 (may require MeOH)
Oxidation Products (Aldehydes)Moderate3:1 to 1:1
N-alkylated (deprotected)HighDCM/MeOH or HILIC
Troubleshooting Common Chromatography Issues
  • Poor Separation: If compounds are co-eluting, a shallower gradient or an alternative solvent system may be required. For example, substituting dichloromethane for hexanes can alter the selectivity of the separation.

  • Product Tailing: This is common for amine-containing compounds on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can mitigate this issue.

  • Product Irreversibly Sticking to the Column: This can occur with very polar compounds on silica. Switching to reversed-phase or HILIC is the recommended solution.

Part 3: Final Purification and High-Purity Products - Crystallization

For solid products, crystallization can be an excellent method for achieving high purity, often providing material suitable for analytical characterization, including X-ray crystallography.[2]

Causality in Solvent Selection for Crystallization

The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]

  • "Like Dissolves Like": Polar compounds, such as many derivatives of this compound, will generally crystallize from moderately polar solvents or solvent mixtures.

  • Solvent Pairs: A common strategy is to use a solvent pair, consisting of a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly. Common solvent pairs include ethyl acetate/hexanes and dichloromethane/hexanes.

Protocol 3: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of the pure compound.

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purification Strategies for Specific Reaction Classes

Case Study 1: Mono- vs. Di-etherification/Esterification
  • Challenge: The reaction mixture will likely contain the starting diol, the desired mono-substituted product, and the di-substituted byproduct. The polarity difference between these three compounds is usually significant enough for a good separation by normal-phase flash chromatography.

  • Strategy:

    • Aqueous Work-up: Perform a standard LLE to remove catalysts and other water-soluble materials.

    • Flash Chromatography: Use a gradient elution from low to high polarity (e.g., hexanes/ethyl acetate). The di-substituted product will elute first, followed by the mono-substituted product, and finally the starting diol.

Case Study 2: Oxidation of one or both Hydroxyl Groups
  • Challenge: Oxidation reactions can sometimes be incomplete, leaving unreacted starting material. Over-oxidation to the carboxylic acid can also occur if an aldehyde is the target.

  • Strategy:

    • Work-up: The work-up will depend on the oxidant used. For many modern oxidation reagents, an aqueous work-up is sufficient.

    • Flash Chromatography: The resulting aldehyde or carboxylic acid will have a different polarity compared to the starting diol. Normal-phase chromatography is usually effective. For carboxylic acids, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and reduce tailing.

Case Study 3: Boc-Deprotection and Subsequent N-Alkylation
  • Challenge: Boc-deprotection is typically achieved under acidic conditions (e.g., with TFA or HCl in dioxane). The resulting free amine is highly polar and often isolated as a salt. Subsequent N-alkylation introduces further complexity.

  • Strategy:

    • Boc-Deprotection Work-up: After deprotection, the acidic catalyst must be removed. This can be done by concentrating the reaction mixture and triturating the residue with a non-polar solvent like diethyl ether to precipitate the amine salt. Alternatively, the reaction can be neutralized with a base, and the free amine extracted into an organic solvent.[1][4]

    • Purification of the Free Amine: The free amine is significantly more polar than its Boc-protected precursor. Purification can be challenging on silica gel due to streaking. HILIC or reversed-phase chromatography are often better choices. Alternatively, conversion to a salt and recrystallization can be effective.

    • Purification of the N-Alkylated Product: The polarity of the N-alkylated product will depend on the nature of the alkyl group. Flash chromatography is generally the method of choice, and the specific mode (NPC, RPC, or HILIC) will need to be determined based on the product's properties.

Conclusion

The successful purification of reaction products derived from this compound is a critical determinant of success in synthetic campaigns utilizing this versatile building block. A thorough understanding of the physicochemical properties of the target molecules and potential impurities allows for a rational and systematic approach to purification. By carefully considering the principles of liquid-liquid extraction, the nuances of different chromatographic modes, and the fundamentals of crystallization, researchers can confidently and efficiently isolate their desired compounds in high purity. This guide provides a foundational framework and practical protocols to navigate these challenges, ultimately accelerating the pace of discovery and development.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Available at: [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
  • Organic Syntheses. Procedure for Boc-deprotection and work-up. Available at: [Link]

  • Sciforum. (2016). Selective Mono-Boc-Protection of Bispidine. Available at: [Link]

  • Li, W., et al. (2007). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • De Luca, L., et al. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 24(21), 3958. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. This valuable building block is integral to the development of novel therapeutics, owing to the unique conformational constraints and physicochemical properties imparted by the 3,3-disubstituted azetidine scaffold.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering robust troubleshooting strategies and addressing common questions encountered in the field. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately improve the yield and purity of your target compound.

Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route to this compound involves a two-step process starting from the commercially available N-Boc-3-azetidinone. The sequence consists of a base-mediated dialkoxycarbonylation to form a key diester intermediate, followed by a powerful hydride reduction to yield the final diol.

G A N-Boc-3-Azetidinone B Diethyl 1-(tert-butoxycarbonyl) azetidine-3,3-dicarboxylate A->B  Base (e.g., NaH)  Diethyl Carbonate C tert-Butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate B->C  Reducing Agent (LiAlH4)  Anhydrous THF

Caption: Common synthetic workflow for the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My final reduction of the diester with LiAlH₄ is giving a very low yield. What are the likely causes?

This is the most frequent challenge in this synthesis. Low yields in this step can typically be traced to three main areas: incomplete reaction, side reactions during the reaction or work-up, and purification losses.

Possible Cause A: Incomplete Reaction

The reduction of two sterically hindered ester groups requires potent and sufficient hydride delivery.

  • Expert Insight: Lithium aluminum hydride (LiAlH₄) is a highly reactive, non-selective reducing agent that is aggressive enough for this transformation.[1] However, it is also highly sensitive to moisture and can be consumed by trace water in the solvent or on the glassware.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Argon or Nitrogen). Use a freshly opened bottle of anhydrous solvent (e.g., THF) or distill it over a suitable drying agent like sodium/benzophenone.

    • Verify LiAlH₄ Potency: Use a new bottle of LiAlH₄ or a previously opened one that has been stored meticulously under an inert atmosphere. Old or improperly stored reagent will have a gray, powdery coating of inactive aluminum hydroxides.

    • Optimize Stoichiometry: While the theoretical stoichiometry is 1 mole of LiAlH₄ per mole of diester (as each LiAlH₄ delivers 4 hydrides and each ester needs 2), it is standard practice to use a significant excess to drive the reaction to completion. A typical starting point is 2.0-3.0 equivalents.

    • Monitor Reaction Progress: Track the disappearance of the starting diester using Thin Layer Chromatography (TLC) or LC-MS. The diol product is much more polar and will have a significantly lower Rf value.

Possible Cause B: Side Reactions and Work-up Complications

The high reactivity of LiAlH₄ and the nature of the aluminum byproducts can lead to product loss if not handled correctly.

  • Expert Insight: The azetidine ring, while generally stable, can be susceptible to ring-opening under harsh conditions.[2][3] More commonly, issues arise during the quenching of excess LiAlH₄. Improper quenching can form gelatinous aluminum salt precipitates that trap the polar diol product, leading to devastating yield loss during filtration and extraction.

  • Troubleshooting Steps:

    • Controlled Quenching (Fieser Work-up): This is the most critical step for success. After cooling the reaction mixture to 0 °C, quench sequentially and slowly with the following "1-4-1" rule of thumb relative to the mass of LiAlH₄ used:

      • 'X' mL of Water

      • 'X' mL of 15% (w/v) aqueous NaOH

      • '3X' mL of Water This procedure is designed to produce granular, easily filterable aluminum salts (LiAlO₂).

    • Vigorous Stirring: After the additions, allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This "aging" process is crucial for the full precipitation of the salts into a filterable form.

    • Thorough Extraction: The diol product has some water solubility. After filtering off the aluminum salts through a pad of Celite®, wash the filter cake extensively with a polar organic solvent like ethyl acetate or THF. When performing the liquid-liquid extraction of the filtrate, use a continuous extractor or perform multiple extractions (5-10 times) to recover all the product.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield in Reduction Incomplete ReactionUse 2-3 eq. of fresh LiAlH₄ under strictly anhydrous conditions. Monitor by TLC/LC-MS.
Product TrappingEmploy a careful Fieser work-up (sequential H₂O, NaOH(aq), H₂O) with vigorous stirring.
Purification LossWash the aluminum salt filter cake thoroughly with ethyl acetate or THF.
Ring InstabilityAvoid any strongly acidic conditions during work-up and purification.
Question 2: I'm struggling with the purification of the final diol product. It streaks badly on my silica gel column.

This is a classic issue related to the high polarity of the diol.

  • Expert Insight: The two hydroxyl groups make the target molecule highly polar, leading to strong interactions with the acidic surface of silica gel. This causes significant band broadening ("streaking") and can result in incomplete separation and low recovery.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system to de-activate the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., Dichloromethane/Methanol).

    • Use a "Plug" of Silica: Instead of a full-length column, which can increase product loss, try a short, wide "plug" of silica gel. Elute with a steep gradient from a non-polar to a highly polar solvent system to quickly flush the product off the column.

    • Consider Alternative Stationary Phases: If silica gel remains problematic, consider using a more inert stationary phase like Florisil® or alumina (basic or neutral). Reverse-phase chromatography (C18) is also an excellent option if available, eluting with a water/acetonitrile or water/methanol gradient.

    • Recrystallization: If a solid is obtained, recrystallization can be a highly effective, non-chromatographic purification method. Experiment with solvent systems like ethyl acetate/hexanes or acetone/water.

G Start Low Yield or Purity Issue CheckReaction Was the reaction complete? (TLC/LC-MS) Start->CheckReaction CheckWorkup Was the work-up clean? (Granular precipitate) Start->CheckWorkup CheckPurification Is purification the issue? (Streaking on column) Start->CheckPurification Sol_Anhydrous Improve Anhydrous Technique Increase LiAlH4 Equivalents CheckReaction->Sol_Anhydrous No Sol_Workup Implement Fieser Work-up Stir Quenched Mixture >1h CheckWorkup->Sol_Workup No Sol_Purification Add NEt3/NH3 to Eluent Use Silica Plug or RP-HPLC CheckPurification->Sol_Purification Yes

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the diester reduction with LiAlH₄? A1: The reduction proceeds via two sequential nucleophilic acyl substitutions. First, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the carbonyl carbon of one ester group. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an aldehyde. This aldehyde is then immediately reduced by a second hydride attack to form an alkoxide. The process is repeated on the second ester group. The final di-alkoxide is protonated during the aqueous work-up to yield the diol.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A2: No, this is not recommended. Sodium borohydride is a much milder reducing agent and is generally not reactive enough to reduce esters. It is primarily used for the reduction of aldehydes and ketones. Using NaBH₄ would likely result in no reaction or an incomplete reaction, leaving you with the starting diester.

Q3: My synthesis of the precursor, diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate, is also low-yielding. Any advice? A3: This step is a base-mediated reaction of N-Boc-3-azetidinone with an electrophilic carboxylating agent like diethyl carbonate. Success hinges on the efficient formation of the azetidinone enolate.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice. Ensure you use a fresh dispersion of NaH in mineral oil and wash it with anhydrous hexanes before use to remove the oil.

  • Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. After the enolate is formed, the reaction can be allowed to warm to room temperature.

  • Solvent: A dry, polar aprotic solvent like THF or DMF is essential to solvate the cation and promote the reaction.

Experimental Protocol

Reduction of Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate

Materials:

  • Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄), powder

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Celite® 545

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: Under an inert atmosphere (Argon), add LiAlH₄ (2.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the slurry to 0 °C in an ice-water bath.

  • Addition: Dissolve the diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ slurry, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by TLC (e.g., 1:1 Hexanes:EtOAc, visualizing with permanganate stain). The reaction is complete when the starting diester spot has been fully consumed.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following, allowing the vigorous effervescence to subside between additions:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Precipitation and Filtration: Remove the ice bath and stir the resulting mixture vigorously at room temperature for at least 1 hour. A white, granular precipitate should form. Filter the mixture through a pad of Celite®, rinsing the flask and the filter cake thoroughly with ample ethyl acetate.

  • Extraction and Isolation: Transfer the filtrate to a separatory funnel. Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an eluent system such as 0-10% Methanol in Dichloromethane containing 0.5% triethylamine.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). MDPI. Available at: [Link]

Sources

Technical Support Center: Navigating the Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Azetidines, particularly those with a disubstituted C3 position, are increasingly sought-after motifs in medicinal chemistry due to their ability to impart unique physicochemical properties to drug candidates.[1][2][3] However, their synthesis is often plagued by a variety of side reactions stemming from the inherent ring strain of the four-membered ring.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome common synthetic challenges.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying mechanistic rationale.

Issue 1: Low Yields Due to Ring-Opening of the Azetidine Core

Question: My reaction to form a 3,3-disubstituted azetidine is resulting in a significant amount of a ring-opened, acyclic amine product. What is causing this, and how can I prevent it?

Answer: Ring-opening is one of the most common side reactions in azetidine chemistry and is a direct consequence of the high ring strain of the four-membered heterocycle.[4] The reaction is typically initiated by the formation of a reactive azetidinium ion intermediate, which is then susceptible to nucleophilic attack.

Mechanistic Insight:

The nitrogen atom of the azetidine can be protonated or alkylated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles present in the reaction mixture (e.g., solvents, counter-ions, or added reagents). The regioselectivity of the nucleophilic attack on the azetidinium ion is a critical factor, with attack at the less substituted C4 position often being observed in the absence of a C4 substituent.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing ring-opening side reactions.

Preventative Measures:

  • Control of Acidity: Avoid strongly acidic conditions that can protonate the azetidine nitrogen. If an acid is required, consider using a milder Lewis acid.

  • Choice of Nucleophiles: Be mindful of the nucleophilicity of all species in your reaction. For instance, when using organometallic reagents, the choice of the metal and its counter-ion can be critical. The use of organocopper reagents, for example, can sometimes favor the desired reaction over ring-opening.[6]

  • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. Electron-withdrawing groups like carbamates (e.g., Boc, Cbz) can decrease the nucleophilicity of the nitrogen atom, making it less prone to protonation or alkylation and subsequent ring-opening. The N-Cbz group has been noted to be essential for enhancing the reactivity of certain substrates while stabilizing carbocation intermediates.[2][7]

  • Temperature Control: Lowering the reaction temperature can often disfavor the activation energy barrier for the ring-opening pathway.

Issue 2: Formation of Unsaturated Azetine Byproducts

Question: I am observing the formation of an azetine (a four-membered ring with a double bond) as a major byproduct in my synthesis. What is leading to this elimination reaction?

Answer: The formation of 1-azetines or 2-azetines is a known side reaction that proceeds via an elimination pathway from an azetidine intermediate or starting material.[8] This is particularly relevant when a suitable leaving group is present on the ring or when the reaction conditions favor elimination.

Mechanistic Insight:

  • 1-Azetine Formation: This can occur through the elimination of a leaving group from the azetidine nitrogen.

  • 2-Azetine Formation: This is often the result of an elimination reaction involving a leaving group at the C2 or C3 position of the azetidine ring, often promoted by a base.

Mitigation Strategies:

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to favor the desired reaction over elimination.

  • Leaving Group Selection: If your synthetic route involves a leaving group on the azetidine ring, choose one that is less prone to elimination under your reaction conditions.

  • Reaction Conditions: Carefully control the temperature and reaction time. Prolonged reaction times or high temperatures can often promote elimination.

Issue 3: Unexpected Rearrangement Products

Question: My reaction has yielded a product with a different connectivity than my expected 3,3-disubstituted azetidine. Could a rearrangement be occurring?

Answer: Yes, rearrangements are a possibility in strained ring systems. One notable example is the aza-Claisen rearrangement, which can occur under thermal or catalytic conditions.

Mechanistic Insight: The Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a[8][8]-sigmatropic rearrangement that can occur in allylic amine systems. If your precursors contain such a moiety, this rearrangement could be a competing pathway.

Preventative Measures:

  • Substrate Design: If possible, design your synthetic precursors to avoid the structural motifs that are prone to rearrangements like the aza-Claisen.

  • Catalyst Choice: Certain catalysts can promote specific reaction pathways. For example, some palladium(II) catalysts are known to catalyze aza-Claisen rearrangements. A thorough literature search on your specific substrate and catalyst system is recommended.

  • Temperature Control: Sigmatropic rearrangements are often thermally controlled. Running the reaction at the lowest possible temperature that still allows for the desired transformation can help to suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,3-disubstituted azetidines, and what are their associated challenges?

A1: Several synthetic strategies exist, each with its own set of potential side reactions.[1][9][10]

Synthetic RouteCommon Side Reactions/Challenges
Intramolecular Cyclization Ring-opening, dimerization/polymerization, formation of regioisomers (e.g., pyrrolidines).[4][11]
[2+2] Cycloaddition (Aza Paternò–Büchi Reaction) Low reactivity of non-activated imines, formation of regio- and stereoisomers.[9][12]
Ring Expansion of Aziridines Regioselectivity of ring expansion, potential for rearrangements.[10][13]
Functionalization of Pre-existing Azetidines Ring-opening of activated azetidinium ions.[5]

Q2: How critical is the choice of the nitrogen protecting group?

A2: The choice of the nitrogen protecting group is paramount. It influences the reactivity of the azetidine, its stability, and the potential for side reactions. Electron-withdrawing groups like Boc and Cbz are often preferred as they can stabilize the ring and prevent unwanted reactions of the nitrogen lone pair. The Cbz group, in particular, has been shown to be crucial in reactions proceeding through an azetidine carbocation intermediate.[2][7]

Q3: Can computational chemistry help in predicting and avoiding side reactions?

A3: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools. They can be used to calculate the activation energies for desired versus undesired reaction pathways, providing insights into the factors that control regioselectivity and the likelihood of side reactions like ring-opening.[5]

Experimental Protocol: Minimizing Pyrrolidine Byproduct Formation in the Cyclization of a cis-3,4-Epoxy Amine

This protocol is adapted from methodologies that have been shown to favor the formation of 3-hydroxyazetidines over the corresponding 3-hydroxypyrrolidines.[11]

Objective: To achieve a high yield of the desired 3-hydroxyazetidine by promoting the 4-exo-tet cyclization pathway over the competing 5-endo-tet pathway.

Materials:

  • cis-3,4-epoxy amine precursor

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a Lewis acid catalyst

  • Anhydrous acetonitrile (MeCN) as the solvent

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the cis-3,4-epoxy amine in anhydrous acetonitrile.

  • Catalyst Addition: To the stirred solution, add La(OTf)₃ (typically 5-10 mol%). The use of a Lewis acid catalyst is key to favoring the desired regioselectivity.[11]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale for Key Steps:

  • Lewis Acid Catalyst (La(OTf)₃): The Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack. This coordination also influences the transition state energies, favoring the 4-exo-tet cyclization that leads to the azetidine.

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions, including hydrolysis of the epoxide.

Visualizing Reaction Pathways

Caption: Competing cyclization pathways of a cis-3,4-epoxy amine.

References

  • Kim, J. H., Lee, S. H., & Lee, Y. S. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Kim, J. H., Lee, S. H., & Lee, Y. S. (2009). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (16), 2195-2197. [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles. [Link]

  • ScienceDirect. (n.d.). Azetidine Synthesis. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • CNKI. (n.d.). Synthesis of Azetidines. [Link]

  • American Chemical Society. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters. [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • National Library of Medicine. (2010). Synthetic and mechanistic studies of the aza-retro-Claisen rearrangement. A facile route to medium ring nitrogen heterocycles. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • ElectronicsAndBooks. (2007). Ether-Directed, Stereoselective Aza-Claisen Rearrangements: Synthesis of the Piperidine Alkaloid, r-Conhydrine. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

Sources

Technical Support Center: Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the azetidine ring, a strained four-membered heterocycle, is a critical step in the development of numerous pharmaceutical compounds.[1] Its unique conformational constraints and ability to act as a bioisostere for larger rings make it a valuable scaffold in medicinal chemistry.[2][3] However, the inherent ring strain of approximately 25.4 kcal/mol presents significant synthetic challenges, often leading to low yields, competing side reactions, and product instability.[3]

This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during azetidine ring formation. Structured in a question-and-answer format, it directly addresses specific experimental problems, offering scientifically grounded explanations and actionable protocols to optimize your synthetic outcomes.

Section 1: Intramolecular Cyclization Strategies

Intramolecular cyclization is one of the most common methods for constructing the azetidine ring, typically involving the reaction of a γ-amino alcohol or a γ-haloamine.[4] This section addresses the frequent challenges associated with this approach.

Q1: My intramolecular cyclization is resulting in very low yields or fails completely. What are the primary causes and how can I improve the outcome?

Low yields in azetidine synthesis via intramolecular cyclization are a common hurdle. The high activation energy required to form the strained four-membered ring is a major contributor.[1] Several factors can lead to poor yields:

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the nature of the leaving group.

  • Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings, such as pyrrolidines, is a frequent competing pathway.[1] Elimination reactions can also occur, particularly with sterically hindered substrates.[4]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and can dramatically affect the reaction's efficiency.[1]

Troubleshooting Protocol:

  • Assess and Improve the Leaving Group: If you are starting with a γ-amino alcohol, the hydroxyl group must be converted to a better leaving group.

    • Protocol: Activate the hydroxyl group as a mesylate (Ms), tosylate (Ts), or triflate (Tf) for improved reactivity. For halide leaving groups, consider an in situ Finkelstein reaction to generate a more reactive iodide.[4]

  • Optimize Reaction Conditions: A systematic screening of reaction parameters is crucial.

    • Temperature: While some reactions require elevated temperatures to overcome the activation barrier, lower temperatures may favor the kinetically controlled azetidine product over thermodynamically favored byproducts.[1]

    • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO are often effective.

    • Base: For γ-haloamine cyclizations, a strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often necessary to deprotonate the amine without competing in the substitution reaction.[4]

  • Employ High Dilution Conditions: To minimize competing intermolecular reactions like dimerization or polymerization, use high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.[4]

Troubleshooting Decision Tree for Low Yields in Intramolecular Cyclization

Aza_Paterno_Buchi_Workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification Start Substrate (Imine + Alkene) Irradiation Visible Light Irradiation (Blue LED) Start->Irradiation Catalyst Photocatalyst (e.g., Ir(III) complex) Catalyst->Irradiation Solvent Degassed Solvent (e.g., THF) Solvent->Irradiation Workup Aqueous Workup Irradiation->Workup Purification Column Chromatography Workup->Purification Product Azetidine Product Purification->Product

A generalized workflow for performing a visible-light-mediated aza Paternò-Büchi reaction.

Section 3: Product Stability and Purification

The inherent strain in the azetidine ring not only makes its synthesis challenging but also renders the product susceptible to decomposition. [2][5]

Q4: My synthesized azetidine appears to be decomposing during purification or storage. What causes this instability and how can I mitigate it?

Azetidine stability is a significant concern. The ring strain makes it susceptible to ring-opening reactions, which can be initiated by various factors: [2][5]

  • Acidic Conditions: The azetidine nitrogen can be protonated, forming an azetidinium ion, which is highly susceptible to nucleophilic attack and subsequent ring opening. [2][6]* Lewis Acids: Similar to Brønsted acids, Lewis acids can coordinate to the nitrogen atom and activate the ring for cleavage. [7]* Nucleophilic Attack: The strained ring can be opened by various nucleophiles. [5] Strategies for Improving Azetidine Stability and Purification:

  • pH Control During Workup and Purification:

    • Avoid strongly acidic conditions during aqueous workup. Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.

    • For column chromatography, consider using a silica gel that has been neutralized with a base like triethylamine.

  • Protecting Group Strategy: The choice of the nitrogen-protecting group can significantly influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes increase the ring's susceptibility to nucleophilic attack. [7]Consider a protecting group that can be removed under neutral or very mild conditions.

  • Storage: Store purified azetidines under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.

Protocol for Neutralizing Silica Gel for Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Add a small amount of triethylamine (typically 1-2% v/v of the solvent).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the desired eluent system, which should also contain a small amount of triethylamine.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Coyle, E. E., & O'Donoghue, A. C. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295–16307. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Parmar, H., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568–2580. [Link]

  • Kuriyama, Y., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 749833. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. In Photochemistry (Vol. 51). [Link]

Sources

Technical Support Center: Navigating Unexpected Rearrangements in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines, while contributing to their unique chemical reactivity and utility as pharmaceutical scaffolds, also predisposes them to a variety of unexpected rearrangements.[1][2] This can lead to the formation of undesired side products, complicating purification and reducing yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only help you identify and solve common issues but also to provide a deeper understanding of the underlying chemical principles that govern these transformations.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form an azetidine is giving a low yield, and I'm observing a significant amount of a higher molecular weight species by mass spectrometry. What is likely happening?

A: This is a classic problem in azetidine synthesis, particularly when employing intramolecular nucleophilic substitution of γ-haloamines or γ-amino alcohols. The likely culprit is intermolecular reaction (dimerization or polymerization) competing with the desired intramolecular cyclization.[2][3]

Causality: The formation of a strained four-membered ring has a higher activation energy compared to the formation of a less-strained five- or six-membered ring, or an unstrained polymer chain. If the concentration of your precursor is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to intermolecular side products.

Troubleshooting Guide:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to use high-dilution conditions. This can be achieved by the slow addition of the substrate to a heated solution of the base. This keeps the instantaneous concentration of the precursor very low.

  • Solvent Choice: The choice of solvent can influence the rate of both inter- and intramolecular reactions. A polar aprotic solvent like DMF or DMSO can accelerate the S\textsubscript{N}2 reaction.[3]

  • Leaving Group: Ensure you are using a good leaving group. For example, converting a hydroxyl group to a tosylate (Ts), mesylate (Ms), or triflate (Tf) will significantly enhance its reactivity.[3] If you are using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.

Experimental Protocol: High-Dilution Cyclization

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the appropriate base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, THF).

  • Procedure: Heat the base/solvent mixture to the desired reaction temperature. Dissolve your γ-haloamine or activated γ-amino alcohol precursor in the same solvent and add it to the dropping funnel. Add the precursor solution dropwise to the heated reaction mixture over a period of several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, quench any remaining base, and proceed with a standard aqueous work-up and extraction.

Logical Workflow for Troubleshooting Low Yield in Azetidine Synthesis

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Q2: I was attempting an intramolecular cyclization to form a 2-substituted azetidine, but my NMR analysis suggests I've formed a 3-substituted pyrrolidine. What could have caused this rearrangement?

A: This is a common and often unexpected rearrangement in azetidine synthesis, particularly when dealing with substrates that can form a stabilized carbocation or involve a bicyclic intermediate. The ring expansion of an azetidine to a pyrrolidine is a thermodynamically favorable process due to the decrease in ring strain.[1][4]

Causality and Mechanism:

One common pathway for this rearrangement involves the formation of a bicyclic azetidinium ion intermediate.[5] This intermediate can then be opened by a nucleophile at two different positions, leading to either the expected azetidine or the rearranged pyrrolidine. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the side chain, as well as the nature of the nucleophile.[6][7]

In the case of iodocyclization of homoallylamines, it has been shown that the initially formed 2-(iodomethyl)azetidine can isomerize to the more thermodynamically stable 3-iodopyrrolidine upon heating.[4][8] This isomerization is thought to proceed through an aziridinium ion intermediate.

Troubleshooting and Diagnostic Protocol:

  • Reaction Temperature: Carefully control the reaction temperature. In some cases, lower temperatures can favor the kinetic azetidine product, while higher temperatures can lead to the thermodynamic pyrrolidine product.[4]

  • In-situ Monitoring: If possible, monitor the reaction at different time points using techniques like in-situ NMR or rapid LC-MS analysis to observe the formation and potential disappearance of the desired azetidine.

  • Detailed NMR Analysis: Unambiguous characterization of the product is crucial. 2D NMR techniques are invaluable for distinguishing between azetidine and pyrrolidine isomers.

    • COSY (Correlation Spectroscopy): Will show the coupling network between protons. In a 3-substituted pyrrolidine, you would expect to see a continuous chain of coupled protons around the five-membered ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Can reveal long-range correlations (2-3 bonds) between protons and carbons, which can help piece together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can help determine the stereochemistry and confirm the ring size.

NMR Data Comparison: Azetidine vs. Pyrrolidine

Feature2-Substituted Azetidine3-Substituted Pyrrolidine
Ring Protons Typically 5 protons on the ring.Typically 6 protons on the ring.
¹H NMR Chemical Shifts Protons on the strained four-membered ring often appear at slightly different chemical shifts compared to their acyclic analogs.Protons on the less-strained five-membered ring will have more "typical" alkane-like chemical shifts.
¹³C NMR Chemical Shifts Carbons in the strained ring may have slightly unusual chemical shifts.Carbons will have chemical shifts characteristic of a five-membered saturated heterocycle.
COSY Spectrum Will show distinct coupling patterns for the protons on the four-membered ring.Will show a more extended coupling network corresponding to the five-membered ring.

Proposed Mechanism: Ring Expansion via Bicyclic Azetidinium Ion

Ring_Expansion cluster_0 Azetidine Formation cluster_1 Nucleophilic Ring Opening A γ-Amino Alcohol Precursor B Activated Precursor (e.g., OMs) A->B Activation (e.g., MsCl, Et3N) C Bicyclic Azetidinium Ion B->C Intramolecular Cyclization D 2-Substituted Azetidine (Kinetic Product) C->D Path A: Nucleophilic Attack at C4 E 3-Substituted Pyrrolidine (Thermodynamic Product) C->E Path B: Nucleophilic Attack at C2

Caption: Proposed mechanism for azetidine to pyrrolidine rearrangement.

Q3: I am working with a 2,2-disubstituted N-Boc azetidine and upon treatment with acid, I am getting a six-membered ring product instead of the deprotected azetidine. What is this rearrangement?

A: You are likely observing an acid-mediated ring expansion of your azetidine carbamate to a 1,3-oxazinan-2-one. This is a known rearrangement for 2,2-disubstituted azetidines.[1][7]

Causality and Mechanism:

The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a tertiary carbocation. This carbocation is then trapped by the neighboring carbamate oxygen, leading to the formation of the six-membered 1,3-oxazinan-2-one ring. The presence of electron-donating groups on the 2-substituents can stabilize the carbocation intermediate and facilitate this rearrangement.

Preventative Measures and Alternative Protocols:

  • Milder Deprotection Conditions: If your goal is simply to remove the Boc group, consider using milder, non-acidic deprotection methods. For example, using trimethylsilyl iodide (TMSI) followed by a methanol quench, or heating in a solvent like toluene or methanol.

  • Choice of Protecting Group: If this rearrangement is a persistent problem, consider using a different nitrogen protecting group that can be removed under non-acidic conditions, such as a benzyl (Bn) group (removable by hydrogenolysis) or a carboxybenzyl (Cbz) group (also removable by hydrogenolysis).

Mechanism of Acid-Catalyzed Ring Expansion

Acid_Catalyzed_Expansion A 2,2-Disubstituted N-Boc Azetidine B Protonated Azetidine A->B + H⁺ C Carbocation Intermediate B->C Ring Opening D 1,3-Oxazinan-2-one C->D Intramolecular Attack by Carbamate Oxygen

Caption: Mechanism of acid-catalyzed ring expansion to a 1,3-oxazinan-2-one.

Q4: My synthesis of a 2-vinylazetidine derivative is successful, but upon purification on silica gel, I observe the formation of a new, unexpected product. What could be happening?

A: 2-Vinylazetidines are known to be susceptible to acid-catalyzed rearrangements. The acidic nature of silica gel can be sufficient to promote these transformations. One such rearrangement is the aza-Claisen rearrangement, which can lead to the formation of larger ring systems like tetrahydroquinolines.

Causality and Mechanism:

Under acidic conditions, the nitrogen of the 2-vinylazetidine can be protonated, initiating a cascade of reactions. In the case of N-aryl-2-vinylazetidines, an acid-promoted aza-Claisen rearrangement can occur, leading to the formation of a tetrahydrobenzazocine, which can then isomerize to a more stable vinyltetrahydroquinoline.

Troubleshooting and Purification Protocol:

  • Neutralize Silica Gel: To prevent acid-catalyzed rearrangements during chromatography, use silica gel that has been neutralized. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2% by volume), and then packing the column with this slurry.

  • Alternative Purification Methods:

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Preparative TLC: This can be a quick way to purify small amounts of material while minimizing contact time with the stationary phase.

    • Distillation or Recrystallization: If your product is a volatile liquid or a solid, these methods can be used to avoid chromatography altogether.

Experimental Protocol: Neutralized Silica Gel Chromatography

  • Preparation of Slurry: In a beaker, add your calculated amount of silica gel to the chosen eluent system. Add triethylamine to the eluent to a final concentration of 1-2% (v/v).

  • Column Packing: Swirl the beaker to create a uniform slurry and pour it into your chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Loading and Elution: Carefully load your crude product onto the column and elute with the triethylamine-containing solvent system as you normally would.

Conclusion

The synthesis of azetidines is a rewarding but often challenging endeavor. Unexpected rearrangements are a common hurdle that can be overcome with a solid understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction conditions, choosing appropriate protecting groups and purification methods, and employing advanced analytical techniques for structural elucidation, researchers can successfully navigate these complexities and unlock the full potential of this important class of heterocycles.

References

  • Zhang, Y., et al. (2017). Catalytic Enantioselective Aza-pinacol Rearrangement. Angewandte Chemie International Edition, 56(31), 9217-9221. [Link][9][10]

  • Baxendale, I. R., et al. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link][6]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro & Polytechnic Institute of Bragança. [Link][11][12]

  • Bull, J. A., et al. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link][7]

  • Szostak, M., & Mughal, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][1]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link][13][14]

  • Cossy, J., et al. (2020). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry. [Link][5]

  • Saito, S., et al. (2014). Acid-mediated ring-expansion reaction of N-aryl-2-vinylazetidines: synthesis and unanticipated reactivity of tetrahydrobenzazocines. The Journal of Organic Chemistry. [Link][15]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. [Link][16]

  • Ghorai, M. K., et al. (2015). Ring Expansions of Activated Aziridines and Azetidines. Topics in Heterocyclic Chemistry. [Link][17]

  • Thomson, R. J., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie International Edition. [Link][18]

  • Aggarwal, V. K., et al. (2018). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. [Link][19]

  • Fossey, J. S., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. [Link][4][8]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link][20]

  • Kita, Y., et al. (2002). Aza-pinacol rearrangement: acid-catalyzed rearrangement of aziridines to imines. Chemical Communications. [Link][21]

  • Baxendale, I. R., et al. (2017). Photochemical Flow Synthesis of 3-Hydroxyazetidines. The Journal of Organic Chemistry. [Link]

  • Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. [Link][22][23]

  • Witanowski, M., & Webb, G. A. (Eds.). (1973). Nitrogen NMR. Springer. [Link][24]

  • Driver, T. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link][25]

  • Xu, J. (2017). Synthesis of Azetidines. Progress in Chemistry. [Link][26]

  • Wang, Q., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link][27]

  • Brandi, A., et al. (2011). Synthesis of 2-acylazetidines. Tetrahedron. [Link][28]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link][29]

  • Hoogenboom, R., & Schubert, U. S. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link][30]

  • Fossey, J. S., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. [Link][31]

  • Hansen, M. J., & Vinyard, D. J. (Eds.). (2022). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Molecules. [Link][32]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link][33]

  • Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link][34]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link][35]

  • Zhang, J., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link][36]

  • Lara-Sánchez, A., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions. [Link][37]

  • Csenkey, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link][38]

  • Kazmaier, U., et al. (2021). Synthesis and late stage modifications of Cyl derivatives. Beilstein Journal of Organic Chemistry. [Link][39]

Sources

Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique and valuable compounds. The inherent polarity and basicity of the azetidine scaffold demand specialized approaches that go beyond standard chromatographic techniques. Here, we will dissect common problems and provide robust, field-proven solutions based on fundamental scientific principles.

Core Challenge: The Dual Personality of Polar Azetidines

Azetidine derivatives, particularly those with polar functional groups, present a dual purification challenge. Their high polarity makes them poorly retained on traditional reversed-phase (RP) media like C18, often leading to elution in the solvent front. Simultaneously, the basic nitrogen atom within the four-membered ring is prone to strong secondary interactions with acidic residual silanol groups on silica-based stationary phases, causing severe peak tailing and potential compound degradation.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting & FAQs: A Problem-Solution Approach

This section addresses the most common issues encountered during the purification of polar azetidine derivatives in a practical question-and-answer format.

Issue 1: My polar azetidine derivative shows little to no retention on my C18 column.

Q: I'm running a standard C18 column with a water/acetonitrile gradient, but my compound elutes immediately. How can I increase its retention?

A: This is a classic problem for highly polar molecules.[3] The hydrophobic C18 stationary phase has a low affinity for your polar analyte, which prefers to stay in the polar mobile phase. Here are several strategies, from simple adjustments to adopting alternative chromatographic modes:

  • Use a 100% Aqueous Mobile Phase: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous conditions (>95% water), where the C18 chains fold in on themselves, drastically reducing retention.[3] To counter this, use a column specifically designed for aqueous stability, such as one with polar-embedded or polar-end-capped groups.[4]

  • Consider Ion-Pairing (with caution): Adding an ion-pairing reagent (e.g., alkyl sulfonates for your protonated basic azetidine) to the mobile phase can dramatically increase retention.[5] The reagent's hydrophobic tail adsorbs to the C18 phase, while its charged headgroup pairs with your analyte, effectively making it more hydrophobic and increasing retention.[5][6] However, be aware of the downsides: ion-pairing reagents are notoriously difficult to remove from the column and are generally incompatible with mass spectrometry (MS).[7]

  • Switch to a More Polar Stationary Phase: Instead of a C18, a column with a more polar character, such as a Phenyl-Hexyl or an embedded polar group (EPG) phase, can offer different selectivity and improved retention for polar analytes.[1]

  • Embrace Alternative Chromatographic Modes: For highly polar compounds, reversed-phase is often not the best tool. The most effective solution is typically to switch to a technique designed for polar molecules, such as HILIC or Mixed-Mode Chromatography.[8]

Issue 2: My compound's peak shape is terrible, with significant tailing.

Q: Whether I use normal-phase or reversed-phase, my peaks are broad and asymmetrical. What's causing this and how do I fix it?

A: Peak tailing for azetidines is almost always caused by secondary interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] This is especially problematic in normal-phase chromatography.

  • Mobile Phase pH Adjustment (in RP): The pH of your mobile phase is a powerful tool.[1] For a basic azetidine, working at a low pH (e.g., 2.5-4 using formic or acetic acid) ensures your analyte is fully protonated (cationic). This can improve solubility in the mobile phase and, more importantly, suppress the ionization of the acidic silanol groups, minimizing the unwanted interactions that cause tailing.[1]

  • Use Mobile Phase Additives (Competing Base): In both normal and reversed-phase, adding a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), can mask the active silanol sites.[1][9] The TEA preferentially interacts with the silanols, preventing your azetidine derivative from binding to them and resulting in a much sharper peak.

  • Deactivate Silica Gel (for Normal-Phase Flash): If you are running flash chromatography on silica gel, the acidic surface can be neutralized. This is achieved by pre-flushing the packed column with a solvent system containing a base like triethylamine or ammonia before loading your sample.[1][10]

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns often feature advanced "end-capping," where residual silanol groups are chemically masked.[2] Using a high-quality, fully end-capped column will significantly reduce peak tailing for basic compounds.

  • Consider a Non-Silica-Based Stationary Phase: Polymeric columns can be an option as they lack silanol groups entirely, though they may offer different selectivity and have limitations in terms of solvent compatibility and pressure.

Issue 3: I'm having trouble separating my desired azetidine from polar impurities.

Q: My target compound is co-eluting with a polar starting material or by-product. How can I improve the resolution?

A: This is where selecting the right chromatographic mode is critical. If you are struggling with resolution in reversed-phase, an orthogonal technique like HILIC is an excellent choice because it separates compounds based on a different mechanism.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is purpose-built for separating polar compounds.[11][12] It typically uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase high in organic solvent (usually acetonitrile) and low in water.[13][14] In HILIC, water is the strong, eluting solvent. The elution order is often the opposite of reversed-phase, providing a completely different and often much better selectivity profile for polar mixtures.[12]

  • Explore Mixed-Mode Chromatography (MMC): MMC columns utilize stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[15][16] For a polar, basic azetidine, a mixed-mode reversed-phase/strong-cation-exchange column can provide exceptional selectivity. It retains compounds through both hydrophobic and electrostatic interactions, allowing for fine-tuning of resolution by adjusting both organic solvent content and mobile phase ionic strength (buffer concentration).[4]

  • Investigate Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[17] It is known for providing very high efficiency and unique selectivity, particularly for polar and chiral compounds.[18][19] The low viscosity of the mobile phase allows for very fast separations.[17]

Issue 4: My azetidine derivative is chiral. What is the best strategy for purification?

Q: I have a racemic mixture of my polar azetidine. How can I separate the enantiomers?

A: Chiral separations require a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP).

  • Chiral HPLC: This is the most common method. You will need to screen various CSPs (e.g., polysaccharide-based phases like Chiralpak® or Chiralcel®) with different mobile phases (normal-phase, polar organic, or reversed-phase) to find a suitable method.[20]

  • Chiral SFC: SFC is exceptionally well-suited for chiral separations and is often considered the technique of choice in the pharmaceutical industry.[21] It frequently provides better and faster separations than HPLC for chiral compounds. The same CSPs used in HPLC can often be used in SFC.

In-Depth Guide to Advanced Purification Techniques

A high-level overview of the most effective techniques for purifying polar azetidine derivatives.

TechniqueStationary PhaseMobile PhaseElution MechanismBest For...
HILIC Polar (Silica, Amide, Diol, Zwitterionic)[12][13]High Organic (>70% ACN), Low Aqueous[14]Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[14]Highly polar compounds that are unretained in RP.[8][22]
Mixed-Mode (RP/SCX) Non-polar (C18) + Strong Cation Exchange (SCX) groups[15]Standard RP solvents + Buffer (e.g., Ammonium Formate)Dual retention via hydrophobic interactions and electrostatic attraction.Polar, basic compounds requiring high selectivity and good peak shape.[4]
SFC Normal-phase, RP, or Chiral Stationary PhasesSupercritical CO₂ + Polar Modifier (e.g., Methanol)[17]Partitioning between the mobile phase and the stationary phase film.Fast achiral and chiral separations, especially for basic compounds.[18][19]

Visualizing Your Purification Strategy

A logical workflow can save significant time and resources. The following decision tree outlines a systematic approach to selecting the appropriate purification technique.

Purification_Strategy cluster_alternatives Alternative Strategies start Start with Crude Polar Azetidine Derivative rp_hplc Attempt Purification by Reversed-Phase (C18) start->rp_hplc check_retention Sufficient Retention? rp_hplc->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes no_retention No: Compound elutes at void volume check_retention->no_retention No success Purification Successful check_peak_shape->success Yes poor_shape No: Severe peak tailing check_peak_shape->poor_shape No try_hilic Switch to HILIC no_retention->try_hilic try_mmc Try Mixed-Mode Chromatography (MMC) no_retention->try_mmc optimize_rp Optimize RP Conditions: - Adjust pH (low) - Use end-capped column - Add competing base (TEA) poor_shape->optimize_rp HILIC_Workflow start Select HILIC Column (e.g., Amide, Silica) prepare_mp Prepare Mobile Phase (ACN/H2O + Buffer) start->prepare_mp prepare_sample Dissolve Sample in High Organic Diluent prepare_mp->prepare_sample equilibrate Equilibrate Column (10-15 min minimum) prepare_sample->equilibrate run_gradient Run Scouting Gradient (e.g., 5-50% Aqueous) equilibrate->run_gradient evaluate Evaluate Resolution & Peak Shape run_gradient->evaluate optimize Optimize Gradient, Temperature, or pH evaluate->optimize Needs Improvement success Final Method evaluate->success Acceptable optimize->run_gradient Re-inject

Sources

Technical Support Center: Optimizing Boc Deprotection of Hindered Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing tert-butyloxycarbonyl (Boc) protecting groups from sterically hindered diols. We will move beyond standard protocols to address the specific, challenging scenarios encountered in the laboratory, providing not just solutions but the underlying chemical rationale to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the deprotection of Boc-protected hindered diols. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My deprotection reaction is sluggish or has stalled. What are the primary causes and how can I drive it to completion?

Answer:

Incomplete deprotection is the most common hurdle, especially with hindered substrates. The root cause is almost always insufficient activation of the Boc group, which can stem from several factors.[1][2]

Causality Analysis:

  • Steric Hindrance: The bulky nature of the diol's backbone can physically block the acid catalyst from approaching the Boc group's carbonyl oxygen.[1][3] This significantly slows the initial, and rate-limiting, protonation step.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3] If the acid is too weak or its concentration is too low, the equilibrium between the protonated and unprotonated carbamate will not sufficiently favor the reaction proceeding.[1] The reaction rate can exhibit a second-order dependence on acid concentration, making this a critical parameter.[1]

  • Poor Solvent Choice: The reaction medium must fully solvate both the substrate and the acid. Poor solubility can lead to a heterogeneous mixture where reaction rates plummet.[1][3] For solid-phase synthesis, poor resin swelling in the chosen solvent can prevent the acid from accessing the reaction sites.[1][4]

  • Reagent Quality: Trifluoroacetic acid (TFA), a common reagent, is hygroscopic. The presence of water can decrease the effective acidity of the medium, leading to a slower deprotection rate.[2][3]

Solutions & Experimental Rationale:

  • Increase Acid Concentration: The most direct approach is to increase the concentration of the acid. For example, if a reaction is stalling with 20% TFA in Dichloromethane (DCM), increasing it to 50% or even 95% can be effective.[1]

  • Switch to a Stronger Acid System: If increasing concentration fails, a stronger, non-coordinating acid may be required. A 4M solution of HCl in 1,4-dioxane is a common and powerful alternative to TFA/DCM systems.[1][3]

  • Elevate the Temperature: For particularly stubborn substrates, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy. However, this must be done cautiously, as elevated temperatures can promote side reactions.[2][3]

  • Consider Lewis Acids: Lewis acids like Zinc Bromide (ZnBr₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offer an alternative mechanistic pathway.[5][6] They activate the Boc group by coordinating to the carbonyl oxygen, which can be more effective than protonation in sterically crowded environments.[5] TMSOTf, in particular, is a potent reagent for cleaving hindered protecting groups.[6][7][8]

Question 2: I'm observing significant side-product formation. What are they and how can I suppress them?

Answer:

Side-product formation is typically caused by the highly reactive tert-butyl cation (t-Bu⁺) that is generated during the deprotection mechanism.[1][9] This carbocation can alkylate any available nucleophile in the reaction mixture.

Causality Analysis:

  • Alkylation of Nucleophiles: The primary issue is the t-Bu⁺ cation alkylating nucleophilic sites on your substrate or product. Freed hydroxyl groups are particularly susceptible, leading to the formation of tert-butyl ethers. Other sensitive functional groups like thiols or electron-rich aromatic rings are also at risk.[9]

  • Trifluoroacetylation: When using high concentrations of TFA, the newly liberated and highly reactive hydroxyl groups can be acylated by the acid, forming trifluoroacetyl esters. This is especially problematic if the work-up is not performed promptly or correctly.[10]

  • Solvent Degradation: Strong acids like HCl can cleave ether-based solvents such as 1,4-dioxane or THF, especially at elevated temperatures. This can introduce reactive impurities into your system.[11]

Solutions & Experimental Rationale:

  • Use Cation Scavengers: The most effective strategy is to add a "scavenger" to the reaction mixture. This is a substance that is more nucleophilic than your substrate and will irreversibly trap the t-Bu⁺ cation.[1]

    • Common Scavengers: Triisopropylsilane (TIS), water, or anisole are excellent choices. TIS works by reducing the carbocation to isobutane. Water traps it to form tert-butanol. A typical "cocktail" might be 95% TFA, 2.5% TIS, and 2.5% water.[1]

  • Control Temperature: Running the reaction at 0 °C can significantly reduce the rate of side reactions, which often have a higher activation energy than the desired deprotection.[1]

  • Choose a Milder, Non-Acidic Method: If side reactions persist, switching to a non-acidic deprotection method can circumvent the formation of the problematic t-Bu⁺ cation entirely.

    • Thermal Deprotection: Simply heating the substrate in a high-boiling, inert solvent (or even boiling water) can induce a clean, thermolytic elimination of the Boc group to form isobutylene and CO₂.[12][13][14] This method avoids acidic reagents altogether.

    • Oxalyl Chloride in Methanol: This system provides exceptionally mild conditions for deprotection at room temperature and is tolerant of many acid-sensitive functional groups.[15][16][17]

Data Summary: Comparison of Deprotection Methods for Hindered Diols

The following table summarizes and compares various methods, providing a quick reference for selecting an appropriate starting point for your system.

Method/Reagent SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
TFA / DCM 20-95% TFA in DCM, 0 °C to RT, 0.5-4 h[1]Well-established, potent, volatile reagents are easy to remove.Generates t-Bu⁺ cation (use scavengers like TIS).[9] Can cause trifluoroacetylation (use prompt, careful work-up).[10]
HCl / 1,4-Dioxane 4M HCl in Dioxane, RT, 0.5-2 h[1][3]Very strong acid, product precipitates as HCl salt aiding isolation.Dioxane is a suspect carcinogen.[11] Can cleave ether solvents at high temps.[11]
Lewis Acids (e.g., ZnBr₂, TMSOTf) 1.1-2 eq. Lewis Acid in DCM, RT[5]Milder towards other acid-sensitive groups. Can be more effective for hindered sites.[5]Stoichiometric amounts often needed. Can be moisture-sensitive. Work-up can be more complex.
Thermal Deprotection High-boiling solvent (e.g., Toluene, Water), 100-240 °C[13][18]"Green" method, avoids acid/base reagents, clean byproducts (gas).Requires high temperatures, not suitable for thermally labile substrates.
Oxalyl Chloride / Methanol 3 eq. (COCl)₂ in MeOH, RT, 1-4 h[15][17]Very mild, tolerant of many functional groups, room temperature.Reagent is toxic and moisture-sensitive. Generates HCl in situ.
Enzymatic Deprotection Lipase/Esterase (e.g., CAL-A), Buffer, 37 °C[19][20]Extremely selective, exceptionally mild (neutral pH, low temp).Enzyme availability/cost, slow reaction times, limited substrate scope.

Experimental Protocols

Protocol 1: Standard Strong-Acid Deprotection using TFA with Scavengers

This protocol is a robust starting point for most hindered diols, incorporating scavengers to minimize side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected diol (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare the deprotection cocktail. For every 1 mL of DCM used, plan to add 1 mL of TFA (for a 50% solution). To the total volume of TFA, add Triisopropylsilane (TIS, 5% v/v of the TFA) and Water (5% v/v of the TFA). Add this complete cocktail to the stirring substrate solution slowly over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. For TLC, visualize with a potassium permanganate (KMnO₄) stain, which is highly sensitive to diols.

  • Work-up: Once the starting material is consumed (typically 1-4 hours), concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (3x the initial DCM volume) and co-evaporate under reduced pressure. Repeat this step two more times.

  • Purification: The crude product (often an oil or solid TFA salt) can be purified by silica gel chromatography, recrystallization, or by dissolving in an appropriate solvent and neutralizing with a mild base (e.g., saturated aq. NaHCO₃) followed by extraction.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is ideal for substrates containing other acid-labile functional groups where strong acids must be avoided.[15][17][21]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-protected diol (1.0 eq.) in anhydrous Methanol (MeOH) to a concentration of ~0.2 M.

  • Reagent Addition: While stirring at room temperature, add oxalyl chloride (3.0 eq.) dropwise via syringe. Caution: This addition is exothermic and will cause sputtering and evolution of gas (HCl, CO, CO₂). Add slowly.

  • Reaction: Allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[15][17]

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The resulting product will be the hydrochloride salt.

  • Purification: The crude HCl salt can be purified directly. Alternatively, for the free diol, dissolve the crude material in DCM or Ethyl Acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

Visualized Workflows and Mechanisms

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Start Boc-Protected Diol (R-O-Boc) Protonated Protonated Intermediate Start->Protonated + H⁺ (Fast) Carbamic Carbamic Acid Intermediate Protonated->Carbamic Loss of t-Bu⁺ (Slow, Rate-Limiting) Cation tert-Butyl Cation (t-Bu⁺) Product Deprotected Diol (R-OH) Carbamic->Product Decarboxylation (Fast, -> CO₂) Gases CO₂ + Isobutylene Cation->Gases Deprotonation SideProduct Side Products (e.g., R-O-tBu) Cation->SideProduct + Nucleophile

Caption: Acid-catalyzed mechanism for Boc group removal.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Problem: Incomplete Deprotection Check1 Is the substrate fully dissolved? Start->Check1 Sol_Solvent Action: Change or increase volume of solvent. Check1->Sol_Solvent No Check2 Are you using standard conditions? (e.g., 20% TFA, RT) Check1->Check2 Yes Sol_Solvent->Check2 Sol_Harsher Action: Increase acid conc., temperature, or switch to stronger acid (e.g., 4M HCl). Check2->Sol_Harsher Yes Check3 Are side products a major issue? Check2->Check3 No Sol_Harsher->Check3 Sol_Scavenge Action: Add scavengers (TIS, H₂O) and/or lower temperature. Check3->Sol_Scavenge Yes Sol_Milder Action: Switch to an alternative method (Thermal, Lewis Acid, etc.). Check3->Sol_Milder No / Still Failing End Problem Solved Sol_Scavenge->End Sol_Milder->End

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Can I selectively deprotect one Boc group from a di-Boc protected diol? A1: Achieving selectivity can be extremely challenging due to the similar electronic and steric environments of the two Boc groups. However, subtle differences can sometimes be exploited. Stepwise addition of a substoichiometric amount of acid at low temperature (e.g., -20 °C to 0 °C) while carefully monitoring by LC-MS may allow for isolation of the mono-deprotected species. Alternatively, enzymatic methods, if a suitable enzyme can be found, offer the highest potential for selectivity.[19][20]

Q2: Are there any "green" or more environmentally friendly methods for Boc deprotection? A2: Yes. Thermal deprotection using boiling water or a recyclable high-boiling solvent like toluene is a great option if your substrate is thermally stable.[13][22][23] This method avoids the use of corrosive acids and chlorinated solvents. Another approach is to use solid-supported acid catalysts (e.g., acid resins), which can be filtered off and reused, simplifying the work-up and reducing waste.

Q3: My diol is part of a larger molecule with many other protecting groups. What is the best strategy? A3: This requires an orthogonal protection strategy. The Boc group is acid-labile. If your molecule also contains base-labile groups (e.g., Fmoc, esters) or groups removable by hydrogenolysis (e.g., Cbz, Bn), you can selectively remove the Boc group with acid while leaving the others intact.[22] For molecules with other acid-sensitive groups (e.g., tert-butyl esters, acetals), you must use a milder method. The oxalyl chloride/methanol system is reported to be tolerant of many other functional groups.[15][21] Alternatively, a Lewis acid like ZnBr₂ can sometimes selectively cleave N-Boc groups in the presence of O-Boc or tert-butyl esters.[5]

Q4: How do I effectively neutralize and remove TFA after the reaction? A4: TFA can be difficult to remove completely due to its high boiling point and its tendency to form salts with amine products. The most effective method is co-evaporation with a non-polar solvent like toluene under reduced pressure, repeated 2-3 times. For neutralization during aqueous work-up, use a weak base like saturated sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH, as they can cause hydrolysis of other sensitive functional groups.

References

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

  • Deprotection of O-Boc and other protecting groups. ResearchGate. [Link]

  • Lewis Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. ScienceDirect. [Link]

  • Specific solvent issues with BOC deprotection. Wordpress. [Link]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. ResearchGate. [Link]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). ResearchGate. [Link]

  • Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. [Link]

  • Towards a selective Boc deprotection on acid cleavable Wang resin. ResearchGate. [Link]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. PubMed. [Link]

  • Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. ResearchGate. [Link]

  • Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers. ResearchGate. [Link]

  • A Mild and Selective Method for N-Boc Deprotection. (2002). SciSpace. [Link]

  • New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Semantic Scholar. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: NMR Analysis in the Synthesis of Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of impurities in the synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot complex analytical challenges effectively.

Introduction: Why Impurity Profiling Matters

This compound is a valuable bifunctional building block in drug discovery, prized for its constrained azetidine core. The purity of this intermediate is paramount, as any reactive impurities can lead to unwanted side-products in subsequent synthetic steps, complicating purification and potentially compromising the integrity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment. This guide provides a structured approach to identifying and troubleshooting common impurities encountered during its synthesis. According to ICH Q3A guidelines, organic impurities can arise from starting materials, by-products, intermediates, or degradation products, all of which must be carefully monitored.[1]

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

This section addresses the most common questions regarding the identification of impurities via NMR.

Q1: What are the most common process-related impurities and how do they form?

The synthesis of the target molecule typically involves the reduction of a diester precursor, such as 1-Boc-azetidine-3,3-dicarboxylic acid diethyl ester, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2][3] The impurities are therefore intrinsically linked to this specific transformation.

  • Impurity A: Unreacted Starting Material (Diester): This is the most straightforward impurity, arising from an incomplete reaction. Its presence suggests insufficient reducing agent, low reaction temperature, or short reaction time.

  • Impurity B: Mono-Reduced Intermediate: The reduction of two ester groups is a stepwise process.[4] If the reaction is quenched prematurely or the reducing agent is depleted, a mono-ester, mono-alcohol intermediate can be isolated.

  • Impurity C: Deprotected Diol: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acidic conditions.[5][6] If the reaction workup involves a harsh acidic quench, the Boc group can be partially or fully cleaved, yielding the free amine azetidine-3,3-diyl-dimethanol.

  • Impurity D: tert-Butanol: This is a common byproduct from the introduction of the Boc group using (Boc)₂O, or it can form from the tert-butyl cation that is generated during any unintended deprotection event.[7][8]

Q2: My ¹H NMR spectrum shows a singlet at ~1.25 ppm that doesn't belong to the product. What could it be?

A singlet integrating to 3, 6, or 9 protons in the ~1.2-1.3 ppm region, especially if it's a sharp peak, is often indicative of a methyl or tert-butyl group. In this synthesis, consider these possibilities:

  • Ethyl Ester Starting Material: If you used a diethyl ester, a triplet corresponding to the methyl group will appear around δ 1.25 ppm. Check for a corresponding quartet around δ 4.2 ppm.

  • tert-Butanol: A common byproduct, tert-butanol, presents as a singlet around δ 1.28 ppm (in CDCl₃). Its hydroxyl proton may also be visible.

  • Grease: Silicon grease from glassware can sometimes appear as a small singlet around this region.

Q3: How can I definitively distinguish the product's azetidine signals from those of the starting material?

The electronic environment of the azetidine ring protons is highly sensitive to the substituents at the C3 position.

  • Product (Diol): The two hydroxymethyl groups (-CH₂OH) are less electron-withdrawing than esters. The azetidine ring protons (at C2 and C4) will appear as two triplets (or more complex multiplets) typically in the range of δ 3.6-3.9 ppm.

  • Starting Material (Diester): The two strongly electron-withdrawing ester groups deshield the ring protons significantly. Therefore, the corresponding signals for the starting material will be shifted downfield, often appearing above δ 4.0 ppm.

This chemical shift difference provides a clear diagnostic window to monitor reaction completion.

Part 2: Troubleshooting Guide for NMR Spectra

This section provides actionable solutions to common spectral problems encountered during analysis.

Problem: My ¹H NMR spectrum has broad, rolling baselines and distorted peaks.

Cause & Solution: This is often due to poor shimming or a sample that is too concentrated.[9] Highly polar compounds, like our diol, can also present challenges.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting broad NMR signals.

Problem: I see a broad singlet that changes position between samples. How do I identify it?

Cause & Solution: This is characteristic of a labile proton, such as an alcohol (-OH) or an amine (-NH). Its chemical shift is highly dependent on concentration, temperature, and solvent.

Protocol: D₂O Exchange Experiment

This is a definitive test to confirm the presence of exchangeable protons.

  • Acquire Standard ¹H NMR: Dissolve your sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the -OH protons of your diol product (and any other labile protons) will significantly decrease in intensity or disappear entirely.[9]

Part 3: Data Reference & Protocols

NMR Data for Product & Key Impurities

The following table summarizes the expected chemical shifts for the target compound and its most common impurities. Note that shifts can vary slightly based on solvent and concentration.[10]

Compound NameKey ¹H NMR Signals (δ ppm, CDCl₃)Key ¹³C NMR Signals (δ ppm, CDCl₃)
Product: this compound 1.45 (s, 9H, t-Bu) , 3.75 (s, 4H, -CH₂-N), 3.85 (s, 4H, -CH₂-OH), ~2.5 (br s, 2H, -OH)156.5 (C=O) , 80.0 (C(CH₃)₃) , 66.0 (-CH₂OH) , 55.0 (-CH₂-N) , 40.0 (Quat. C-3) , 28.5 (C(CH₃)₃)
Impurity A: 1-Boc-azetidine-3,3-dicarboxylic acid diethyl ester 1.25 (t, 6H, -CH₃) , 1.45 (s, 9H, t-Bu) , 4.20 (q, 4H, -O-CH₂-) , 4.30 (s, 4H, -CH₂-N) 170.0 (Ester C=O) , 155.0 (Boc C=O) , 80.5 (C(CH₃)₃) , 62.0 (-O-CH₂-) , 58.0 (-CH₂-N) , 50.0 (Quat. C-3) , 28.5 (C(CH₃)₃) , 14.0 (-CH₃)
Impurity B: Mono-reduced/Mono-ester Intermediate Shows a mix of signals: one set for -CH₂OH (~3.8 ppm) and one set for an ethyl ester group (~1.25, 4.20 ppm). The azetidine signals will be asymmetric.Will show signals for both ester and alcohol functionalities.
Impurity D: tert-Butanol 1.28 (s, 9H, t-Bu) , variable -OH signal69.0 (Quat. C) , 31.5 (-CH₃)
Workflow for Impurity Identification & Quantification

The following diagram outlines a systematic approach to analyzing a crude sample of your synthesis.

G Impurity Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Reporting A Prepare Sample in CDCl3 with Internal Standard (e.g., 1,3,5-trimethoxybenzene) B Acquire Quantitative 1H NMR (Long relaxation delay, d1=30s) A->B C Acquire 13C and DEPT spectra B->C D Acquire 2D NMR (COSY, HSQC) if necessary C->D E Process Spectra (Phase & Baseline Correction) D->E F Assign Product & Solvent Peaks (Refer to Table 1) E->F G Identify Unknown Signals F->G H Elucidate Impurity Structures (Use 1D/2D data) G->H I Quantify Impurities vs. Internal Standard H->I J Report Purity & Impurity Profile I->J

Sources

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the synthesis of this important structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome synthetic hurdles.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry.[1] Its inherent ring strain imparts unique conformational constraints and physicochemical properties, making it a valuable bioisostere for larger rings like pyrrolidine and piperidine.[1][2] However, this same ring strain also presents significant synthetic challenges, often leading to failed reactions and low yields.[3][4] This guide will address some of the most common failure points in the synthesis of 3,3-disubstituted azetidines.

Troubleshooting Guides

This section is divided into common synthetic strategies for 3,3-disubstituted azetidines, with each subsection addressing specific problems you might encounter.

Guide 1: Intramolecular Cyclization

Intramolecular cyclization of γ-amino alcohols or γ-haloamines is a foundational approach to azetidine synthesis.[4][5] However, the formation of the strained four-membered ring is often kinetically and thermodynamically challenging.[6][7]

Question: My intramolecular cyclization to form a 3,3-disubstituted azetidine is resulting in very low yields, with significant amounts of starting material remaining and the formation of a polymeric substance. What is going wrong and how can I fix it?

Answer: This is a classic problem in azetidine synthesis via intramolecular cyclization. The low yield and polymerization are likely due to competing intermolecular reactions, which are often faster than the desired intramolecular ring closure.[5]

Causality Explained: The formation of the sterically demanding 3,3-disubstituted azetidine ring requires the reactive ends of the linear precursor to be in close proximity. At higher concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to dimerization and polymerization.

Troubleshooting Protocol: Optimizing Intramolecular Cyclization
  • High Dilution is Key:

    • Action: Perform the reaction under high-dilution conditions (0.01–0.05 M). This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.

    • Rationale: High dilution favors intramolecular reactions over intermolecular ones by decreasing the probability of molecules reacting with each other.

  • Optimize Your Leaving Group:

    • Action: If you are using a γ-amino alcohol, ensure the hydroxyl group is converted to a good leaving group. Mesylates and tosylates are commonly used.

    • Rationale: A more reactive leaving group will increase the rate of the desired intramolecular S\textsubscript{N}2 reaction.

  • Solvent and Temperature Considerations:

    • Action: Screen a variety of polar aprotic solvents such as DMF, DMSO, or acetonitrile. Temperature can also be critical; while heating can increase the reaction rate, it can also promote side reactions like elimination. A systematic temperature screen is recommended.

  • Choice of Base:

    • Action: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide or sodium hydride to deprotonate the amine without competing in the substitution reaction.

Question: I am attempting to synthesize a 3-hydroxy-3-substituted azetidine from a cis-3,4-epoxy amine, but I am isolating a significant amount of the corresponding 3-hydroxypyrrolidine. How can I improve the selectivity for the azetidine product?

Answer: The formation of a pyrrolidine byproduct indicates a competing 5-endo-tet cyclization is occurring alongside the desired 4-exo-tet cyclization.[8] The regioselectivity of the intramolecular epoxide opening is the critical factor.

Causality Explained: According to Baldwin's rules, 4-exo-tet cyclizations are generally favored over 5-endo-tet. However, the energy difference can be small, and reaction conditions can significantly influence the outcome. The use of certain catalysts can selectively activate one of the epoxide carbons, directing the nucleophilic attack of the amine.

Troubleshooting Protocol: Enhancing Regioselectivity in Epoxide Ring-Opening
  • Employ a Lewis Acid Catalyst:

    • Action: The addition of a Lewis acid catalyst can dramatically improve the regioselectivity. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the desired C3-selective aminolysis to form the azetidine.[9][10][11]

    • Rationale: The Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The nature of the metal ion can influence which carbon of the epoxide is more electrophilic.

  • Solvent Optimization:

    • Action: The choice of solvent can influence the reaction outcome. For La(OTf)₃-catalyzed reactions, 1,2-dichloroethane (DCE) has been found to be an effective solvent.[9][10]

    • Rationale: The solvent can affect the solubility of the catalyst and the substrate, as well as the stability of the transition states for the competing pathways.

CatalystSolventAzetidine:Pyrrolidine RatioYield of AzetidineReference
NoneDCE (reflux)Complex Mixture0%[9][10]
Ni(ClO₄)₂·6H₂ODCE (reflux)Complex MixtureLow[9][10]
La(OTf)₃ DCE (reflux) >20:1 81% [9][10]
Guide 2: Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for azetidine synthesis.[12][13][14] However, it is often plagued by low quantum yields and competing side reactions.[14][15]

Question: My aza Paternò-Büchi reaction is giving a very low yield of the desired azetidine, and I'm mostly recovering my starting materials or observing imine isomerization. What can I do to improve the outcome?

Answer: Low yields in aza Paternò-Büchi reactions are a common problem, often stemming from the photophysical properties of the imine.[7] The excited state of the imine can undergo facile E/Z isomerization, which is a non-productive decay pathway that competes with the desired cycloaddition.[7]

Causality Explained: For the [2+2] cycloaddition to occur, the excited imine must react with the ground-state alkene. However, the excited state lifetime of many imines is very short, and they can rapidly lose energy through rotation around the carbon-nitrogen double bond, leading to isomerization instead of product formation.[13]

Troubleshooting Protocol: Overcoming Low Yields in Aza Paternò-Büchi Reactions
  • Substrate Design:

    • Action: If possible, consider using a cyclic imine or designing the reaction to be intramolecular.

    • Rationale: Incorporating the imine into a ring or tethering it to the alkene partner restricts the rotational freedom, thus disfavoring the isomerization pathway and increasing the likelihood of cycloaddition.[15][16]

  • Visible-Light Photocatalysis:

    • Action: Instead of direct UV irradiation of the imine, employ a visible-light photosensitizer.

    • Rationale: A photosensitizer can absorb light and then transfer its energy to the alkene, promoting it to an excited state that can then react with the ground-state imine. This avoids the direct excitation of the imine and its associated unproductive decay pathways.[15][17][18]

  • Solvent and Temperature:

    • Action: The choice of solvent can influence the excited-state lifetime and the efficiency of intersystem crossing. Lowering the reaction temperature can sometimes suppress non-productive decay pathways.

aza_paterno_buchi_troubleshooting cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Aza Paternò-Büchi Isomerization Imine E/Z Isomerization Low_Yield->Isomerization is caused by Short_Lifetime Short Excited-State Lifetime Low_Yield->Short_Lifetime is caused by Intramolecular Intramolecular Reaction Design Isomerization->Intramolecular can be overcome by Substrate_Mod Use Cyclic Imines Isomerization->Substrate_Mod can be overcome by Visible_Light Visible-Light Photosensitization Short_Lifetime->Visible_Light can be addressed by

Caption: Troubleshooting logic for low-yield aza Paternò-Büchi reactions.

Guide 3: Strain-Release Synthesis

The use of highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the synthesis of functionalized azetidines.[2][19] The release of ring strain provides a strong thermodynamic driving force for these reactions.

Question: I am trying to functionalize a 1-azabicyclo[1.1.0]butane (ABB) via electrophilic activation followed by nucleophilic attack, but I am getting a complex mixture of products with low yield of the desired 3,3-disubstituted azetidine. What could be the issue?

Answer: The reactivity of ABBs is high, and controlling the regioselectivity of the ring-opening is crucial. A complex product mixture suggests that either the ABB precursor is unstable under the reaction conditions or that multiple reaction pathways are competing.

Causality Explained: The strain in ABBs makes both the C-N and the central C-C bonds susceptible to cleavage. The reaction pathway can be influenced by the nature of the electrophile, the nucleophile, and the substitution pattern on the ABB itself.

Troubleshooting Protocol: Controlling Reactivity in Strain-Release Synthesis
  • Purity of the ABB Precursor:

    • Action: Ensure the ABB starting material is pure and freshly prepared if possible.

    • Rationale: ABBs can be sensitive and may decompose upon storage, leading to impurities that can interfere with the reaction.

  • Choice of Electrophile:

    • Action: The electrophile used to activate the nitrogen atom plays a critical role. Reagents like benzyl chloroformate or trifluoroacetic anhydride can lead to different outcomes.[19] A screen of activating agents may be necessary.

    • Rationale: The electrophile modulates the reactivity of the azabicyclobutane intermediate and can influence the regioselectivity of the subsequent nucleophilic attack.

  • Reaction Temperature:

    • Action: Perform the reaction at low temperatures (e.g., -78 °C) to control the high reactivity of the intermediates.

    • Rationale: Lower temperatures can help to suppress side reactions and improve the selectivity of the desired transformation.

strain_release_workflow Start Start with pure 1-Azabicyclo[1.1.0]butane (ABB) Activation Electrophilic Activation (e.g., BnOCOCl, TFAA) Start->Activation Intermediate Formation of 1-Azoniabicyclo[1.1.0]butane Activation->Intermediate Attack Nucleophilic Attack Intermediate->Attack Product 3,3-Disubstituted Azetidine Attack->Product

Caption: General workflow for strain-release synthesis of azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 3,3-disubstituted azetidines?

A1: Besides the issues mentioned in the troubleshooting guides, other common side reactions include:

  • Ring-opening: The strained azetidine ring can be susceptible to nucleophilic attack, leading to the formation of acyclic amines.[3]

  • Elimination Reactions: In intramolecular cyclizations, elimination to form an alkene can compete with the desired substitution reaction, especially with hindered substrates.[5]

  • Rearrangements: Under certain conditions, rearrangements of the azetidine ring or its precursors can occur.[3]

Q2: How critical is the choice of the nitrogen-protecting group in azetidine synthesis?

A2: The choice of the nitrogen-protecting group is crucial. It must be stable to the reaction conditions used to form the ring but readily cleavable without destroying the azetidine product. For certain reactions, the protecting group can also influence the reactivity. For example, in some catalytic functionalizations of azetidin-3-ols, a Cbz group is essential for reactivity, while a Boc group renders the substrate unreactive.[20]

Q3: Are there modular approaches to synthesize libraries of 3,3-disubstituted azetidines?

A3: Yes, modular strategies are becoming increasingly popular. One such approach involves the use of "azetidinylation reagents," which are pre-formed 3-substituted azetidines with a leaving group at the 3-position. These can then be reacted with a variety of nucleophiles to generate a library of 3,3-disubstituted azetidines under mild conditions.[1][21][22] Another powerful modular approach is the strain-release functionalization of 1-azabicyclobutanes.[23]

Q4: What are the main safety concerns when working with reagents for azetidine synthesis?

A4: Standard laboratory safety precautions should always be followed. Specific concerns may arise with certain reagents. For example, if using perchlorate-mediated reactions, it is important to be aware that perchloric acid and its salts are strong oxidizing agents and can be explosive, especially when heated or mixed with organic materials.[24] When working with highly reactive and strained molecules like ABBs, it is advisable to handle them at low temperatures and under an inert atmosphere.

References

  • Andresini, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

  • Synfacts. (2024). Strain-Release of Azetidines for the Synthesis of 3,4,5-Trisubstituted Piperidines. Thieme. [Link]

  • Barham, J. P., et al. (2022). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Smith, A. B., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. ResearchGate. [Link]

  • Baran, P. S., et al. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. [Link]

  • Schindler, C. S., et al. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [Link]

  • Schindler, C. S., et al. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Wearing, E., et al. (2023). Overcoming limitations in visible-light-mediated aza Paternò-Büchi reactions. American Chemical Society. [Link]

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Schindler, C. S., et al. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. [Link]

  • Unthank, M. G., et al. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Morressier. [Link]

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. pubs.acs.org. [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Liu, Y., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. [Link]

  • Sivaguru, J., et al. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Knight, J. G., et al. (2016). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Wikipedia. (2023). Aza Paternò−Büchi reaction. Wikipedia. [Link]

  • López-Bascón, M. A., et al. (2022). Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation. ACS Publications. [Link]

  • Barkov, A. Y., et al. (2020). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Becker, M. R., et al. (2019). Reaction design of the aza Paternò–Büchi reaction. Direct irradiation... ResearchGate. [Link]

  • Becker, M. R., et al. (2019). Previous strategies towards azetidines and this approach. a Select... ResearchGate. [Link]

  • Barkov, A. Y., et al. (2020). The synthesis of azetidines with intramolecular cyclization of... ResearchGate. [Link]

  • Liu, Y., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Keitz, B. K., et al. (2018). Chelate-Assisted Ring-Closing Metathesis: A Strategy for Accelerating Macrocyclization at Ambient Temperatures. PubMed. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers Media S.A.. [Link]

Sources

Validation & Comparative

A Comparative Guide to Diol Linkers: Unveiling the Advantages of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design, the choice of a linker can be as critical as the active pharmacophore itself. Diol linkers, in particular, serve as fundamental building blocks in a multitude of applications, from drug-linker conjugates and PROTACs to advanced polymer synthesis. This guide provides an in-depth comparison of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate with other commonly employed diol linkers. By examining their structural nuances and the resulting impact on reactivity, stability, and physicochemical properties, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Rise of Azetidine Scaffolds in Linker Technology

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational properties.[1] Its inherent ring strain and rigidity offer a level of pre-organization that is often sought after in linker design. Unlike more flexible aliphatic linkers, the constrained nature of the azetidine scaffold can lead to more predictable molecular geometries, which is paramount in applications such as PROTACs where precise spatial orientation of the warhead and E3 ligase ligand is crucial for efficacy.[2][3]

The subject of this guide, this compound, is a prime example of a gem-disubstituted azetidine diol. The geminal arrangement of the hydroxymethyl groups introduces a "pseudo-neopentyl" steric hindrance around the reactive centers, which can profoundly influence the properties of the resulting molecules.

Structural Comparison of Diol Linkers

To understand the performance differences, it is essential to first visualize the structural disparities between this compound and other common diol linkers.

G cluster_0 Azetidine-based Diol cluster_1 Acyclic Diols cluster_2 Other Cyclic Diols A This compound B 1,3-Propanediol C Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) D cis-1,2-Cyclohexanedimethanol E Serinol (2-Amino-1,3-propanediol)

Figure 1. Structural comparison of various diol linkers.

Performance Comparison: A Data-Driven Analysis

The selection of a diol linker is often guided by a balance of reactivity, the stability of the resulting linkage (e.g., ester or ether), and the overall impact on the molecule's physicochemical properties.

Diol LinkerKey Structural FeatureExpected ReactivitySteric Hindrance at Hydroxyl GroupsResulting Linkage StabilityImpact on Solubility
This compound Gem-disubstituted azetidineModerateHighHighModerate to High
1,3-Propanediol Flexible aliphatic chainHighLowLowModerate
Neopentyl Glycol Gem-dimethyl substitutedModerateHighHighLow
cis-1,2-Cyclohexanedimethanol Rigid carbocycleHighLowModerateLow to Moderate
Serinol Primary amine functionalityHigh (amine may compete)LowModerateHigh

Table 1. Comparative properties of selected diol linkers.

Reactivity in Esterification Reactions

The rate of esterification is significantly influenced by the steric hindrance around the hydroxyl groups. While primary alcohols, such as those in 1,3-propanediol and cis-1,2-cyclohexanedimethanol, generally exhibit high reactivity, the gem-disubstitution in both this compound and neopentyl glycol introduces steric bulk that can moderate the reaction rate.[4][5] This can be advantageous in preventing unwanted side reactions and allowing for more controlled synthesis.

Experimental Protocol: Comparative Esterification

To assess the relative reactivity, a standard esterification protocol can be employed:

  • To a solution of the diol (1.0 eq) and a carboxylic acid (2.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

By comparing the reaction times and yields for different diols under identical conditions, a clear picture of their relative reactivities can be obtained.

G Diol Diol Esterification Esterification Diol->Esterification Carboxylic Acid, DCC, DMAP Diester Product Diester Product Esterification->Diester Product

Figure 2. General workflow for a comparative esterification experiment.

Hydrolytic Stability of Resulting Esters

The stability of the formed ester linkage is a critical parameter, especially for applications in drug delivery where premature cleavage can lead to off-target effects. The steric shielding provided by the gem-disubstituted core of this compound is analogous to that of neopentyl glycol, which is known to form esters with enhanced hydrolytic stability.[6] This increased stability is attributed to the difficulty of nucleophilic attack by water on the sterically encumbered carbonyl carbon of the ester. In contrast, esters derived from less hindered diols like 1,3-propanediol are generally more susceptible to hydrolysis.[7]

Experimental Protocol: Hydrolytic Stability Assay

  • Dissolve the purified diester product in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Incubate the solution at 37 °C.

  • At various time points, withdraw aliquots and quench any further hydrolysis (e.g., by acidification).

  • Analyze the samples by high-performance liquid chromatography (HPLC) to quantify the remaining diester and the appearance of the hydrolysis products (monoester and diacid).

  • Calculate the half-life (t1/2) of the ester under these conditions.

A longer half-life indicates greater hydrolytic stability. It is anticipated that esters derived from the azetidine diol and neopentyl glycol will exhibit significantly longer half-lives compared to those from 1,3-propanediol.

Impact on Physicochemical Properties

In the context of drug development, particularly for PROTACs, the linker can significantly influence crucial properties such as solubility and cell permeability.[8][9] The presence of the polar azetidine ring and the Boc-protecting group in this compound can enhance solubility compared to more lipophilic linkers like neopentyl glycol. Furthermore, the rigid nature of the azetidine scaffold can facilitate the adoption of conformations that shield polar surface area, a factor that has been correlated with improved cell permeability in "beyond Rule of 5" molecules.[2]

The Verdict: A Superior Scaffold for Advanced Applications

While simple acyclic diols like 1,3-propanediol offer high reactivity, they often fall short in providing the necessary stability and conformational rigidity for demanding applications. Neopentyl glycol provides steric hindrance for enhanced stability but at the cost of reduced solubility.

This compound emerges as a superior diol linker by offering a unique combination of:

  • Moderate Reactivity: Allowing for controlled synthetic manipulations.

  • High Stability: The gem-disubstituted core imparts significant hydrolytic stability to the resulting linkages.

  • Conformational Rigidity: The azetidine ring provides a predictable and constrained geometry.

  • Favorable Physicochemical Properties: The inherent polarity of the heterocycle can improve solubility and potentially cell permeability.

For researchers and drug developers seeking to fine-tune the properties of their molecules, this compound represents a versatile and powerful tool. Its unique structural features translate into tangible performance benefits, making it an excellent choice for the next generation of complex molecular architectures.

References

  • PubMed. (2023). A circular polyester platform based on simple gem-disubstituted valerolactones. [Link]

  • LookChem. (n.d.). Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • National Institutes of Health. (n.d.). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. [Link]

  • ResearchGate. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]

  • National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]

  • National Institutes of Health. (n.d.). Property-based optimisation of PROTACs. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ResearchGate. (2021). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. [Link]

  • ResearchGate. (2023). Physicochemical properties comparison among published PROTACs.... [Link]

  • ResearchGate. (2022). Circular polyester design by gem-heterodisubstitution: valerolactone-based polymers with high ductility and excellent strength. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]

  • ResearchGate. (2019). Application of the cis-diol metabolites produced from ester-functionalized aromatics in the synthesis of valuable compounds.[7r,s,z]. [Link]

  • ResearchGate. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. [Link]

  • Yiwu Guiaseis Insulator Co., Ltd. (2022). A Circular Polyester Platform Based On Simple Gem-disubstituted Valerolactones | Nature Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • ChemBK. (n.d.). (R)-tert-butyl 2-(hydroxyMethyl)azetidine-1-carboxylate. [Link]

  • ResearchGate. (2012). Steric Effects on the Stereochemistry of Old Yellow Enzyme-Mediated Reductions of Unsaturated Diesters: Flipping of the Substrate within the Enzyme Active Site Induced by Structural Modifications. [Link]

  • Iranian Chemical Communication. (2015). Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Neopenthyl Glycol diolete as a Biolubricant Base. [Link]

  • Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.
  • PubMed. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Wikipedia. (n.d.). Diol. [Link]

  • Taylor & Francis. (n.d.). Neopentyl glycol – Knowledge and References. [Link]

  • ResearchGate. (2020). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

  • National Institutes of Health. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. [Link]

  • OUCI. (n.d.). Rates and equilibria of ester hydrolysis: Combination of slow and rapid reactions. [Link]

  • PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • ResearchGate. (2024). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]

  • PubMed. (n.d.). Palm-Based Neopentyl Glycol Diester: A Potential Green Insulating Oil. [Link]

  • Preprints.org. (2024). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. [Link]

  • PubMed. (n.d.). Crystallization and phase behavior of fatty acid esters of 1,3 propanediol III. [Link]

  • OUCI. (n.d.). Kinetics-based development of two-stage continuous fermentation of 1,3-propanediol from crude glycerol by Clostridium butyricum. [Link]

Sources

Azetidine vs. Piperidine Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC's architecture is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. While often seen as a simple tether, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the all-important ternary complex.[1][2]

This guide provides an in-depth comparison of two prominent classes of saturated heterocyclic linkers: the well-established six-membered piperidine ring and the increasingly popular four-membered azetidine ring. We will explore their structural differences, impact on PROTAC performance, and provide practical guidance for rational degrader design.

The Foundational Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a POI and an E3 ligase, leading to the POI's ubiquitination and subsequent degradation.[1] The linker's role is not merely to connect the two ligands but to orient them in a spatially optimal manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][2] The linker's length, rigidity, and chemical composition dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the target protein.[1][]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The Mainstay: Piperidine Linkers

Six-membered saturated heterocycles like piperidine and piperazine have been staples in PROTAC linker design.[4][] Their popularity stems from several key features:

  • Synthetic Tractability: Piperidine-based building blocks are commercially available and their chemistry is well-established, facilitating modular PROTAC synthesis.[2]

  • Conformational Rigidity (Relative): Compared to flexible alkyl or polyethylene glycol (PEG) chains, the cyclic nature of piperidine introduces a degree of rigidity.[6][7] This conformational constraint can help pre-organize the PROTAC into a favorable orientation for ternary complex formation.[2][6]

  • Modulation of Physicochemical Properties: The basic nitrogen atom in piperidine can be protonated, which can influence solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[6][8]

However, the relative flexibility of the piperidine ring (e.g., chair-boat conformational flipping) still allows for a range of conformations, which may not always be optimal for inducing a productive ternary complex.

The Challenger: Azetidine Linkers - Rigidity as a Virtue

Azetidine, a four-membered saturated nitrogen-containing heterocycle, has emerged as a compelling alternative in drug design and, more recently, in PROTAC linkers.[9][10] Its defining feature is its high degree of conformational rigidity due to significant ring strain.[10][11][12]

Key Advantages of Azetidine Linkers:

  • Enhanced Rigidity: The azetidine ring is significantly more rigid than a piperidine ring.[9] This rigidity can lock the linker into a more defined conformation, reducing the entropic penalty upon binding and potentially leading to more stable and potent ternary complexes.[11]

  • Novel Chemical Space: Azetidines provide access to unexplored chemical space, offering unique exit vectors and spatial arrangements for the warhead and E3 ligase ligand.[12]

  • Improved Physicochemical Properties: As smaller scaffolds, azetidines contribute less to molecular weight and lipophilicity compared to larger rings.[11] This can be advantageous for improving the often-problematic "drug-like" properties of large PROTAC molecules, particularly cell permeability.[12]

Head-to-Head Comparison: Azetidine vs. Piperidine

The choice between these linkers involves a trade-off between rigidity, synthetic accessibility, and impact on overall molecular properties. While direct head-to-head studies comparing PROTACs differing only by an azetidine versus a piperidine linker are still emerging, we can extrapolate from their known chemical characteristics and performance in analogous molecules.

Linker_Comparison Azetidine Azetidine (4-membered) High Rigidity Fewer Rotatable Bonds Lower MW/Lipo Contribution Improved Permeability (potential) Piperidine Piperidine (6-membered) Moderate Rigidity More Flexible (Chair/Boat) Higher MW/Lipo Contribution Established Synthetically Azetidine->Piperidine vs.

Caption: Structural and property comparison of Azetidine and Piperidine linkers.

Performance Metrics: A Data-Driven Perspective

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[13] Cell permeability, often assessed via Parallel Artificial Membrane Permeability Assays (PAMPA), is another critical parameter for ensuring the PROTAC can reach its intracellular target.[14][15][16]

PropertyAzetidine LinkerPiperidine LinkerRationale & Causality
Conformational Rigidity High[9][11]Moderate[2][6]The strained 4-membered ring of azetidine severely restricts bond rotation compared to the more flexible 6-membered piperidine ring.
Impact on Ternary Complex Potentially more stable, pre-organized complex due to reduced entropic penalty.[11]Can adopt multiple conformations; may require more optimization to find a productive geometry.Higher rigidity can "lock" the PROTAC into a bioactive conformation, leading to more efficient ternary complex formation and higher degradation potency (lower DC50).
Cell Permeability Potentially improved. Smaller size and unique polarity can aid in passive diffusion.[12]Generally acceptable, but can contribute to high MW and PSA, hindering permeability.[17]PROTACs often challenge the "rule of 5". The smaller, less lipophilic azetidine scaffold can help mitigate this, potentially improving permeability.[11][18]
Solubility Can improve aqueous solubility compared to more lipophilic linkers.[12]The basic nitrogen can be leveraged to improve solubility via salt formation.[8][19]Both heterocycles contain nitrogen atoms that can act as hydrogen bond acceptors, influencing solubility.
Synthetic Accessibility Synthetic routes are becoming more common but can be challenging.[10][20]Well-established chemistry and wide availability of building blocks.[2]The synthesis of strained ring systems like azetidine often requires more specialized methods compared to the classical synthesis of piperidines.[10][21]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below are outlines for key experiments used to evaluate PROTAC performance.

Protocol 1: Western Blot for Target Protein Degradation (DC50/Dmax Determination)

This protocol is a cornerstone for quantifying the extent of target protein knockdown.[22][23]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293) in multi-well plates at an appropriate density and allow them to adhere overnight.[22]
  • Prepare serial dilutions of the azetidine- and piperidine-linked PROTACs in culture medium. A typical 8-point concentration curve might range from 1 µM to 0.1 nM.
  • Include a vehicle-only control (e.g., 0.1% DMSO).[23]
  • Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 4, 8, or 24 hours).[15]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[22]
  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[22]

3. SDS-PAGE and Immunoblotting:

  • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]
  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[22]
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

4. Data Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[22]
  • Quantify band intensities using densitometry software (e.g., ImageJ).[23]
  • Normalize the target protein band intensity to the corresponding loading control.
  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic non-linear regression model to determine the DC50 and Dmax values.[22]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in-vitro assay is a high-throughput, cost-effective method to predict passive membrane permeability.[16][24]

1. Plate Preparation:

  • Prepare a lipid solution (e.g., 1-4% lecithin in dodecane) to mimic a biological membrane.[24][25]
  • Coat the membrane of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.[24]
  • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS).[24]

2. Assay Execution:

  • Prepare solutions of the test PROTACs (e.g., 10 µM) in buffer.[24]
  • Add the PROTAC solutions to the donor plate wells.
  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
  • Incubate the plate assembly for a set period (e.g., 10-20 hours) at room temperature.[24]

3. Analysis:

  • After incubation, separate the plates.
  • Determine the concentration of the PROTAC in both the donor and acceptor wells, typically using LC-MS/MS or UV-Vis spectroscopy.
  • Calculate the effective permeability coefficient (Pe) using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[25]

Conclusion and Future Outlook

The choice between an azetidine and a piperidine linker in PROTAC design is a strategic decision guided by the specific goals of the drug discovery program. Piperidine remains a reliable and synthetically accessible option, offering a degree of rigidity that is often sufficient for generating potent degraders.[2][6]

However, the azetidine linker presents a compelling strategy for optimization, particularly when facing challenges with potency, cell permeability, or the need to explore novel structural conformations.[9][12] Its high rigidity can pre-organize the PROTAC into a highly active conformation, potentially leading to superior degradation efficacy.[11] As synthetic methodologies for azetidine derivatives continue to improve, their incorporation into PROTAC design is likely to become more widespread, pushing the boundaries of this exciting therapeutic modality.[10] The rational design of linkers, informed by comparative data and a deep understanding of structure-activity relationships, will remain paramount in developing the next generation of highly effective protein degraders.

References

  • Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison. Benchchem.

  • Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. Benchchem.

  • Measuring DC50 and Dmax for PROTAC CRABP-II Degrader-1: Application Notes and Protocols. Benchchem.

  • Azetidine Derivatives in Drug Design. Ambeed.com.

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH).

  • The Strategic Role of Piperidine-Based Linkers in PARP1 Degrader Synthesis: A Technical Guide. Benchchem.

  • Piperidine-azetidine-Br | PROTAC Linker Chemical. MedChemExpress.

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. National Institutes of Health (NIH).

  • Azetidines. Enamine.

  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins. Promega Corporation.

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications.

  • Methyl 1-Boc-azetidine-3-carboxylate | PROTAC Linkers. MedChemExpress.

  • bis (Boc-Azetidine) | PROTAC Linker. MedChemExpress.

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.

  • PAMPA Permeability Assay Protocol. Technology Networks.

  • Structures of some azetidine‐based drugs. ResearchGate.

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (NIH).

  • Permeability Assay. Profacgen.

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health (NIH).

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. PROTAC-Targeted Protein Degradation.

  • Azetidines of pharmacological interest. PubMed.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate.

  • Targeted Protein Degradation. Bio-Techne.

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed.

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed.

  • Novel approaches for the rational design of PROTAC linkers. National Institutes of Health (NIH).

Sources

A Comparative Guide to Azetidine and PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an effective and safe Antibody-Drug Conjugate (ADC). It is the molecular bridge that connects a potent cytotoxic payload to a target-specific monoclonal antibody. The choice of linker profoundly influences the ADC's stability in circulation, its pharmacokinetic (PK) profile, and the efficiency of payload release at the tumor site.[1][2]

This guide provides an in-depth comparison of two important classes of linker technologies: the well-established polyethylene glycol (PEG) linkers and the emerging azetidine-based linkers. By examining their distinct chemical properties and performance characteristics, supported by experimental data, this guide aims to provide a clear framework for rational linker design in next-generation ADCs.

The Role of the Linker in ADC Performance

The ideal ADC linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently release the payload once the ADC has reached its target tumor cell.[3][4] Key parameters influenced by the linker include hydrophilicity, metabolic stability, and the mechanism of drug release.[]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting Moiety) Linker Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload (Drug) Linker->Payload Linker_Comparison cluster_peg PEG Linker cluster_azetidine Azetidine Linker PEG Flexible & Hydrophilic Chain (e.g., -O-CH2-CH2-)n PEG_Adv Advantages: - High Solubility - Long Half-Life - Reduced Aggregation PEG->PEG_Adv Azetidine Rigid 4-Membered Ring Azetidine_Adv Advantages: - High Metabolic Stability - Resists N-dealkylation - Predictable PK Azetidine->Azetidine_Adv

Caption: Conceptual comparison of PEG and Azetidine linkers.

Performance Comparison: Azetidine vs. PEG Linkers

The choice between an azetidine and a PEG linker is highly dependent on the specific goals of the ADC program, including the properties of the payload and the nature of the target.

FeaturePEG LinkersAzetidine Linkers
Primary Advantage Enhanced hydrophilicity and PK modulation [][7]Superior metabolic stability [8]
Hydrophilicity High; significantly improves solubility of hydrophobic payloads [9][10][11]Moderate; less hydrophilic than long-chain PEGs
Metabolic Stability Variable; can be susceptible to degradation depending on structure [12]High; constrained ring resists N-dealkylation [8]
Impact on Half-Life Significantly extends circulation half-life [7][13]Can increase half-life by preventing metabolic clearance [8]
Payload Release Can be incorporated into both cleavable and non-cleavable designs [14][7]Primarily used in non-cleavable designs [15][16]
Key Challenge Long chains may reduce in vitro potency [13][17]May not sufficiently solubilize highly hydrophobic payloads

Supporting Experimental Data

Direct head-to-head studies comparing azetidine and PEG linkers within the same ADC construct are not widely published. However, data from independent studies highlight their respective strengths.

Table 1: Impact of PEG Linker Length on Miniaturized ADC Performance

This data demonstrates the trade-off between PEG length, pharmacokinetics, and in vitro activity. While a longer PEG chain dramatically improves half-life, it also decreases cytotoxicity.

ConjugatePEG LengthHalf-Life Extension (vs. No PEG)In Vitro Cytotoxicity Reduction (vs. No PEG)
HP4KM 4 kDa2.5-fold4.5-fold
HP10KM 10 kDa11.2-fold22-fold
Data synthesized from a study on ZHER2-MMAE conjugates.[13][17]
Table 2: Comparative Metabolic Stability of Heterocyclic Linkers

This data highlights the superior metabolic stability of azetidine compared to a more conventional piperidine linker, demonstrating its resistance to a key metabolic pathway.

Heterocyclic LinkerPrimary Metabolic PathwayImplication
Piperidine N-dealkylationPotential for premature linker-drug cleavage and unpredictable PK [8]
Azetidine Resistant to N-dealkylationShift to other, often slower, metabolic pathways; improved stability [8]
Data from a comparative study of serotonin-4 partial agonists.[8]

Experimental Protocols

To empirically compare the performance of ADCs constructed with different linkers, a series of standardized assays are required.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC, allowing for the determination of the half-maximal inhibitory concentration (IC50). [18][19] Protocol Outline:

  • Cell Seeding : Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeted ADC) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2. [19]2. ADC Treatment : Prepare serial dilutions of the ADC constructs (e.g., Azetidine-ADC vs. PEG-ADC) and a non-targeting isotype control ADC. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL. [19]3. Incubation : Remove the existing medium from the cells and add the diluted ADC solutions. Incubate the plate for 72-120 hours to allow for ADC internalization and payload-induced cytotoxicity. [18][19]4. MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals. [19]5. Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [19]6. Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Serial Dilutions of ADCs A->B C 3. Incubate (72-120 hours) B->C D 4. Add MTT Reagent (2-4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Experimental workflow for comparing ADC linker cytotoxicity.

Pharmacokinetic (PK) Study in a Rodent Model

This study evaluates how the ADC is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, providing crucial data on half-life and stability. [2][20] Protocol Outline:

  • Animal Model : Use female BALB/c mice (n=3-5 per group).

  • ADC Administration : Administer a single intravenous (IV) dose of each ADC construct (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling : Collect blood samples (approx. 20-30 µL) via the saphenous vein at multiple time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks).

  • Sample Processing : Process blood samples to collect plasma and store at -80°C until analysis.

  • Quantification : Use a validated ligand-binding assay (e.g., ELISA) to measure the concentration of total antibody and/or intact ADC in the plasma samples.

  • Data Analysis : Plot the plasma concentration versus time and use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).

Conclusion and Future Perspectives

Both PEG and azetidine linkers offer powerful, albeit different, advantages in the design of antibody-drug conjugates.

  • PEG linkers remain the industry standard for enhancing the hydrophilicity and modulating the pharmacokinetic profiles of ADCs, especially for highly hydrophobic payloads. The key is to optimize the PEG chain length to balance extended half-life with retained potency. [7][13][11]

  • Azetidine linkers represent a compelling strategy for maximizing the metabolic stability of an ADC. [8]By resisting enzymatic degradation, they can ensure the ADC remains intact in circulation for longer, potentially leading to a wider therapeutic index and a more predictable clinical outcome.

The optimal linker choice is not universal; it is a strategic decision that must be tailored to the specific antibody, payload, and target indication. Future innovations will likely focus on creating novel linker architectures that combine the best of both worlds—for instance, developing highly stable, non-cleavable linkers that incorporate discrete, short hydrophilic units to aid solubility without compromising potency. As our understanding of the complex interplay between linker chemistry and ADC biology deepens, so too will our ability to engineer safer and more effective cancer therapies.

References

  • AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?
  • Li, X., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • BenchChem. (2025).
  • ADC Review. PEG Linkers.
  • BOC Sciences.
  • BenchChem. (2025). A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers.
  • Sato, S., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics, 13(5), 695.
  • BenchChem. (2025).
  • PurePEG. (2025, July 1). Cleavable vs.
  • MedchemExpress. Azetidine-3-carboxylic acid | ADC Linker.
  • MedchemExpress. (R)-Azetidine-2-carboxylic acid | ADC Linker.
  • Su, S., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Bar-Peled, L., et al. (2023). Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. Cancers, 15(23), 5605.
  • BOC Sciences.
  • BOC Sciences. ADC Linker Types: Selection & Design Guide.
  • ResearchGate. Comparison of each drug-linkers [Scientific Diagram].
  • BOC Sciences. How ADC Linkers Work: Controlling Stability & Drug Release.
  • St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.
  • BenchChem. (2025).
  • Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • BenchChem. (2025). A Head-to-Head Comparison: Azido-PEG7-acid vs.
  • St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.
  • Ghorbani, F., & Murphy, G. K. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 55(05), 701-717.
  • SigutLabs. (2025, April 22).
  • Tadayon, S., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • BOC Sciences. (2023, April 28).
  • Li, X., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • Thermo Fisher Scientific. (2023, September 5). Role of ADC linker design in advancing cancer therapies.
  • Walsh, S. J., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Methods in Molecular Biology, 1139, 593-613.
  • Griesbeck, A. G., & Uhlig, S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(37), 8499-8511.
  • Wang, J., et al. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1368.
  • WuXi AppTec. (2024, May 20).
  • BenchChem. (2025). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers.
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
  • Mero, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 27-38.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
  • NJ Bio, Inc. Linkers for ADCs.
  • Staben, L. R., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research, 33(9), 2066-2089.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Hamblett, K. J., et al. (2004). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 10(20), 7063-7070.
  • MedchemExpress. Azide-C2-Azide | ADC Linker.
  • Cre

Sources

A Comparative Guide to the Biological Stability of Azetidine and Pyrrolidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker

In the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is far more than a simple tether.[1] It is a critical determinant of a molecule's efficacy, influencing physicochemical properties, cell permeability, and the stability of crucial biological complexes.[1] The choice of linker dictates where and when a payload is released or how a target protein is presented to the cellular degradation machinery. Among the saturated heterocyclic linkers, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as popular scaffolds.[2][3] They offer a means to transition from flat, sp²-rich structures to more three-dimensional, sp³-rich frameworks, which can improve properties like aqueous solubility and metabolic stability.[2]

This guide provides an in-depth comparison of the biological stability of azetidine and pyrrolidine linkers. We will explore the chemical underpinnings of their stability, present supporting experimental data from various biological assays, and provide detailed protocols to empower researchers to make informed decisions in their drug development campaigns.

Part 1: The Chemical Foundation of Stability

The inherent stability of a linker in a biological system is fundamentally rooted in its chemical structure. The differences between azetidine and pyrrolidine begin with their respective ring strains and conformational flexibilities.

Azetidine: The Constrained Contender

Azetidine is a four-membered saturated heterocycle characterized by significant ring strain, approximately 25.4 kcal/mol.[4] This strain is a double-edged sword. On one hand, it imparts a rigid, well-defined conformation that can reduce the entropic penalty of binding to a target protein and provide precise vectorial projection of substituents.[5] This rigidity is a key reason for azetidine's growing popularity in medicinal chemistry. On the other hand, this inherent strain makes the ring susceptible to cleavage under certain conditions, a critical consideration for stability.[4] Despite this, the azetidine ring is considerably more stable and easier to handle than the highly strained three-membered aziridine ring.[4][6]

Pyrrolidine: The Flexible Workhorse

The five-membered pyrrolidine ring is a ubiquitous scaffold in natural products and pharmacologically active agents.[7] With a much lower ring strain of about 5.4 kcal/mol, it is chemically more stable than azetidine.[4] This lower strain allows for greater conformational flexibility through a phenomenon known as "pseudorotation," giving it an unrestricted conformation that can be controlled by the choice of substituents.[3] This flexibility allows it to explore a wider pharmacophore space, though it may come at a higher entropic cost upon binding compared to the rigid azetidine.[3][8]

Diagram 1: Structural and Energetic Comparison

G cluster_0 Azetidine cluster_1 Pyrrolidine Aze Azetidine Structure Aze_Strain Ring Strain: ~25.4 kcal/mol Pyr Pyrrolidine Structure Pyr_Strain Ring Strain: ~5.4 kcal/mol

Caption: Chemical structures and comparative ring strain of azetidine and pyrrolidine.

PropertyAzetidinePyrrolidineRationale & Significance
Ring Strain ~25.4 kcal/mol[4]~5.4 kcal/mol[4]Higher strain in azetidine leads to increased reactivity and potential for ring-opening, but also provides conformational rigidity.
pKa (approx.) 11.2911.27The basicity is similar, but substitutions can significantly alter pKa, affecting solubility and target interactions.[9]
Conformational Profile Rigid, constrained[5][10]Flexible, "pseudorotation"[3]Rigidity can improve binding affinity (lower entropic penalty), while flexibility allows for broader conformational sampling.
Metabolic Profile Often resistant to N-dealkylation[11]Can be susceptible to metabolismAzetidine's rigidity can shield it from metabolic enzymes, potentially increasing in vivo half-life.[11]
Chemical Stability Can be labile, esp. to acid[12]Generally stable[12]Azetidine's ring strain makes it susceptible to intramolecular ring-opening reactions, a key liability.[12]

Part 2: Comparative Stability in Biological Assays

The theoretical advantages and disadvantages of each linker must be validated through rigorous biological testing. The stability of a linker is not absolute but is highly dependent on its environment, including pH, enzymatic activity, and the presence of other biomolecules.

Chemical Stability: The Impact of pH

A critical environment for many drug linkers, particularly in ADCs, is the acidic lysosome (pH ~4.5-5.0), where payload release is often desired. This is where the inherent ring strain of azetidine can become a significant liability.

A study investigating a series of N-substituted azetidines found that they could undergo rapid, acid-mediated intramolecular ring-opening decomposition.[12] The proposed mechanism involves the nucleophilic attack of a pendant amide group on the protonated azetidine ring.[12] Critically, when the strained azetidine ring in the unstable compound was expanded to a pyrrolidine, the resulting analogue was stable under the same acidic conditions.[12]

Compound StructureLinker TypeT1/2 at pH 1.8Reference
N-(4-cyanophenyl)-azetidine derivativeAzetidine<10 min[12]
N-phenyl-pyrrolidine derivative (analogue)PyrrolidineStable (>24 h)[12]

This data clearly demonstrates that for certain substitution patterns, azetidine linkers can possess a critical instability at low pH, whereas the less-strained pyrrolidine ring provides a robust alternative.[12] The stability of N-aryl azetidines was found to be highly dependent on the electronics of the aryl ring and the pKa of the azetidine nitrogen.[12]

Metabolic Stability: Resistance to Biological Machinery

Metabolic stability is paramount for ensuring a drug has a sufficient half-life to reach its target. A major advantage of the azetidine scaffold is its documented resistance to metabolic degradation.

  • Resistance to N-dealkylation: The compact and rigid structure of the azetidine ring can sterically hinder the approach of metabolic enzymes like cytochrome P450s.[11] Studies comparing azetidine with piperidine, a six-membered ring, have shown that replacing piperidine with azetidine can successfully shift metabolism away from the linker, preventing N-dealkylation and leading to a more predictable pharmacokinetic profile.[11] While direct comparative data with pyrrolidine is less common, the principle of steric shielding conferred by the constrained azetidine ring is a sound rationale for its enhanced metabolic stability.

  • Plasma and Whole Blood Stability: The stability of linkers in circulation is a key predictor of in vivo performance.[13] Assays using plasma, serum, or whole blood are used to assess degradation by circulating enzymes.[14][15] While peptide-based linkers are designed for cleavage, the core heterocyclic scaffold should ideally remain intact.[13][16] For some ADCs, in vitro plasma stability did not correlate well with in vivo outcomes; however, using an in vitro whole blood assay improved the ability to predict in vivo stability.[14] This underscores the importance of choosing the right in vitro model system.

Part 3: Experimental Design & Protocols

To objectively compare linker stability, a tiered and systematic experimental approach is essential. The following workflow and protocols provide a robust framework for evaluation.

Diagram 2: Experimental Workflow for Linker Stability Assessment

G cluster_2 Tier 3: In Vivo Confirmation pH pH Stability (e.g., pH 1.8, 5.0, 7.4) Microsome Liver Microsome / S9 Stability Assay pH->Microsome Plasma Plasma / Whole Blood Stability Assay Plasma->Microsome PK Pharmacokinetic (PK) Study in Animals Microsome->PK Lysosome Lysosomal Fraction Stability Assay Lysosome->PK

Caption: A tiered workflow for comprehensive evaluation of linker stability.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of a linker-containing compound (e.g., an ADC) in plasma, which contains a variety of esterases and proteases.

  • Objective: To determine the rate of compound degradation or drug deconjugation in plasma over time.

  • Rationale: This assay provides a first look at stability in a complex biological fluid, mimicking the circulatory environment. Using plasma from multiple species (e.g., mouse, rat, monkey, human) can reveal species-specific differences.[17]

  • Preparation: Thaw frozen plasma (e.g., mouse, human) at 37°C. Prepare a stock solution of the test compound (e.g., ADC at 1 mg/mL) in a suitable buffer like PBS.

  • Incubation: Spike the test compound into the plasma to a final concentration of ~100-150 µg/mL.[15] Immediately take a T=0 aliquot. Incubate the remaining sample in a shaking incubator at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours). Immediately stop the reaction by freezing the aliquot at -80°C.[17]

  • Sample Processing (for ADCs): To analyze the intact ADC, purify it from the plasma matrix. This is often done using affinity chromatography with magnetic beads coated with an antigen or Protein A/G.[15][17]

    • Add protein A magnetic beads to the plasma aliquot and incubate for ~1-2 hours to capture the antibody.[17]

    • Wash the beads with PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 3.0).[15]

  • Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS). For ADCs, this allows for the determination of the average drug-to-antibody ratio (DAR) over time.[13] A decrease in DAR indicates linker instability. For small molecules, monitor the disappearance of the parent compound.

  • Data Interpretation: Plot the percentage of intact compound or the average DAR remaining versus time to determine the linker's half-life (T1/2) in plasma.

Protocol 2: In Vitro Metabolic Stability Assay (Liver S9 Fractions)

This assay evaluates the susceptibility of a linker to metabolism by a broad range of phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes present in liver S9 fractions.

  • Objective: To determine the intrinsic clearance rate of a compound due to hepatic metabolism.

  • Rationale: The liver is the primary site of drug metabolism. S9 fractions contain both microsomal and cytosolic enzymes, providing a comprehensive in vitro system to predict in vivo metabolic clearance.[18]

  • Preparation: Prepare a 1 M phosphate buffer (pH 7.4), an NADPH regenerating system, and liver S9 fractions. Prepare stock solutions of the test compounds (azetidine- vs. pyrrolidine-linked) and a positive control (a compound with known high clearance).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, S9 fraction (e.g., to a final protein concentration of 0.5-1 mg/mL), and the test compound (e.g., 1 µM final concentration).

  • Initiation & Incubation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18] Incubate at 37°C with shaking.

  • Time Points: Take aliquots at specified times (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.[11] This precipitates the proteins.

  • Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this curve gives the elimination rate constant (k). The in vitro half-life is calculated as T1/2 = 0.693 / k.

Part 4: Practical Considerations & Linker Selection

The choice between an azetidine and a pyrrolidine linker is not a simple matter of one being universally "better." It is a context-dependent decision that requires balancing competing factors of stability, conformation, and synthetic accessibility.

Structure-Stability Relationships (SSR)
  • Azetidine: As demonstrated, N-aryl substitution is a critical determinant of stability under acidic conditions.[12] Electron-withdrawing groups on the aryl ring can exacerbate instability, while heteroaryl substituents (e.g., pyridyl) can enhance stability by altering the pKa of the azetidine nitrogen.[12]

  • Pyrrolidine: Substituents on the pyrrolidine ring primarily influence its conformational puckering and basicity.[3] These factors can affect how the linker orients the attached molecules and its overall physicochemical properties, which indirectly impacts stability and biological activity.

Diagram 3: Decision Tree for Linker Selection

G Start Start: Linker Selection Rigidity Is conformational rigidity critical for target binding? Start->Rigidity Acid Is linker stability in acidic environments (lysosome) a major concern? Rigidity->Acid No Azetidine Prioritize Azetidine: - Provides rigid scaffold - Verify acid stability Rigidity->Azetidine Yes Metabolism Is high metabolic stability (e.g., resistance to N-dealkylation) a primary goal? Acid->Metabolism No Pyrrolidine_Acid Pyrrolidine is a safer choice for acid stability. Acid->Pyrrolidine_Acid Yes Pyrrolidine Prioritize Pyrrolidine: - Provides flexibility - Generally acid-stable Metabolism->Pyrrolidine No Azetidine_Met Azetidine is a strong candidate due to metabolic resistance. Metabolism->Azetidine_Met Yes Azetidine->Acid Pyrrolidine_Acid->Metabolism

Caption: A simplified decision framework for choosing between azetidine and pyrrolidine linkers.

Conclusion

Both azetidine and pyrrolidine linkers are valuable tools in the medicinal chemist's arsenal, each offering a distinct profile of properties.

  • Azetidine is the linker of choice when conformational rigidity and high metabolic stability are paramount. Its constrained nature can pre-organize a molecule for optimal target engagement and shield it from enzymatic degradation, potentially leading to a longer in vivo half-life.[5][11] However, researchers must remain vigilant to the potential for instability driven by its inherent ring strain, particularly in acidic environments, which must be carefully evaluated on a case-by-case basis.[12]

  • Pyrrolidine represents a more chemically robust and conformationally flexible option. Its lower ring strain translates to superior stability, especially against chemical degradation pathways like acid-catalyzed ring-opening.[12] This makes it a reliable scaffold where absolute stability is required. The trade-off is its greater flexibility, which may not provide the same conformational benefits as azetidine and could present a different metabolic profile.

Ultimately, the optimal linker choice is project-specific. By understanding the fundamental chemical principles and employing the rigorous biological assays outlined in this guide, researchers can rationally design and select linkers that maximize therapeutic potential while minimizing liabilities.

References

Navigating the Cellular Maze: A Comparative Guide to Assessing Cell Permeability of PROTACs with Azetidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted protein degradation, the efficacy of a Proteolysis-Targeting Chimera (PROTAC) is fundamentally contingent on its ability to traverse the cell membrane and engage its intracellular target. This guide provides an in-depth, objective comparison of methodologies to assess the cell permeability of PROTACs, with a particular focus on the emerging role of azetidine-containing linkers in optimizing this critical property. We will explore the causal relationships behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Permeability Paradox of PROTACs: Beyond the Rule of Five

PROTACs, by their very nature as large, heterobifunctional molecules, often defy traditional small-molecule drug-like properties, frequently falling "beyond the Rule of Five" (bRo5).[1] Their high molecular weight and large polar surface area present considerable hurdles to passive diffusion across the lipid bilayer of the cell membrane.[2][3] The linker, which connects the target-binding warhead to the E3 ligase ligand, is a pivotal determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[4][5][6]

The Strategic Role of the Linker in PROTAC Permeability

The linker is far more than a simple tether; its composition, length, and rigidity profoundly influence a PROTAC's ability to navigate the cellular environment. A well-designed linker can induce a "chameleon effect," where the PROTAC adopts a folded conformation in the lipophilic environment of the cell membrane, effectively shielding its polar surface area and enhancing permeability.[7][8][9]

A Comparative Analysis of Common Linker Architectures

The choice of linker chemistry is a critical strategic decision in PROTAC development. The most prevalent linker types include polyethylene glycol (PEG), alkyl chains, and rigid linkers, each imparting distinct characteristics to the molecule.

  • Polyethylene Glycol (PEG) Linkers: These are widely employed to enhance the aqueous solubility of PROTACs.[10] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with the aqueous environment. However, excessively long PEG chains can increase the polar surface area, potentially hindering cell permeability.[5]

  • Alkyl Chains: Simple and synthetically accessible, alkyl linkers increase the lipophilicity of a PROTAC. While this can enhance passive diffusion, it may also lead to decreased solubility and potential off-target effects due to non-specific hydrophobic interactions.

  • Rigid Linkers: Incorporating rigid structural elements, such as cyclic moieties, into the linker can pre-organize the PROTAC into a conformation that is favorable for both cell permeability and ternary complex formation.[5][11] This rigidity can reduce the entropic penalty of binding and improve overall efficacy.

The Rise of Azetidine Linkers: A Rigid Solution

Azetidine, a four-membered saturated heterocycle, is emerging as a valuable component in rigid linker design for PROTACs.[1][12][13] Its incorporation offers several potential advantages:

  • Conformational Rigidity: The strained four-membered ring of azetidine imparts significant rigidity to the linker, which can help to lock the PROTAC in a bioactive conformation.[8][9][14] This pre-organization can be advantageous for cell permeability by favoring a more compact, membrane-compatible shape.

  • Improved Physicochemical Properties: The inclusion of the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor and may improve aqueous solubility compared to a purely carbocyclic counterpart like cyclobutane. Studies on other molecular classes have shown that azetidine-containing structures can exhibit enhanced water solubility while maintaining cell permeability.[15]

  • Vectorial Orientation: The defined geometry of the azetidine ring can provide precise vectorial orientation of the warhead and E3 ligase ligand, potentially leading to more stable and productive ternary complexes.[2]

While direct quantitative comparisons of isogenic PROTACs differing only by the presence of an azetidine linker are still emerging in the literature, the principles of medicinal chemistry suggest that the unique combination of rigidity and polarity offered by azetidine makes it a compelling choice for optimizing PROTAC permeability. A recent study highlighted that a PROTAC with a more rigid linker exhibited significantly higher intracellular accumulation, a strong indicator of enhanced cell permeability.[5][16] However, this study also noted a trade-off, with the rigid linker leading to a less stable ternary complex, underscoring the delicate balance required in linker design.[5][16]

Experimental Assessment of PROTAC Cell Permeability: A Comparative Workflow

To empirically determine the cell permeability of PROTACs, a multi-tiered approach is often employed, starting with high-throughput in vitro assays and progressing to more complex, biologically relevant models.

G cluster_0 Early Stage Screening cluster_1 Lead Optimization PAMPA PAMPA (Passive Diffusion) Caco-2 Caco-2 Assay (Passive & Active Transport) PAMPA->Caco-2 Rank-order candidates Cellular_Uptake Cellular Uptake Assays (Intracellular Concentration) Caco-2->Cellular_Uptake Confirm intracellular access

Caption: A tiered workflow for assessing PROTAC cell permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that provides a rapid assessment of a compound's passive permeability.[17] It is an excellent tool for early-stage screening to rank-order a series of PROTACs based on their ability to cross an artificial lipid membrane.[1]

  • Preparation of the Donor Plate:

    • Dissolve PROTACs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Dilute the stock solutions in buffer (e.g., PBS, pH 7.4) to the final desired concentration. Note: Due to the often-low aqueous solubility of PROTACs, the final DMSO concentration should be kept low (typically <1%) and consistent across all wells.

  • Hydration of the Artificial Membrane:

    • Add a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane) to the filter of a 96-well microplate (the "sandwich" plate).

    • Carefully place the filter plate onto a 96-well acceptor plate containing buffer. The lipids will hydrate and form a bilayer.

  • Permeability Assay:

    • Add the PROTAC solutions to the donor wells of the sandwich plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The apparent permeability (Papp) is calculated using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [C]_A / [C]_eq) where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells.[18] These cells differentiate to form tight junctions and express various transporters, providing insights into both passive and active transport mechanisms, including efflux.[19][20]

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto permeable filter supports in a multi-well plate.

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the PROTAC solution (in transport buffer, potentially containing a stabilizer like 0.5% BSA to improve recovery[2]) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction by adding the PROTAC solution to the basolateral side and sampling from the apical side. This will provide information on active efflux.

  • Quantification and Data Analysis:

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.

Comparative Data Summary

The following table provides a representative comparison of permeability data for different classes of PROTAC linkers, illustrating the typical ranges observed in the literature. Note: This is an illustrative compilation and not a direct head-to-head comparison from a single study.

Linker TypeRepresentative PROTACPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A to B) (10⁻⁶ cm/s)Caco-2 Efflux RatioKey Characteristics
PEG PROTAC-PEGLow to Moderate (0.1 - 1.5)Low (<1.0)VariableGood solubility, can be prone to efflux
Alkyl PROTAC-AlkylModerate (0.5 - 2.5)Low to Moderate (<1.5)Often >2Increased lipophilicity, potential for poor solubility
Rigid (General) PROTAC-RigidModerate to High (1.0 - 5.0)Moderate (1.0 - 3.0)VariablePre-organized conformation, can improve passive diffusion
Azetidine (Hypothesized) PROTAC-AzetidineModerate to HighModeratePotentially <2Rigid, may improve solubility vs. carbocycles, balanced properties

Causality and Self-Validation in Permeability Assays

The choice between PAMPA and Caco-2 assays is driven by the stage of the drug discovery process. PAMPA is ideal for high-throughput screening of large compound libraries to quickly identify candidates with favorable passive permeability.[21] The Caco-2 assay, while lower throughput, provides more detailed mechanistic information and is crucial for lead optimization.[20]

A self-validating system can be established by running both assays. If a PROTAC shows good permeability in PAMPA but poor A to B permeability and a high efflux ratio in the Caco-2 assay, it strongly suggests that the compound is a substrate for an efflux transporter.[17] Conversely, good permeability in both assays is a strong indicator of favorable passive diffusion.

Conclusion: The Path to Permeable PROTACs

The development of orally bioavailable and efficacious PROTACs is a formidable challenge, with cell permeability being a primary obstacle. The linker is a key modifiable component that can be engineered to overcome this barrier. Azetidine-containing linkers represent a promising strategy to impart rigidity and favorable physicochemical properties, potentially leading to PROTACs with enhanced cell permeability. By employing a strategic and tiered approach to permeability assessment, from high-throughput PAMPA screening to mechanistic Caco-2 assays, researchers can make informed decisions to guide the design and optimization of the next generation of targeted protein degraders.

References

Part 1: In Vitro Stability Assays - Simulating Physiological Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I present this comprehensive guide to the stability assessment of novel chemical linkers, a cornerstone of modern therapeutic development. In fields like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the efficacy, safety, and pharmacokinetic profile of the entire molecule.[1][2][3] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, yet be labile enough to efficiently release its payload at the desired site of action.[4][5] This guide provides an in-depth comparison of essential in vitro and in vivo assays, explaining the causality behind experimental choices and offering field-proven protocols to empower researchers in the rational design of next-generation therapeutics.

The Dichotomy of Linker Design: Striking the Stability-Release Balance

The central challenge in linker development is balancing stability and payload release.[4][6] Linkers are broadly classified into two categories:

  • Non-Cleavable Linkers: These offer high plasma stability, releasing the payload only after the complete lysosomal degradation of the parent molecule (e.g., the antibody in an ADC).[7][8] This enhances the therapeutic window by minimizing off-target drug release.

  • Cleavable Linkers: These are designed to be selectively cleaved by triggers prevalent in the target microenvironment, such as specific enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[5][7] Their stability is context-dependent and requires rigorous evaluation.

A multi-assay approach is therefore not just recommended but essential for building a comprehensive stability profile and predicting in vivo behavior.

In vitro assays are the first line of evaluation, providing rapid, cost-effective, and reproducible data on a linker's intrinsic stability in simulated biological environments.

Plasma Stability Assay

Expertise & Rationale: This is the most fundamental assay, designed to predict a linker's fate in systemic circulation.[9] Plasma is a complex matrix containing a high concentration of proteins (like albumin) and various enzymes that can interact with or degrade the linker-payload conjugate.[10] Testing in plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) is crucial, as enzymatic activities can vary significantly, impacting interspecies translation of pharmacokinetic data.[11][12] The primary endpoint is the quantification of intact conjugate, often measured as a stable drug-to-antibody ratio (DAR) for ADCs, or the appearance of free payload over time.[5]

G ADC Test Conjugate (e.g., ADC, PROTAC) Incubate Incubate Conjugate in Plasma ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots at Time Points (0, 6, 24, 48, 144h) Incubate->Timepoints Process Sample Processing (e.g., Immunocapture, Protein Precipitation) Timepoints->Process LCMS LC-MS Analysis Process->LCMS Data Data Interpretation: - % Intact Conjugate - Free Payload Conc. - DAR over time LCMS->Data G cluster_animal In Vivo Phase cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Interpretation Dosing Administer Conjugate (IV) to Animal Model Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Centrifuge Process Blood to Plasma Sampling->Centrifuge ELISA ELISA: Measure Total Antibody/Protein Centrifuge->ELISA LCMS_Conj Affinity Capture LC-MS: Measure Intact Conjugate Centrifuge->LCMS_Conj LCMS_Free LC-MS/MS: Measure Free Payload Centrifuge->LCMS_Free PK_Profile Generate PK Profiles (Concentration vs. Time) ELISA->PK_Profile LCMS_Conj->PK_Profile LCMS_Free->PK_Profile

References

Comparative Guide to the Validation of On-Target Activity for Azetidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Architecture in Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC's structure is a tripartite assembly: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the choice of warhead and E3 ligase ligand dictates target specificity and the recruited degradation machinery, the linker is a critical determinant of the PROTAC's overall efficacy.[3]

The linker's composition, length, and rigidity are not passive elements; they profoundly influence the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), which is the foundational event for successful protein degradation.[4] This guide focuses on a specific, increasingly utilized class of linkers containing the azetidine motif—a rigid, 4-membered saturated heterocycle. Compared to flexible linkers like polyethylene glycol (PEG) or more conformationally mobile 6-membered rings like piperidine, azetidine-based linkers can offer improved physicochemical properties and pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[2][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target activity of azetidine-containing PROTACs. We will dissect the necessary experimental cascade, from initial target engagement to functional cellular outcomes, emphasizing the causality behind experimental choices and providing detailed, field-tested protocols.

The PROTAC Mechanism: A Stepwise Validation Funnel

Validating a PROTAC requires a multi-faceted approach that confirms each step of its mechanism of action. A failure at any of these key stages can lead to an ineffective molecule. The logical flow of validation should therefore follow the biological sequence of events, creating a robust data package that confirms the molecule works as intended.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & Functional Validation A 1. Binary Engagement (PROTAC ↔ POI) C 3. Ternary Complex Formation (POI-PROTAC-E3) A->C B 2. Binary Engagement (PROTAC ↔ E3 Ligase) B->C D 4. Target Ubiquitination C->D E 5. Target Degradation (DC50 / Dmax) D->E Translates to Cellular Activity F 6. Proteome-wide Selectivity E->F G 7. Downstream Functional Effect E->G

Caption: A logical workflow for the comprehensive validation of a novel PROTAC.

Part 1: Foundational Binding Events - Target and E3 Ligase Engagement

Causality: Before assessing the PROTAC's primary function—inducing proximity—it is imperative to confirm that its constituent parts function correctly. Validating the binary interactions of the PROTAC with its target protein (POI) and the recruited E3 ligase independently verifies that the warhead and the E3 ligand are active and accessible. This step isolates and confirms the fundamental binding events required for the PROTAC to function.

Key Methodologies for Assessing Target Engagement in Cells

Confirming that a PROTAC binds its intended target within the complex milieu of a living cell is a critical first step. Two powerful, orthogonal methods for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

AssayPrincipleKey ReadoutAdvantagesDisadvantages
CETSA Ligand binding alters the thermal stability of the target protein.[6]ΔTm (Change in Melting Temperature)Label-free, performed in intact cells, reflects physiological conditions.[7][8]Can be low-throughput, requires specific antibodies, not all binding events induce a detectable thermal shift.[8]
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target and a fluorescent tracer.[9]IC50 (Half-maximal Inhibitory Concentration)High-throughput, highly quantitative, provides real-time data in live cells.[8][10]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for a Western blot-based CETSA experiment to determine PROTAC target engagement in intact cells.[6]

Objective: To determine if the azetidine-containing PROTAC binds to its target protein in cells, leading to a change in the protein's thermal stability.

Materials:

  • Cell line expressing the protein of interest (POI).

  • Azetidine-PROTAC of interest and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment: PCR thermocycler, centrifuge, Western blot apparatus.

  • Primary antibody specific to the POI, secondary HRP-conjugated antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of the PROTAC or vehicle control for 1-4 hours.

  • Cell Harvest: Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Leave one aliquot unheated as a control.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Western Blot Analysis: Analyze the levels of the target protein in the soluble fractions by Western blotting.

  • Data Analysis: Quantify the band intensities. For each treatment group (PROTAC vs. vehicle), plot the percentage of soluble protein relative to the unheated control as a function of temperature. A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement and stabilization.[6]

Trustworthiness Check: The inclusion of a vehicle-only control is critical. A valid experiment will show a reproducible melting curve for the vehicle control and a clear, concentration-dependent thermal shift in the presence of the PROTAC.

Part 2: The Main Event - Ternary Complex Formation and Function

Causality: The formation of a stable and productive ternary complex is the absolute prerequisite for PROTAC-mediated protein degradation.[11][] The geometry of this complex, dictated by the linker, determines the efficiency of ubiquitin transfer. Assays in this section directly probe the formation of this complex and its immediate enzymatic consequence: ubiquitination. The rigidity of an azetidine linker may lead to a more defined and stable ternary complex compared to a flexible linker, which can be quantified by these methods.

G cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC Azetidine PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 Ub Ubiquitin Ub->POI Ubiquitination

Caption: PROTACs induce proximity, leading to ubiquitination and degradation.

Experimental Protocol: In Vitro Ubiquitination Assay

This biochemical assay provides direct evidence of a PROTAC's ability to induce target ubiquitination in a controlled, reconstituted system.[13] It is a crucial mechanistic experiment that confirms the formation of a productive ternary complex.

Objective: To determine if the azetidine-PROTAC can mediate the transfer of ubiquitin to the target protein in the presence of the complete ubiquitination machinery.

Materials:

  • Recombinant purified proteins: POI, E1 activating enzyme, E2 conjugating enzyme, and the recruited E3 ligase complex (e.g., VHL/ElonginB/ElonginC or CRBN/DDB1/CUL4A/RBX1).[14]

  • Ubiquitin and ATP.

  • Ubiquitination reaction buffer.

  • Azetidine-PROTAC and vehicle control (DMSO).

  • Western blot supplies, including a primary antibody against the POI.

Step-by-Step Methodology:

  • Reaction Assembly: On ice, assemble the reactions in microcentrifuge tubes. First, prepare a master mix containing the reaction buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

  • Add Core Components: To individual tubes, add the purified POI and the E3 ligase complex.

  • Initiate Reaction: Add the azetidine-PROTAC at various concentrations (a dose-response is recommended, e.g., 0.1 nM to 10 µM) or vehicle control.

  • Incubation: Incubate the reactions at 37°C for a set time, typically 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using a primary antibody specific for the POI.

  • Data Interpretation: The primary output is the Western blot image.[13]

    • Negative Control (No PROTAC): Should show a single band corresponding to the unmodified POI.

    • Positive Result (PROTAC-treated): Will show the unmodified POI band plus a ladder of higher molecular weight bands. Each step in the ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each). A successful PROTAC will demonstrate a clear, dose-dependent increase in the intensity and density of this ubiquitination ladder.[13]

Trustworthiness Check: A critical control is a reaction lacking the E3 ligase or ATP. In these conditions, no ubiquitination should be observed even in the presence of the PROTAC, confirming that the process is E3-ligase and energy-dependent.

Part 3: The Ultimate Goal - Cellular Degradation and Selectivity

Causality: While biochemical assays confirm the mechanism, the ultimate measure of a PROTAC's success is its ability to effectively and selectively degrade the target protein inside a cell, leading to a desired biological outcome.[15] This is where the physicochemical properties imparted by the azetidine linker—such as cell permeability and metabolic stability—are implicitly tested.

Measuring Degradation: DC₅₀ and Dₘₐₓ Determination

The potency and efficacy of a PROTAC are quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ).[1]

ParameterDefinitionWhat it MeasuresDesired Value
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Potency Low (e.g., pM to low nM range)
Dₘₐₓ The maximum percentage of protein degradation achievable.Efficacy High (e.g., >90%)

Core Protocol: Western Blot for Protein Degradation The most common and straightforward method to determine DC₅₀ and Dₘₐₓ is by treating cells with a serial dilution of the PROTAC and quantifying the remaining target protein levels via Western blot.[15]

Assessing Selectivity: A Potential Advantage of Rigid Linkers

A critical attribute of a high-quality therapeutic is selectivity. For a PROTAC, this means degrading the intended target with minimal impact on other proteins (off-targets). The constrained conformational flexibility of an azetidine linker may disfavor the formation of unproductive or off-target ternary complexes, potentially leading to higher selectivity compared to more flexible linkers.[4]

The Gold Standard: Quantitative Proteomics To assess selectivity in an unbiased, proteome-wide manner, quantitative mass spectrometry is the definitive tool.[16][17] This technique allows for the precise measurement of changes in the abundance of thousands of proteins simultaneously following PROTAC treatment.

Typical Workflow:

  • Cell Treatment: Treat cells with the azetidine-PROTAC at a concentration that achieves significant on-target degradation (e.g., >80%).

  • Lysis and Digestion: Lyse the cells, extract the proteome, and digest proteins into peptides.

  • Labeling and LC-MS/MS: Label peptides from different treatment conditions with isobaric tags (e.g., TMT) and analyze them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: Identify and quantify thousands of proteins. A highly selective PROTAC will show significant downregulation of only the intended target protein and perhaps a few closely related proteins, while the rest of the proteome remains unperturbed.

Comparative Data: Azetidine vs. Flexible Linker PROTACs (Hypothetical)

The table below illustrates hypothetical data comparing two PROTACs targeting the same protein, differing only in their linker chemistry.

ParameterAzetidine-Linker PROTACPEG-Linker PROTACInterpretation
Target Degradation (DC₅₀) 5 nM25 nMThe azetidine linker confers higher potency.
Target Degradation (Dₘₐₓ) 95%92%Both PROTACs achieve high efficacy.
Off-Target Hits (>50% degradation) 18The rigid azetidine linker significantly improves selectivity.

Conclusion

The validation of an azetidine-containing PROTAC is a systematic process that builds a bridge from fundamental biophysical interactions to definitive cellular outcomes. By following a logical workflow—confirming binary engagement (CETSA, NanoBRET), verifying the formation of a productive ternary complex through direct functional output (in vitro ubiquitination), and quantifying cellular degradation and selectivity (Western blot, proteomics)—researchers can construct a robust and compelling data package. The unique structural properties of the azetidine linker may offer distinct advantages in potency and selectivity, and the rigorous application of the assays described herein is essential to unequivocally demonstrate these benefits and advance the development of next-generation protein degraders.

References

The Entropic Dance of Ring Closure: A Comparative Guide to Azetidine and Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, azetidines and pyrrolidines represent valuable scaffolds, yet their synthesis via intramolecular cyclization presents a fascinating case study in the delicate balance of thermodynamics and kinetics. This guide provides an in-depth, objective comparison of the cyclization efficiency of their respective precursors, supported by experimental data and mechanistic insights.

The deceptively simple difference of a single carbon atom between the precursors of four-membered azetidines and five-membered pyrrolidines leads to a significant divergence in their cyclization efficiencies. Experimental evidence unequivocally demonstrates that the formation of the five-membered pyrrolidine ring is kinetically favored over its four-membered counterpart. This preference is not merely a matter of academic curiosity; it has profound implications for reaction design, yield optimization, and the strategic synthesis of complex molecules.

The Decisive Role of Ring Strain and Transition State Geometry

The disparate cyclization efficiencies can be primarily attributed to the inherent ring strain of the products and the conformational preferences of the acyclic precursors leading to the transition state. Azetidine, with a ring strain of approximately 25.4 kcal/mol, is significantly more strained than the relatively stable pyrrolidine, which has a ring strain of about 5.4 kcal/mol[1]. This substantial difference in thermodynamic stability is reflected in the kinetics of their formation.

A seminal study on the kinetics of the formation of N-tosylazacycloalkanes from N-tosyl-ω-bromoalkylamines via intramolecular N-alkylation provided a quantitative measure of this effect. The relative rates of cyclization were found to follow the order: 5-membered ring (pyrrolidine) > 3-membered ring > 6-membered ring > 7-membered ring ≈ 4-membered ring (azetidine)[2]. This demonstrates that the formation of the five-membered pyrrolidine ring is the most rapid among these common ring sizes, while the four-membered azetidine ring is one of the slowest to form.

This kinetic preference is governed by a combination of enthalpic and entropic factors, as rationalized by Baldwin's Rules for ring closure. The intramolecular nucleophilic attack to form both azetidine and pyrrolidine from haloamine precursors are classified as "exo-tet" cyclizations, which are stereoelectronically favored[3]. However, the ease of achieving the required geometry for the transition state differs significantly.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Comparative energy profiles for azetidine and pyrrolidine formation.

The acyclic precursor for pyrrolidine formation has greater conformational freedom, making it entropically more favorable to adopt the necessary geometry for the backside attack of the nitrogen nucleophile on the carbon bearing the leaving group. Conversely, the shorter carbon chain in the azetidine precursor imposes greater conformational constraints, leading to a more strained and higher-energy transition state. Computational studies have corroborated these findings, showing a higher activation energy for the 4-exo cyclization compared to the 5-exo pathway[4].

Quantitative Comparison of Cyclization Rates

The following table summarizes the relative rates of cyclization for the formation of various N-tosylazacycloalkanes, highlighting the superior efficiency of pyrrolidine formation.

Ring SizeHeterocycleRelative Rate of Cyclization
4Azetidine~1
5Pyrrolidine100
6Piperidine1.7
7Azepane~1
Data adapted from a kinetic study of N-tosyl-ω-bromoalkylamine cyclization.[2]

As the data illustrates, the rate of pyrrolidine formation is approximately 100 times faster than that of azetidine under these specific conditions. This dramatic difference underscores the kinetic penalty associated with forming the strained four-membered ring.

The Thorpe-Ingold Effect: A Strategy to Favor Smaller Rings

While the intrinsic preference is for five-membered ring formation, synthetic chemists can employ strategies to influence the cyclization outcome. The Thorpe-Ingold effect , or gem-dialkyl effect, posits that the introduction of bulky substituents on the carbon chain of the acyclic precursor can accelerate intramolecular reactions. This is attributed to a decrease in the internal bond angle between the reacting groups, bringing them into closer proximity and increasing the probability of a productive collision.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The Thorpe-Ingold effect promoting cyclization.

By strategically placing gem-dialkyl groups on the precursor for azetidine synthesis, the rate of the 4-exo-tet cyclization can be enhanced, potentially making it more competitive with other pathways.

Experimental Protocols: Representative Syntheses

To provide a practical context for this comparison, the following are representative protocols for the synthesis of an N-tosylazetidine and an N-tosylpyrrolidine from their respective haloamine precursors.

Protocol 1: Synthesis of N-Tosylazetidine

Reaction: Intramolecular cyclization of N-(3-bromopropyl)-4-toluenesulfonamide.

Materials:

  • N-(3-bromopropyl)-4-toluenesulfonamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-(3-bromopropyl)-4-toluenesulfonamide (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosylazetidine.

Protocol 2: Synthesis of N-Tosylpyrrolidine

Reaction: Intramolecular cyclization of N-(4-bromobutyl)-4-toluenesulfonamide.

Materials:

  • N-(4-bromobutyl)-4-toluenesulfonamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-(4-bromobutyl)-4-toluenesulfonamide (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosylpyrrolidine.

Note: The significantly shorter reaction time for the pyrrolidine synthesis is a direct reflection of its higher cyclization efficiency.

Conclusion: Strategic Implications for Synthesis

The comparative analysis of azetidine and pyrrolidine cyclization efficiencies reveals a clear kinetic preference for the formation of the five-membered ring. This is a direct consequence of the lower ring strain of pyrrolidine and the more favorable transition state geometry for its formation. While both are considered "favored" cyclizations under Baldwin's rules, the entropic and enthalpic barriers are substantially lower for the 5-exo-tet pathway.

For the synthetic chemist, this understanding is crucial. When designing a synthesis that could potentially lead to either an azetidine or a pyrrolidine, the inherent kinetic bias towards the latter must be considered. To favor azetidine formation, strategies such as the Thorpe-Ingold effect, the use of more rigid precursors, or alternative synthetic routes that circumvent a direct 4-exo-tet cyclization may be necessary. Conversely, the facile nature of pyrrolidine formation can be exploited for the efficient construction of this ubiquitous and medicinally important heterocyclic scaffold.

References

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. RSC Advances, 3(35), 15335-15344. [Link]

  • Chatgilialoglu, C., et al. (2002). 5-Endo-trig radical cyclizations: disfavored or favored processes?. Journal of the American Chemical Society, 124(36), 10765-10772. [Link]

  • Galli, C., et al. (1979). Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation. Journal of the Chemical Society, Perkin Transactions 2, (6), 779-783. [Link]

  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)−H and C(sp2)−H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 7-10. [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

  • Lafont, O., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(21), 8084-8092. [Link]

  • Mihigo, J., et al. (2011). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Journal of Molecular Structure: THEOCHEM, 993(1-3), 130-135. [Link]

  • Sperzel, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6039-6062. [Link]

  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]

  • Alabugin, I. V., & Manoharan, M. (2005). Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations of Vinyl and Aryl Radicals. Journal of the American Chemical Society, 127(36), 12582-12593. [Link]

  • Chen, J., et al. (2019). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

  • Grygorenko, O. O., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Journal of Fluorine Chemistry, 249, 109859. [Link]

  • Knight, D. W., et al. (2005). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 70(18), 7123-7134. [Link]

  • Maity, S., & Hota, S. K. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1599. [Link]

  • Martinez, C. A., & Bar-Ziv, R. (2021). Small rings in the bigger picture: ring expansion of three- and four-membered rings to access larger all-carbon cyclic systems. Chemical Society Reviews, 50(10), 5928-5953. [Link]

  • Motevalli, M., et al. (2013). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Journal of Chemical and Pharmaceutical Research, 5(12), 1039-1042. [Link]

  • Paddon-Row, M. N. (2000). Ab Initio Calculations on the 5-exo versus 6-endo Cyclization of 1,3-Hexadiene-5-yn-1-yl Radical: Formation of the First Aromatic Ring in Hydrocarbon Combustion. Journal of the American Chemical Society, 122(44), 10943-10952. [Link]

  • ResearchGate. (n.d.). The conformational analysis of 2-halocyclooctanones. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Wang, D., et al. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 142(48), 20495-20503. [Link]

  • Yadav, M. R., et al. (2014). Kinetic versus thermodynamic product formation in the cyclization of the acyliminium ion. Tetrahedron Letters, 55(4), 859-862. [Link]

  • Zard, S. Z., et al. (2018). Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. The Journal of Organic Chemistry, 83(15), 8084-8097. [Link]

  • Additional Factors Affecting the Rate and Mechanism of Ring Opening Reaction. (n.d.). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.

Hazard Assessment: An Expert Extrapolation

The primary hazards associated with analogous Boc-protected hydroxymethyl-azetidine compounds consistently include:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (STOT SE 3, H335): May cause respiratory irritation.[1][2][3]

  • Acute Oral Toxicity (Category 4, H302): Some derivatives are classified as harmful if swallowed.[3]

Causality: The Boc (tert-butoxycarbonyl) group is generally stable, but the azetidine ring and alcohol functionalities present sites for potential reactivity. Irritation is a common characteristic of many small molecule amines and alcohols used in synthesis. Therefore, we will operate under the assumption that this compound exhibits these properties.

Hazard StatementGHS ClassificationCommon Precautionary Action
H315 Skin Irritation, Category 2Wear protective gloves; wash skin thoroughly after handling.
H319 Eye Irritation, Category 2AWear eye protection; rinse cautiously with water if exposed.
H335 STOT SE, Category 3Use only in a well-ventilated area or under a chemical fume hood.
H302 Acute Toxicity (Oral), Cat. 4Do not eat, drink, or smoke when using this product; rinse mouth if swallowed.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory. This creates a self-validating system of safety, minimizing risk at the source.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[2][4]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a compliant and safe waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is ideal. The original product container, if empty, can be an excellent choice.

Step 2: Collect the Waste

  • Solid Waste: Transfer any residual solid this compound into the designated hazardous waste container using a clean spatula or scoop.

  • Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as weighing paper, gloves, or pipette tips, must also be placed in this container.

  • Solutions: If the waste is in a solvent, it should be collected in a designated "Non-Halogenated" or "Halogenated" organic solvent waste container, depending on the solvent used. Do not mix aqueous and organic waste streams.

Step 3: Label the Container The moment the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate estimation of the concentration and volume.

  • The date of accumulation.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Step 1: Alert and Isolate Alert colleagues in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office.

Step 2: Don Appropriate PPE Ensure you are wearing the full PPE outlined in Section 2 before approaching the spill.

Step 3: Contain and Absorb

  • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[4]

  • Work from the outside of the spill inward to prevent spreading.

Step 4: Collect and Dispose

  • Once the material is fully absorbed, carefully scoop the mixture into your designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.

Step 5: Decontaminate and Report Thoroughly wash your hands and any affected surfaces. Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

Final Disposal Workflow

The final disposal of the collected waste must be handled by trained professionals. Your role is to prepare the waste correctly for pickup.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs EHS Responsibility A Identify Waste: tert-butyl 3,3-bis(hydroxymethyl) azetidine-1-carboxylate B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Assess Hazards C Segregate Waste into Labeled, Compatible Container B->C Handle Safely D Store Container in Designated Satellite Accumulation Area (SAA) C->D Secure & Store E Request Waste Pickup from EHS Office D->E Finalize for Disposal F EHS Personnel Collect Waste E->F Hand-off G Transport to Central Hazardous Waste Facility F->G H Consolidation & Manifesting G->H I Shipment to Licensed TSDF for Incineration H->I

Caption: Disposal workflow from lab generation to final destruction.

Step-by-Step Guide for Final Disposal:

  • Secure the Container: Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.

  • Store Appropriately: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be clearly marked, secure, and away from drains or sources of ignition.

  • Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department. This typically involves an online form or a phone call.

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately. This creates a clear chain of custody, which is a legal requirement.

The ultimate fate of this chemical waste will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method is chosen for organic compounds as it ensures complete destruction of the molecule, preventing its release into the environment.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research leaves a positive legacy without compromising the well-being of your colleagues or the planet.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate. Kishida Chemical Co., Ltd. [Link]

  • LookChem. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. LookChem. [Link]

Sources

Navigating the Safe Handling of Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our aim is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Understanding the Hazard: A Proactive Approach to Safety

This compound, while not classified as acutely toxic, presents hazards that necessitate robust protective measures. Based on data for the compound and structurally similar azetidine derivatives, the primary risks are:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.

A thorough understanding of these potential hazards, as outlined in safety data sheets (SDS), forms the foundation of a proactive safety strategy. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be provided with information and training on the hazards of the chemicals present in their workspace.[1]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Essential to protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses may not provide adequate protection from splashes from all angles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene); Lab coat.Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and laundered before reuse.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities, generating dust, or if engineering controls do not maintain exposure below recommended limits.To be used in case of inadequate ventilation to prevent respiratory irritation. The necessity of respiratory protection should be determined by a formal risk assessment.
Footwear Closed-toe shoes.Provides protection against spills and falling objects.
The Critical Choice of Gloves: Beyond the Basics

While "chemical-resistant gloves" is a common recommendation, a deeper understanding of glove compatibility is crucial for ensuring a reliable barrier. For this compound, both nitrile and neoprene gloves are generally suitable for incidental contact. However, it is imperative to consult the glove manufacturer's specific chemical resistance data.

  • Nitrile Gloves: Offer good resistance to a variety of chemicals and are a common choice in laboratory settings. They provide a good balance of protection, dexterity, and comfort.

  • Neoprene Gloves: Provide protection against a broad range of chemicals, including some acids, bases, and alcohols.

Key Considerations for Glove Selection:

  • Breakthrough Time: The time it takes for the chemical to permeate the glove material.

  • Degradation: The change in the physical properties of the glove material upon contact with a chemical.

  • Thickness: Thicker gloves generally offer greater resistance but may reduce dexterity.

Always inspect gloves for any signs of degradation or perforation before use. In the event of a splash, gloves should be removed immediately, and hands should be washed thoroughly.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential for minimizing the risk of exposure and ensuring the efficient and safe use of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep Preparation Review SDS and SOPs Don appropriate PPE handling Handling Work in a well-ventilated area (fume hood) Weigh and dispense carefully to avoid dust generation Keep container tightly closed when not in use prep:f2->handling:f0 Proceed post Post-Handling Decontaminate work surfaces Remove and dispose of PPE properly handling:f3->post:f0 Complete disposal Waste Disposal Segregate solid and liquid waste Label waste containers clearly Dispose of according to institutional and local regulations post:f2->disposal:f0 Segregate

Caption: Workflow for the safe handling of this compound.

Engineering Controls: The Foundation of a Safe Environment

The primary method for controlling exposure to airborne contaminants is through the use of engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound should be conducted in a properly functioning chemical fume hood. This is the most effective way to capture and remove dust and potential vapors at the source. The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for laboratory ventilation to ensure worker safety.[2]

  • General Laboratory Ventilation: Maintain good general ventilation in the laboratory to further dilute any fugitive emissions.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. As this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), the following procedures for non-hazardous waste are recommended. However, it is crucial to consult your institution's specific waste disposal guidelines and local regulations.

Solid Waste Disposal
  • Collection: Place excess solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, paper towels) into a designated, clearly labeled container for non-hazardous solid chemical waste.

  • Labeling: The container must be labeled with the chemical name and a statement that it is "Non-Hazardous Waste."

  • Storage: Store the waste container in a designated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's EHS.

Liquid Waste Disposal
  • Aqueous Solutions: Dilute aqueous solutions containing small amounts of this compound may be permissible for drain disposal, followed by flushing with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Always obtain approval from your EHS office before disposing of any chemical waste down the drain.

  • Organic Solvents: Solutions of the compound in organic solvents should be collected in a designated container for non-hazardous liquid chemical waste. The container should be clearly labeled with the chemical name and the solvent used.

Empty Container Disposal

Empty containers that have held this compound should be managed as follows:

  • Rinsing: Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal if the solvent is water and local regulations allow.

  • Defacing: The label on the empty container should be defaced or removed to prevent misuse.

  • Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, according to your institution's procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Cleanup: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled container for disposal. Ensure you are wearing the appropriate PPE during cleanup.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023, November 2). NIOSH Recommends Ventilation Improvements for Lab Facility. AIHA. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.t.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。